Lonodelestat
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[(3R,9S,12S,15S,18S,24S,30S,33S,36S,39S,42S,45S,48S)-12-(4-aminobutyl)-15-(3-amino-3-oxopropyl)-30-[(2S)-butan-2-yl]-39-[(1R)-1-hydroxyethyl]-33-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-36-methyl-45-octyl-2,8,11,14,17,23,29,32,35,38,41,44,47-tridecaoxo-1,7,10,13,16,22,28,31,34,37,40,43,46-tridecazapentacyclo[46.3.0.03,7.018,22.024,28]henpentacontan-42-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H111N15O19/c1-6-8-9-10-11-12-19-46-60(94)76-48(30-32-56(91)92)63(97)82-58(42(5)88)67(101)74-41(4)59(93)80-50(39-87)64(98)81-57(40(3)7-2)71(105)86-37-18-24-54(86)70(104)84-35-16-22-52(84)66(100)78-47(29-31-55(73)90)62(96)75-45(20-13-14-33-72)61(95)79-49(38-43-25-27-44(89)28-26-43)68(102)85-36-17-23-53(85)69(103)83-34-15-21-51(83)65(99)77-46/h25-28,40-42,45-54,57-58,87-89H,6-24,29-39,72H2,1-5H3,(H2,73,90)(H,74,101)(H,75,96)(H,76,94)(H,77,99)(H,78,100)(H,79,95)(H,80,93)(H,81,98)(H,82,97)(H,91,92)/t40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53+,54-,57-,58-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWYNUHGKFJVIB-QGFXQWJDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N1)CC6=CC=C(C=C6)O)CCCCN)CCC(=O)N)C(C)CC)CO)C)C(C)O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@@H]4C(=O)N5CCC[C@H]5C(=O)N1)CC6=CC=C(C=C6)O)CCCCN)CCC(=O)N)[C@@H](C)CC)CO)C)[C@@H](C)O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H111N15O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1478.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906547-89-5 | |
| Record name | Lonodelestat | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906547895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LONODELESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SD2VOV3MF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
POL6014 (Lonodelestat): A Technical Overview of Human Neutrophil Elastase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of POL6014 (lonodelestat), a potent and selective inhibitor of human neutrophil elastase (hNE). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism of action, preclinical and clinical data, and experimental methodologies associated with this compound.
Introduction to Human Neutrophil Elastase and a Novel Inhibitor, POL6014
Human neutrophil elastase (hNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, hNE is released into the extracellular space where it plays a critical role in the degradation of pathogens. However, in chronic inflammatory lung diseases such as cystic fibrosis (CF), excessive hNE activity leads to the degradation of essential extracellular matrix proteins, including elastin, contributing to progressive lung damage and a decline in function.[2][3]
POL6014, now known as this compound, is a novel, highly potent, and selective inhibitor of hNE developed for the treatment of neutrophilic pulmonary diseases.[2][4] It is a synthetic, macrocyclic peptide belonging to the class of Protein Epitope Mimetics (PEMs).[5] Specifically, its design is based on SFTI-1, a bicyclic peptide originally isolated from sunflower seeds, which is a potent inhibitor of trypsin.[3] POL6014 is administered via inhalation, allowing for direct delivery to the lungs, thereby maximizing local concentrations and minimizing systemic exposure.[4][6]
Mechanism of Action: The Inhibition Pathway
POL6014 functions as a competitive and reversible inhibitor of hNE.[3] As a Protein Epitope Mimetic, it is designed to mimic the binding epitope of a natural hNE substrate. This allows it to bind with high affinity to the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrates like elastin. The inhibition is reversible, meaning the compound can dissociate from the enzyme.
Quantitative Data
The following tables summarize the key quantitative data for POL6014 from preclinical and clinical studies.
Table 1: Preclinical Inhibitory Activity of POL6014
| Parameter | Species | Value | Reference |
| Ki (soluble hNE) | Human | 0.53 ± 0.37 nM | [5] |
| Ki (membrane-bound hNE) | Human | 0.69 ± 0.31 nM | [5] |
| IC₅₀ | Human | 4.8 ± 0.8 nM | [3] |
| IC₅₀ | Murine | 0.6 ± 0.1 nM | [3] |
| IC₅₀ | Rat | 1.0 ± 0.5 nM | [5] |
| IC₅₀ | Cynomolgus NHP | 2.2 ± 1.4 nM | [5] |
| Selectivity | Over other proteases (cathepsin G, tryptase, etc.) | >1000-fold | [3] |
Table 2: Pharmacokinetic Parameters of Inhaled POL6014 (Single Ascending Dose Studies)
| Population | Dose Range | Plasma Cₘₐₓ | Plasma Tₘₐₓ | Sputum Concentration (CF Patients) | Reference |
| Healthy Volunteers | 20 - 960 mg | 0.2 - 2.5 µM | ~2-3 hours | Not Applicable | [6][7] |
| Cystic Fibrosis Patients | 80 - 320 mg | 0.2 - 0.5 µM | ~2-3 hours | Reached ~1000 µM, >10 µM at 24h | [6][7] |
Table 3: Pharmacodynamic Effects in Cystic Fibrosis Patients
| Parameter | Time Point | Result | Reference |
| Active NE in Sputum | 3 hours post-dose | >1-log reduction | [6] |
Experimental Protocols
Detailed experimental protocols are critical for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the development of POL6014.
Neutrophil Elastase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol is based on the general principles of FRET-based enzymatic assays used to determine the inhibitory potency of compounds like POL6014.[5]
Objective: To determine the IC₅₀ or Ki of POL6014 against human neutrophil elastase.
Materials:
-
Purified human neutrophil elastase
-
POL6014 (this compound)
-
FRET-based hNE substrate (e.g., ABZ-APEEIMRRQ-EDDnp)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with NaCl and a detergent like Triton X-100)
-
96-well, low-binding, black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hNE in assay buffer.
-
Prepare a serial dilution of POL6014 in assay buffer to cover a wide range of concentrations.
-
Prepare the FRET substrate solution in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the hNE solution to each well (except for no-enzyme controls).
-
Add the various dilutions of POL6014 to the wells. Include vehicle-only wells as a positive control (no inhibition).
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the FRET substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence reader.
-
Measure the fluorescence intensity kinetically over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific FRET substrate.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each concentration of POL6014.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the inhibition is competitive and the substrate concentration and Km are known.
-
Phase 1 Clinical Trial Methodology (Single Ascending Dose)
This protocol is a summary of the design for the first-in-human studies of POL6014.[2][7]
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of inhaled POL6014 in healthy volunteers and subjects with cystic fibrosis.
Study Design:
-
Randomized, double-blind, placebo-controlled, parallel-group study.
-
Single ascending dose (SAD) design.
Participants:
-
Healthy Volunteers (HV) Cohort: Healthy male subjects.
-
Cystic Fibrosis (CF) Cohort: Adult subjects with a confirmed diagnosis of CF and stable disease.
Procedure:
-
Screening and Enrollment: Subjects are screened for eligibility based on inclusion/exclusion criteria and provide informed consent.
-
Randomization: Enrolled subjects are randomized to receive either POL6014 or a matching placebo in a predefined ratio (e.g., 3:1 active to placebo).
-
Dose Escalation:
-
Drug Administration:
-
Assessments:
-
Safety and Tolerability: Monitored through vital signs, electrocardiograms (ECGs), clinical laboratory tests, and recording of adverse events throughout the study period.
-
Pharmacokinetics (PK): Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 24 hours post-dose) to measure plasma concentrations of POL6014.
-
Pharmacodynamics (PD) (CF Cohort): Sputum samples are collected pre-dose and at specified times post-dose (e.g., 1-3 hours and 24 hours) to measure active hNE levels and POL6014 concentrations.[2]
-
Conclusion
POL6014 (this compound) is a potent, selective, and reversible inhibitor of human neutrophil elastase that has demonstrated promising results in both preclinical models and early-phase clinical trials. Its mechanism as a competitive inhibitor, delivered directly to the site of inflammation in the lungs, offers a targeted approach to reducing the proteolytic damage associated with chronic neutrophilic lung diseases. The data gathered to date support its continued development as a potential therapeutic for conditions such as cystic fibrosis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. santhera.com [santhera.com]
- 3. researchgate.net [researchgate.net]
- 4. spexisbio.com [spexisbio.com]
- 5. cms-tenant2.umassmed.edu [cms-tenant2.umassmed.edu]
- 6. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Measurement of neutrophil elastase, proteinase 3, and cathepsin G activities using intramolecularly quenched fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Lonodelestat for Acute Respiratory Distress Syndrome (ARDS): A Technical Guide for Researchers
Introduction
Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs. The pathophysiology of ARDS involves a complex cascade of inflammatory events, with neutrophils playing a central role. Lonodelestat (formerly POL6014) is a potent and selective inhibitor of human neutrophil elastase (hNE), a key mediator of lung damage in ARDS. This document provides a comprehensive technical overview of this compound, summarizing preclinical and clinical data, detailing experimental protocols, and outlining its mechanism of action for researchers and drug development professionals.
Mechanism of Action: Targeting Neutrophil-Driven Inflammation
In ARDS, neutrophils are recruited to the lungs where they become activated and release a variety of inflammatory mediators, including human neutrophil elastase (hNE).[1][2][3] hNE is a serine protease that contributes to lung injury through several mechanisms:
-
Degradation of Extracellular Matrix: hNE degrades key structural components of the lung parenchyma, such as elastin and collagen, leading to compromised lung integrity.[4]
-
Increased Inflammatory Signaling: hNE can upregulate pro-inflammatory cytokines like IL-8, perpetuating the inflammatory cycle and leading to further neutrophil recruitment.[4]
-
Formation of Neutrophil Extracellular Traps (NETs): hNE is a critical enzyme in the formation of NETs, which are web-like structures of DNA, histones, and granular proteins released by neutrophils.[1][2][5] While NETs are part of the immune response, their excessive formation in ARDS can exacerbate inflammation and contribute to lung damage.[1][2]
This compound is a synthetic peptide mimetic that acts as a highly potent and selective, reversible inhibitor of hNE.[4] By binding to and inhibiting hNE, this compound is designed to interrupt the inflammatory cascade at multiple points. Its proposed dual action involves:
-
Directly blocking the proteolytic damage to lung tissue caused by hNE.[1]
-
Preventing the formation of NETs, thereby reducing a major contributor to inflammation and lung injury in ARDS.[1][2]
This targeted approach offers a promising therapeutic strategy for mitigating the neutrophil-driven pathology of ARDS.
Preclinical Research and Efficacy
This compound has demonstrated efficacy in various animal models of acute lung injury (ALI) and neutrophil activation, which are relevant to ARDS.[2][6][7]
Summary of Preclinical Data
| Model | Species | This compound Dose & Administration | Key Findings | Reference |
| Human Neutrophil Elastase (hNE)-Induced ALI | Mouse (C57BL/6j) | 0.1, 0.5, 2, and 10 mg/kg (intranasal) | Dose-dependent reduction in BAL fluid cell counts: Neutrophils (up to 65% reduction), Epithelial cells (up to 68% reduction), Macrophages (up to 33% reduction), Lymphocytes (up to 77% reduction). | [8] |
| Lung Neutrophil Activation | Rat | Not specified | Effective in a rat model of lung neutrophil activation. | [2] |
| Sub-chronic Tobacco Smoke Model | Mouse | Not specified | Inhibition of lung inflammation. | [8] |
Experimental Protocols: hNE-Induced Acute Lung Injury in Mice
A representative preclinical protocol to evaluate the efficacy of this compound is as follows:
-
Animal Model: Ten-week-old male C57BL/6j mice are used.[8]
-
Induction of Lung Injury: Acute lung injury is induced by the intranasal administration of human neutrophil elastase (e.g., 30 UI).[8]
-
Drug Administration: this compound is administered intranasally at various doses (e.g., 0.05, 0.2, 0.5, 5, or 10 mg/kg) 15 minutes prior to the hNE challenge.[8] A vehicle control group receives the vehicle alone.
-
Assessment of Lung Inflammation:
-
Bronchoalveolar Lavage (BAL): At a specified time point post-injury (e.g., 24 hours), mice are euthanized, and a BAL is performed to collect lung fluid.
-
Cell Counts: Total and differential cell counts (neutrophils, macrophages, lymphocytes, epithelial cells) in the BAL fluid are determined using standard cytological techniques.
-
-
Statistical Analysis: Data are analyzed to compare the cell counts in the this compound-treated groups versus the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Clinical Research
While initially developed for cystic fibrosis (CF), the clinical data for this compound provides crucial insights into its safety, pharmacokinetics (PK), and pharmacodynamics (PD) that are highly relevant for its potential use in ARDS.[4][7] this compound has completed Phase 1 single and multiple ascending dose studies in healthy volunteers and CF patients.[1][2][4][5]
Summary of Phase 1 Clinical Data (in Cystic Fibrosis Patients)
| Study ID | Design | Population | Dose Regimens | Key Findings |
| NCT03748199 | Double-blind, placebo-controlled, multiple ascending dose | 32 Cystic Fibrosis Patients | 80 mg QD, 80 mg BID, 160 mg QD (for 15 days); 40 mg QD (for 28 days) | Safety: Good tolerability; no serious adverse events (SAEs) or Grade 3 or higher AEs reported.[7][9] Pharmacokinetics: Linear dose-exposure relationship (40-160 mg); no accumulation in plasma or sputum.[7] Pharmacodynamics: Transient, near-complete inhibition of hNE activity observed after inhalation across all cohorts.[7] In some patients in the 40 mg cohort, a constant level of near-complete inhibition developed over 28 days.[7][9] |
| Phase 1a | Single ascending dose | Healthy Volunteers & CF Patients | Single doses | Safe and well-tolerated.[4] Confirmed strong elastase inhibition.[4] High drug concentrations in the lung/sputum with low systemic exposure.[1][4][7] |
Clinical Trial Protocols: Phase 1b Multiple Ascending Dose Study
The methodology for the Phase 1b trial (NCT03748199) provides a framework for future studies in ARDS:
-
Study Design: A double-blind, placebo-controlled, dose-escalation study.[7]
-
Patient Population: Adult patients with a confirmed diagnosis of cystic fibrosis.[9]
-
Drug Administration: this compound was administered as an aerosol formulation via an optimized eFlow® nebulizer (PARI Pharma GmbH) to ensure targeted lung delivery.[4][7]
-
Cohorts and Dosing: Patients were randomized into four cohorts, each receiving different multiple-dose regimens of this compound or a placebo for up to four weeks.[7][9]
-
Endpoints:
-
Sample Collection and Analysis: Sputum and blood samples were collected at various time points to assess drug concentration and hNE activity.
Future Directions in ARDS Research
The strong scientific rationale for hNE inhibition in ARDS, coupled with the promising preclinical and early clinical safety and efficacy data for this compound, supports its further investigation for this indication.[1][2] A collaboration between Santhera Pharmaceuticals and Cold Spring Harbor Laboratory was established to explore the potential of this compound in COVID-19-related ARDS, focusing on the role of neutrophils and NETs.[1][2][5]
Future research should focus on:
-
Clinical Trials in ARDS Patients: Designing and conducting well-controlled clinical trials to evaluate the efficacy and safety of inhaled this compound in patients with ARDS from various etiologies.
-
Biomarker Stratification: Identifying patient subsets, such as those with a hyperinflammatory phenotype, who are most likely to benefit from hNE inhibitor therapy.[3][10]
-
Optimal Dosing and Timing: Determining the optimal dose, frequency, and timing of this compound administration in the context of the ARDS disease course.
Conclusion
This compound is a selective hNE inhibitor with a well-defined mechanism of action that directly targets a key driver of lung injury in ARDS. Preclinical studies have demonstrated its ability to reduce lung inflammation, and early-phase clinical trials have established a favorable safety profile and confirmed its potent inhibition of hNE in the lungs. With its targeted delivery via inhalation and dual action of preventing tissue degradation and NET formation, this compound represents a promising therapeutic candidate for ARDS that warrants further rigorous clinical investigation.
References
- 1. Santhera & Cold Spring Harbor Laboratory to Investigate this compound in COVID-19-Related ARDS [drug-dev.com]
- 2. Santhera and Cold Spring Harbor Laboratory to Investigate [globenewswire.com]
- 3. tandfonline.com [tandfonline.com]
- 4. spexisbio.com [spexisbio.com]
- 5. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. santhera.com [santhera.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 10. A comprehensive overview of investigational elastase inhibitors for the treatment of acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Lonodelestat (POL6014): A Technical Guide to Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonodelestat (formerly POL6014) is a potent and selective inhibitor of human neutrophil elastase (hNE), a key serine protease implicated in the pathogenesis of numerous chronic inflammatory lung diseases.[1] Developed to be administered via inhalation, this compound is under investigation for the treatment of conditions characterized by neutrophilic inflammation, such as cystic fibrosis (CF), alpha-1 antitrypsin deficiency (AATD), and chronic obstructive pulmonary disease (COPD).[2][3] This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Efficacy Data
The preclinical efficacy of this compound has been demonstrated through in vitro enzymatic assays and in vivo animal models of lung inflammation and injury. The data highlights its high potency and selectivity for human neutrophil elastase.
In Vitro Potency and Selectivity
This compound is a competitive and reversible inhibitor of hNE.[2] Its potency has been quantified by determining the half-maximal inhibitory concentration (IC50).
| Target Enzyme | IC50 (nM) | Selectivity |
| Human Neutrophil Elastase (hNE) | 4.8 ± 0.8 | >1000-fold vs. other proteases* |
| Murine Neutrophil Elastase | 0.6 ± 0.1 | |
| Other proteases include cathepsin G, tryptase, trypsin, chymotrypsin, and chymase. |
In Vivo Efficacy in Animal Models
This compound has demonstrated significant efficacy in reducing inflammation in various preclinical models of lung disease.
In a model of acute lung injury induced by the intranasal administration of human neutrophil elastase in C57BL/6j mice, this compound, administered intranasally 15 minutes prior to the hNE challenge, led to a dose-dependent reduction in inflammatory cells in the bronchoalveolar lavage (BAL) fluid.[4]
| This compound Dose (mg/kg, i.n.) | Neutrophil Reduction (%) | Epithelial Cell Reduction (%) | Macrophage Reduction (%) | Lymphocyte Reduction (%) |
| 0.1 | Significant | Significant | Significant | Significant |
| 0.5 | Significant | Significant | Significant | Significant |
| 2.0 | 65 (p<0.001) | 68 (p<0.001) | 33 (p<0.001) | 77 (p<0.001) |
| 10.0 | Significant | Significant | Significant | Significant |
In a rat model of lung inflammation induced by lipopolysaccharide (LPS) and N-formyl-methionyl-leucyl-phenylalanine (fMLP), inhaled this compound demonstrated a dose-dependent inhibition of neutrophil elastase activity in the BAL fluid.
| This compound Lung Dose (mg/kg, inhaled) | Inhibition of NE Activity in BAL (%) |
| 0.03 | ~25 |
| 0.1 | ~50 |
| 0.3 | ~75 |
| 1.0 | >90 |
| 3.0 | >95 |
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments cited in this guide.
In Vitro hNE Inhibition Assay
Objective: To determine the IC50 of this compound against human neutrophil elastase.
Methodology:
-
The enzymatic activity of human neutrophil elastase is measured at 37°C.
-
A colorimetric peptide substrate, MeO-Suc-A-A-P-V-pNA, is used at a concentration of 300 µM.
-
The reaction is initiated by the addition of 1mU of human NE.
-
The kinetic release of p-nitroaniline (pNA) is monitored spectrophotometrically at a wavelength of 405 nm.
-
This compound is pre-incubated with the enzyme at various concentrations to determine the inhibitory effect.
-
IC50 values are calculated from the dose-response curves.
Mouse Model of Acute Lung Injury (ALI)
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of hNE-induced acute lung injury.[4]
Animal Model: Ten-week-old male C57BL/6j mice.[4]
Procedure:
-
Mice are anesthetized.
-
This compound is administered intranasally at doses of 0.1, 0.5, 2, and 10 mg/kg, 15 minutes before the induction of lung injury.[4]
-
Acute lung injury is induced by the intranasal instillation of 30 IU of human neutrophil elastase.[4]
-
After a set period, typically a few hours, the mice are euthanized.
-
Bronchoalveolar lavage (BAL) is performed to collect lung fluid and cells.
-
The total and differential cell counts (neutrophils, macrophages, epithelial cells, lymphocytes) in the BAL fluid are determined.
Rat Model of Lung Inflammation
Objective: To assess the efficacy of inhaled this compound in a rat model of lung inflammation.
Animal Model: Male Sprague Dawley rats.
Procedure:
-
Rats are challenged with aerosolized lipopolysaccharide (LPS) from E. coli (1 mg/mL) for 30 minutes.
-
Four hours after the LPS challenge, N-formyl-methionyl-leucyl-phenylalanine (fMLP) is administered intratracheally (5 mg/kg) to induce neutrophil activation.
-
One hour before the fMLP administration, rats are treated with either vehicle or this compound via snout-only inhalation for 30 minutes, with lung doses ranging from 0.03 to 3 mg/kg.
-
Six hours after the initial LPS challenge, the animals are euthanized.
-
Bronchoalveolar lavage (BAL) is performed.
-
Neutrophil elastase activity in the BAL fluid is measured using a fluorogenic substrate (MeOSuc-AAPV-AMC).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in neutrophilic inflammation and the experimental workflows.
References
The Role of Neutrophil Elastase in Chronic Obstructive Pulmonary Disease: A Technical Guide
Abstract Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by irreversible airflow limitation. A central tenet in its pathogenesis is the protease-antiprotease imbalance, where an excess of proteolytic enzymes, primarily neutrophil elastase (NE), overwhelms the lung's natural protective inhibitors. NE, a serine protease released from activated neutrophils, contributes significantly to COPD pathology through multiple mechanisms including the degradation of critical extracellular matrix proteins, perpetuation of inflammation, induction of mucus hypersecretion, and promotion of cellular apoptosis. Its activity level is positively correlated with disease severity and exacerbation frequency, making it a key biomarker and a major therapeutic target. This technical guide provides an in-depth examination of the molecular mechanisms driven by NE in COPD, summarizes key quantitative data, details relevant experimental protocols for its measurement, and illustrates its complex signaling pathways, offering a comprehensive resource for researchers and drug development professionals.
Introduction: The Protease-Antiprotease Imbalance in COPD
The pathogenesis of COPD is complex, involving chronic inflammation, oxidative stress, and a critical imbalance between proteases and their endogenous inhibitors. This "protease-antiprotease" hypothesis, proposed nearly fifty years ago, remains a cornerstone for understanding the destructive lung changes seen in the disease, particularly emphysema. In healthy lungs, a delicate equilibrium is maintained by antiproteases like alpha-1 antitrypsin (AAT) and secretory leukocyte proteinase inhibitor (SLPI), which protect tissues from damage by enzymes like neutrophil elastase. In COPD, chronic exposure to irritants such as cigarette smoke triggers a persistent inflammatory response, leading to a massive influx of neutrophils into the airways. These activated neutrophils release a potent arsenal of proteases from their azurophilic granules, with NE being a primary contributor to tissue destruction. The overwhelming and sustained release of NE saturates and inactivates the local antiprotease shield, leading to unopposed enzymatic activity that drives the key features of COPD.
The Multifaceted Pathogenic Role of Neutrophil Elastase
NE's contribution to COPD extends far beyond simple protein degradation. It acts as a potent signaling molecule and inflammatory mediator, orchestrating a cascade of pathological events.
2.1 Extracellular Matrix (EMP) Degradation The most well-characterized function of NE is its potent elastolytic activity. NE directly hydrolyzes elastin, a critical protein responsible for the lung's elastic recoil and structural integrity. This degradation of the elastin-rich connective tissue framework of the alveoli is a primary driver of emphysema, a key component of COPD. Beyond elastin, NE also degrades other vital EMP components, including collagen and fibronectin, further contributing to the loss of lung parenchymal structure.
2.2 Pro-inflammatory Signaling and Cytokine Induction NE actively perpetuates the inflammatory cycle in COPD. It can amplify inflammation by:
-
Activating Macrophages: NE is a potent activator of macrophages, the primary leukocytes responsible for lung parenchymal inflammation in COPD.
-
Inducing Pro-inflammatory Cytokines: NE stimulates the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). TNF-α, in turn, can further stimulate neutrophils to release more elastase, creating a vicious positive feedback loop.
-
Generating Chemotactic Peptides: NE activity generates pro-inflammatory chemokinetic collagen peptides that attract more neutrophils to the site of inflammation.
-
Releasing Damage-Associated Molecular Patterns (DAMPs): NE can trigger the release of DAMPs like High Mobility Group Box 1 (HMGB1) from macrophages, which is associated with more severe lung disease.
2.3 Mucin Hypersecretion and Impaired Mucociliary Clearance Mucus hypersecretion and impaired clearance are hallmarks of chronic bronchitis, another major component of COPD. NE is a potent secretagogue that directly stimulates mucus gland hyperplasia and increases mucin gene expression and secretion. This leads to excessive mucus production. Simultaneously, NE impairs ciliary motility, hindering the primary mechanism for clearing mucus from the airways. The combined effect is airway obstruction and an increased risk of bacterial infections.
2.4 Induction of Apoptosis and Cellular Senescence NE contributes to airway remodeling and epithelial injury by interrupting normal repair processes. It can directly induce apoptosis (programmed cell death) in respiratory epithelial cells, in part by activating the caspase-3 pathway. NE can also promote cellular senescence, a state of irreversible cell cycle arrest, which further impairs the lung's ability to repair itself. This NE-mediated damage to the epithelium disrupts the crucial barrier function of the airways.
2.5 Role in Extracellular Trap Formation In addition to degranulation, neutrophils can release their contents through the formation of Neutrophil Extracellular Traps (NETs)—web-like structures of DNA, histones, and granular proteins, including NE. Elevated NETs are found in COPD airways and are associated with more severe disease. More recently, NE has been shown to induce a similar process in macrophages, leading to the release of Macrophage Extracellular Traps (METs). NE is taken up by macrophages, where it retains its proteolytic activity and clips histone H3, a prerequisite for chromatin decondensation and MET release. These traps contribute to increased mucus viscosity and airway inflammation.
Key Signaling Pathways Involving Neutrophil Elastase
The destructive capacity of NE is amplified by its ability to initiate and participate in complex signaling cascades.
3.1 Protease Cascade Activation NE does not act in isolation. It sits at the top of a proteolytic hierarchy, activating other families of proteases that further amplify tissue destruction. NE can activate several matrix metalloproteinases (MMPs), including MMP-2 and MMP-9, as well as cysteine proteases like Cathepsin B. Furthermore, NE can sustain MMP activity by degrading their natural inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs). This cross-talk between protease families creates a highly destructive enzymatic milieu in the COPD lung.
3.2 Macrophage Activation and MET Release A novel mechanism by which NE propagates inflammation is through the induction of Macrophage Extracellular Traps (METs). This intracellular pathway represents a significant departure from NE's classical extracellular roles and highlights its ability to dysregulate other key immune cells from within.
Quantitative Analysis of Neutrophil Elastase in COPD
The concentration and activity of NE in the airways are strongly associated with COPD presence, severity, and clinical outcomes.
Table 1: Neutrophil Elastase Levels in COPD Patients This table summarizes representative data on NE concentrations found in various biological samples from COPD patients compared to control groups or different disease states.
| Sample Type | Patient Group | NE Concentration | Citation |
| Sputum | Stable COPD | Geometric Mean: 2454 ng/mL | |
| Sputum | COPD Exacerbation | Significantly higher than stable state (p=0.003) | |
| Sputum | Bacteria-Associated Exacerbation | Significantly higher than non-bacterial (p=0.011) | |
| Saliva | Acute COPD Exacerbation | Median: 539 ng/mL | |
| Saliva | Stable COPD | Significantly lower than exacerbation | |
| Saliva | Smokers (Healthy) | Significantly higher than non-smokers and stable COPD |
Table 2: Correlation of Sputum NE Activity with COPD Severity Markers This table highlights the relationship between NE activity and key clinical indicators of disease severity and progression.
| Clinical Marker | Correlation with Sputum NE Activity | Citation |
| FEV₁ % Predicted | Negative correlation (r = -0.33, p < 0.0001) | |
| FEV₁ Decline | Independently associated (p = 0.001) | |
| Exacerbation Frequency | Positive association (p < 0.0001) | |
| Time to Next Exacerbation | Shorter time with elevated NE (p < 0.0001) | |
| Total Sputum Neutrophils | Positive correlation (r = 0.48, p < 0.0001) | |
| Bacterial Load (CFU/mL) | Positive correlation (r = 0.39, p < 0.01) |
Table 3: Efficacy of Select NE Inhibitors in COPD Clinical Trials Numerous small-molecule NE inhibitors have been developed, though clinical success has been limited.
| Inhibitor | Trial Phase/Duration | Key Outcome(s) | Citation |
| Sivelestat (ONO-5046) | Approved in Japan (for ALI/ARDS) | Development terminated in the USA for COPD. | |
| AZD9668 | Phase II | Showed some improvements in inflammatory biomarkers but did not meet primary endpoints for lung function improvement. | |
| MR889 | 4 weeks | Well-tolerated but did not modify biochemical markers of lung destruction in the overall group. A subset with shorter disease duration showed a reduction in urinary desmosine. |
Methodologies for Neutrophil Elastase Quantification and Activity Assessment
Accurate measurement of active NE is critical for both research and clinical trial applications. Two primary methods are widely used.
5.1 Fluorometric Activity Assay This method measures the enzymatic activity of NE by detecting the cleavage of a specific synthetic substrate.
-
Principle: Active NE in a sample cleaves a fluorogenic peptide substrate (e.g., N-methoxy-succinyl-Ala-Ala-Pro-Val-AMC). This cleavage releases a fluorescent group (e.g., AMC), and the rate of increase in fluorescence is directly proportional to the active NE concentration.
-
Protocol Outline:
-
Sample Preparation: Sputum is homogenized and solubilized, often using reagents like Sputolysin, followed by centrifugation to obtain a cell-free supernatant. For blood samples, leukocytes can be isolated.
-
Standard Curve: A standard curve is prepared using known concentrations of purified human neutrophil elastase (e.g., 0-25 ng/well).
-
Reaction: The sample supernatant and standards are added to a 96-well plate. The fluorogenic substrate mix is added to initiate the reaction.
-
Measurement: The plate is incubated at 37°C, and fluorescence (Ex/Em ≈ 380-400 nm / 500-505 nm) is measured kinetically over a period of 10-20 minutes.
-
Calculation: The rate of change in fluorescence (ΔRFU/min) for each sample is compared to the standard curve to determine the concentration of active NE.
-
5.2 Active NE Immunoassay (ELISA-based) This method combines the specificity of an immunoassay with activity-based capture to quantify only the active form of the enzyme.
-
Principle: An NE-specific inhibitor or binding partner (the "tag") is coated onto an ELISA plate. When the sample is added, only active NE binds to the tag, becoming captured and stabilized. Inactive or complexed NE is washed away. The captured NE is then detected using a specific primary antibody and a secondary antibody-enzyme conjugate, generating a colorimetric or fluorescent signal.
-
Protocol Outline (ProteaseTag™ Example):
-
Capture: A 96-well plate pre-coated with an NE-Tag is used. Standards and samples (e.g., sputum sol, BAL fluid) are added and incubated, allowing the tag to capture active NE.
-
Wash: The plate is washed to remove unbound, inactive NE and other sample components.
-
Detection: A specific anti-NE antibody-conjugate is added, which binds to the captured NE.
-
Signal Generation: After another wash step, a colorimetric substrate (e.g., TMB) is added. The reaction is stopped, and the absorbance is measured (e.g., at 450 nm).
-
Quantification: The absorbance of the samples is compared to a standard curve to determine the active NE concentration. The detection range is typically in the ng/mL range (e.g., 15.6-1000 ng/mL).
-
5.3 Experimental Workflow Diagram The following diagram illustrates a typical workflow for measuring NE activity from patient sputum.
Neutrophil Elastase as a Therapeutic Target in COPD
Given its central role in COPD pathogenesis, NE has been a major therapeutic target for over 30 years. The primary strategy has been the development of small-molecule inhibitors designed to restore the protease-antiprotease balance. These inhibitors are broadly classified into two types: acyl-enzyme inhibitors and transition-state inhibitors.
Despite strong preclinical rationale, the clinical development of NE inhibitors for COPD has been challenging. While some compounds have shown an ability to reduce biomarkers of NE activity and inflammation, translating this into significant improvements in clinical outcomes, such as slowing the decline in lung function (FEV₁), has proven difficult. Several factors may contribute to these modest results, including challenges with drug delivery to the specific lung compartments, the presence of multiple redundant proteases, and potentially insufficient trial durations or dosages. Nevertheless, the pursuit of an effective NE inhibitor continues, with newer compounds and delivery strategies (e.g., inhaled administration) under investigation.
Conclusion
Neutrophil elastase is unequivocally a master regulator of lung destruction and inflammation in Chronic Obstructive Pulmonary Disease. Its multifaceted roles—from the direct degradation of the lung's structural matrix to the orchestration of complex pro-inflammatory and cell death pathways—solidify its position as a critical factor in the progression of the disease. The strong correlation between NE activity and clinical markers of severity underscores its value as a biomarker for risk stratification and monitoring disease activity. While therapeutic inhibition of NE has faced significant hurdles, the depth of our understanding of its pathogenic mechanisms continues to grow, offering new avenues and refined strategies for targeting this potent enzyme to potentially halt the relentless progression of COPD.
Investigating Lonodelestat for Alpha-1 Antitrypsin Deficiency Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational drug Lonodelestat (formerly POL6014) as a potential therapeutic for alpha-1 antitrypsin deficiency (AATD). Given the limited publicly available data on this compound specifically in AATD models, this document synthesizes information from its development for other neutrophilic pulmonary diseases, the known pathophysiology of AATD, and established preclinical methodologies.
Introduction to Alpha-1 Antitrypsin Deficiency and the Role of Neutrophil Elastase
Alpha-1 antitrypsin deficiency is a genetic disorder characterized by low levels of the AAT protein, a serine protease inhibitor.[1][2] The primary function of AAT is to protect tissues from damage caused by neutrophil elastase (NE), an enzyme released by neutrophils during inflammation.[1][2] In AATD, the unchecked activity of NE in the lungs leads to the progressive degradation of elastin, a key component of the alveolar walls.[3][4] This protease-antiprotease imbalance is a central driver of the development of emphysema in AATD patients.[3][4]
This compound is a potent and selective inhibitor of human neutrophil elastase (hNE). By directly targeting NE, this compound aims to restore the protease-antiprotease balance in the lungs of AATD patients, thereby potentially halting the progression of lung tissue destruction.[5]
This compound: Mechanism of Action and Pharmacological Profile
This compound is a peptide-based inhibitor designed for inhaled delivery.[5] This route of administration allows for high drug concentrations directly in the lungs, maximizing local efficacy while minimizing systemic exposure and potential side effects.[5]
Signaling Pathway of Neutrophil Elastase in AATD
Caption: Pathophysiology of AATD and the therapeutic intervention point for this compound.
While specific preclinical data for this compound in AATD models are not publicly available, its development for cystic fibrosis (CF), another neutrophil-driven lung disease, provides valuable insights. In Phase 1a and 1b clinical trials in CF patients, inhaled this compound was well-tolerated and resulted in near-complete, transient inhibition of NE activity in the sputum.[5][6][7]
Table 1: Summary of this compound Phase 1b Clinical Trial in Cystic Fibrosis
| Parameter | Dosing Cohorts | Duration | Key Findings | Reference |
|---|---|---|---|---|
| Safety & Tolerability | 80 mg QD, 80 mg BID, 160 mg QD | 15 days | Good tolerability, no serious adverse events reported. | [5][6] |
| 40 mg QD | 28 days | Good tolerability. | [5][6] | |
| Pharmacokinetics | 40 mg to 160 mg | Up to 28 days | Linear dose-exposure relationship; no accumulation in plasma or sputum. | [6] |
| Pharmacodynamics | All cohorts | Up to 28 days | Transient, near-complete inhibition of elastase activity post-inhalation. In the 40 mg QD cohort, some patients developed a constant level of near-complete inhibition over 28 days. |[6][7] |
Preclinical Evaluation of this compound in AATD Models: A Proposed Framework
The preclinical assessment of a neutrophil elastase inhibitor like this compound for AATD would likely involve established animal models of emphysema.
Potential Animal Models for AATD Research:
-
Elastase-Induced Emphysema Models: Intratracheal instillation of porcine pancreatic elastase or human neutrophil elastase in rodents (mice, rats, hamsters) is a well-established method to induce emphysema-like lung damage.[8]
-
Genetically Engineered Models: More recent and physiologically relevant models include:
-
AAT-Knockout (AAT-KO) Mice and Ferrets: These models lack the AAT gene and spontaneously develop emphysema.[9][10]
-
PiZZ Transgenic Ferrets: These ferrets express the most common disease-causing Z-mutant human AAT, leading to low circulating AAT levels and the development of both lung and liver disease, closely mimicking the human condition.[9][10]
-
Hypothetical Experimental Protocol: Inhaled this compound in an AAT-KO Ferret Model
This section outlines a detailed, albeit hypothetical, experimental protocol for evaluating this compound in a preclinical AATD model.
Objective: To assess the efficacy of inhaled this compound in preventing the progression of emphysema and reducing lung inflammation in an AAT-knockout ferret model.
Experimental Workflow
Caption: A representative experimental workflow for preclinical evaluation of this compound.
Methodologies:
-
Animal Model: AAT-Knockout ferrets, aged 6-8 months, exhibiting early signs of obstructive lung disease.
-
Groups:
-
Group 1: Vehicle control (placebo inhalation)
-
Group 2: Low-dose this compound (e.g., 1 mg/kg, inhaled daily)
-
Group 3: High-dose this compound (e.g., 5 mg/kg, inhaled daily)
-
-
Drug Administration: this compound, formulated for nebulization, administered via a specialized small-animal inhalation system (e.g., PARI eFlow®).
-
Duration: 12 weeks.
-
Efficacy Endpoints:
-
Lung Function: Measured via forced pulmonary mechanics (e.g., FlexiVent) to assess changes in compliance, elastance, and resistance.
-
Imaging: High-resolution computed tomography (CT) scans at baseline and end of study to quantify lung density and emphysematous changes.
-
Biomarkers:
-
Bronchoalveolar lavage (BAL) fluid analysis for neutrophil counts, NE activity, and inflammatory cytokines (e.g., IL-8, LTB4).
-
Plasma/urine analysis for desmosine and isodesmosine, biomarkers of elastin degradation.
-
-
Histopathology: Lung tissue collection for histological analysis of mean linear intercept and destructive index to quantify airspace enlargement.
-
Quantitative Data and Expected Outcomes
Based on the mechanism of action of this compound and data from other NE inhibitors like Alvelestat, a successful preclinical study would be expected to yield the results summarized in the table below.
Table 2: Hypothetical Preclinical Efficacy Data for this compound in an AATD Model
| Endpoint | Vehicle Control (Expected) | This compound (Low Dose) (Hypothesized) | This compound (High Dose) (Hypothesized) |
|---|---|---|---|
| Change in Lung Compliance | Increase | Attenuated Increase | No significant change |
| Change in CT Lung Density | Decrease | Attenuated Decrease | No significant change |
| BAL Neutrophil Count | High | Moderate Reduction | Significant Reduction |
| BAL NE Activity | High | >50% Inhibition | >90% Inhibition |
| Plasma Desmosine Levels | Increase | Attenuated Increase | No significant change |
| Mean Linear Intercept | Increased | Moderately Reduced | Significantly Reduced |
These hypothetical data illustrate a dose-dependent effect of this compound in mitigating the key pathological features of AATD-related lung disease in an animal model.
Conclusion and Future Directions
This compound, as a potent, inhaled neutrophil elastase inhibitor, represents a promising therapeutic strategy for halting the progression of lung disease in patients with AATD. While clinical development has focused on cystic fibrosis, the shared underlying mechanism of neutrophil-driven lung damage provides a strong rationale for its investigation in AATD.
Future research should focus on conducting preclinical studies in genetically defined AATD models, such as the AAT-KO or PiZZ ferret, to generate specific efficacy and safety data. Such studies are critical to support the initiation of clinical trials of this compound in the AATD patient population, a group with a significant unmet medical need for therapies that can prevent the relentless decline in lung function.
References
- 1. Alpha-1 Antitrypsin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alpha-1 antitrypsin deficiency: an update on clinical aspects of diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. santhera.com [santhera.com]
- 6. alpha1.org [alpha1.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Alpha-1 Antitrypsin Investigations Using Animal Models of Emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
- 10. Ferret models of alpha-1 antitrypsin deficiency develop lung and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Lonodelestat: A Technical Guide to its Discovery and Development
This technical guide provides a comprehensive overview of the discovery and development of Lonodelestat (formerly POL6014), a potent and selective inhibitor of human neutrophil elastase (hNE). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Introduction
This compound is an investigational inhaled therapy developed for the treatment of cystic fibrosis (CF) and other neutrophilic pulmonary diseases.[1] It is a synthetic, macrocyclic peptide that acts as a potent and selective inhibitor of human neutrophil elastase (hNE), a key enzyme implicated in the inflammatory cascade and tissue damage characteristic of these conditions.[2][3]
Discovery and Development Timeline
The development of this compound has progressed through several key stages, from its initial discovery to clinical evaluation.
-
2009: Preclinical data on POL6014's efficacy in a mouse model of acute lung injury is presented.[4]
-
2015: Polyphor initiates the first-in-human Phase I clinical trial of inhaled POL6014 in healthy volunteers.
-
2018: Polyphor grants Santhera Pharmaceuticals an exclusive worldwide license for the development and commercialization of POL6014 (now this compound).[2]
-
2019: Positive results from the Phase I single ascending dose studies in healthy volunteers and CF patients are published.[5]
-
2021: Santhera announces positive results from the Phase Ib multiple ascending dose study in patients with CF.[1]
-
April 2024: Santhera Pharmaceuticals returns the rights for this compound to Spexis (formerly Polyphor).
Preclinical Development
In Vitro Efficacy
This compound has demonstrated potent and selective inhibition of hNE in in vitro assays.
Table 1: In Vitro Inhibition of Human Neutrophil Elastase by this compound
| Parameter | Value | Species | Notes |
| Ki | 0.05 nM | Human | |
| Ki (membrane-bound hNE) | 0.69 ± 0.31 nM | Human | [3] |
| Ki (soluble hNE) | 0.53 ± 0.37 nM | Human | [3] |
| IC50 | 1.0 ± 0.5 nM | Rat | [3] |
| IC50 | 2.2 ± 1.4 nM | Cynomolgus Monkey | [3] |
Preclinical Animal Models
The efficacy of this compound has been evaluated in animal models of lung inflammation and injury.
Table 2: Summary of Preclinical Efficacy in Animal Models
| Animal Model | Key Findings | Reference |
| Mouse Model of Acute Lung Injury | Intranasal administration of this compound (0.1, 0.5, 2, and 10 mg/kg) dose-dependently and significantly reduced the number of macrophages, epithelial cells, neutrophils, and lymphocytes in bronchoalveolar lavage fluid.[4] | [4] |
| Rat Model of Lung Neutrophil Activation | This compound was effective in this model.[1] | [1] |
Clinical Development
This compound has undergone Phase I clinical trials in both healthy volunteers and patients with cystic fibrosis.
Phase I Single Ascending Dose (SAD) Studies
Two SAD studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of inhaled this compound.
Table 3: Overview of Phase I Single Ascending Dose Studies
| Population | Dose Range | Key Findings | Reference |
| Healthy Volunteers | 20 mg to 960 mg | Safe and well-tolerated up to 480 mg. Dose-linear pharmacokinetics. | [5] |
| Cystic Fibrosis Patients | 80 mg to 320 mg | Safe and well-tolerated at all doses. Showed a dose-linear pharmacokinetic profile. | [5] |
Table 4: Pharmacokinetic Parameters from Phase I SAD Studies
| Population | Cmax Range (Plasma) | Tmax (Plasma) | Sputum Concentration | hNE Inhibition | Reference |
| Healthy Volunteers | 0.2 to 2.5 µM | ~2-3 hours | Not Applicable | Not Applicable | [5] |
| Cystic Fibrosis Patients | 0.2 to 0.5 µM | ~2-3 hours | Rapidly reached 1000 µM and remained >10 µM at 24h | >1-log reduction of active hNE at 3h post-dosing | [5] |
Phase Ib Multiple Ascending Dose (MAD) Study
A MAD study was conducted in patients with cystic fibrosis to further assess safety, tolerability, and pharmacodynamics.
Table 5: Overview of Phase Ib Multiple Ascending Dose Study in CF Patients (NCT03748199)
| Cohort | Dose | Duration | Key Findings | Reference |
| 1 | 80 mg once daily (QD) | 15 days | Good tolerability, no serious adverse events. Transient, near-complete inhibition of elastase activity. | [1] |
| 2 | 80 mg twice daily (BID) | 15 days | Good tolerability, no serious adverse events. Transient, near-complete inhibition of elastase activity. | [1] |
| 3 | 160 mg once daily (QD) | 15 days | Good tolerability, no serious adverse events. Transient, near-complete inhibition of elastase activity. | [1] |
| 4 | 40 mg once daily (QD) | 28 days | Good tolerability, no serious adverse events. In some patients, a constant level of near-complete inhibition gradually developed. | [1] |
Experimental Protocols
In Vitro hNE Inhibition Assay (Representative Protocol)
This protocol is a representative example based on common methodologies for determining hNE inhibition.
Objective: To determine the inhibitory potency (Ki and IC50) of this compound against human neutrophil elastase.
Materials:
-
Human neutrophil elastase (soluble or from neutrophil lysates)
-
This compound (test inhibitor)
-
Fluorogenic hNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the this compound dilutions.
-
Add a fixed concentration of hNE to each well containing the inhibitor and to control wells (without inhibitor).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period to allow inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm). The rate of increase in fluorescence is proportional to the hNE activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, considering the substrate concentration and its Km value. A specific FRET-based assay for this compound used the substrate ABZ-APEEIMRRQ-EDDnp.[3]
Animal Model of Acute Lung Injury (Representative Protocol)
This protocol is a representative example based on published studies of hNE-induced lung injury.
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of acute lung injury.
Animals: Male C57BL/6j mice.
Procedure:
-
Administer this compound intranasally at various doses (e.g., 0.1, 0.5, 2, and 10 mg/kg).[4]
-
After a defined pre-treatment period (e.g., 30 minutes), induce acute lung injury by intranasal instillation of human neutrophil elastase.
-
At a specified time point post-injury (e.g., 6 hours), euthanize the animals and perform bronchoalveolar lavage (BAL) to collect lung fluid and cells.
-
Analyze the BAL fluid for inflammatory markers, such as total and differential cell counts (neutrophils, macrophages), and protein concentration (as an indicator of lung permeability).
-
Measure the levels of pro-inflammatory cytokines and chemokines (e.g., IL-6, KC/CXCL1) in the BAL fluid using appropriate immunoassays (e.g., ELISA).
-
Assess lung tissue for histological signs of injury and inflammation.
Pharmacokinetic Analysis by LC-MS/MS (Representative Protocol)
This protocol outlines the general steps for quantifying this compound in biological matrices.
Objective: To determine the concentration of this compound in plasma and sputum samples.
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
Procedure:
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding a solvent like acetonitrile to the plasma sample. Centrifuge to pellet the precipitated proteins.
-
Sputum: Homogenize the sputum sample, followed by extraction procedures to isolate the drug from the complex matrix.
-
-
Internal Standard: Add a known concentration of a suitable internal standard (a molecule with similar chemical properties to this compound, often a stable isotope-labeled version) to all samples, calibration standards, and quality controls.
-
Chromatographic Separation: Inject the supernatant from the prepared sample onto a suitable HPLC or UPLC column (e.g., a C18 column). Use a specific mobile phase gradient (e.g., a mixture of water and acetonitrile with additives like formic acid) to separate this compound from other components in the sample.
-
Mass Spectrometric Detection:
-
The eluent from the chromatography column is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode to generate charged ions of this compound and the internal standard.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion of this compound and its characteristic product ion after fragmentation, providing high selectivity and sensitivity for quantification.
-
-
Quantification: Create a calibration curve by analyzing samples with known concentrations of this compound. Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Signaling Pathways and Experimental Workflows
Human Neutrophil Elastase (hNE) Signaling Pathway in the Lung
Human neutrophil elastase, when released in the lungs, contributes to a vicious cycle of inflammation and tissue damage. This compound intervenes by directly inhibiting hNE activity.
Caption: The inflammatory cascade driven by hNE and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
The preclinical assessment of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: A simplified workflow of the preclinical development of this compound.
References
- 1. santhera.com [santhera.com]
- 2. spexisbio.com [spexisbio.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lonodelestat: An In-Depth Technical Guide on its Molecular Targets and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonodelestat, also known as POL6014, is a potent and selective inhibitor of human neutrophil elastase (hNE), a key serine protease implicated in the pathogenesis of various inflammatory lung diseases.[1][2][3] Developed to address the excessive proteolytic burden in conditions such as cystic fibrosis (CF), this compound represents a targeted therapeutic approach to mitigate lung tissue damage and inflammation.[4][5] This technical guide provides a comprehensive overview of the molecular targets, selectivity profile, and underlying experimental methodologies related to this compound.
Molecular Target: Human Neutrophil Elastase (hNE)
The primary molecular target of this compound is human neutrophil elastase (hNE), a powerful serine protease stored in the azurophilic granules of neutrophils.[1][5] In response to inflammatory stimuli, neutrophils release hNE, which plays a crucial role in the degradation of extracellular matrix proteins, including elastin. In chronic inflammatory lung diseases like cystic fibrosis, dysregulated and excessive hNE activity contributes significantly to the progressive destruction of lung tissue, leading to bronchiectasis and a decline in lung function.[1]
Mechanism of Action
This compound is a reversible inhibitor of hNE, meaning it binds to the active site of the enzyme and prevents its catalytic activity without forming a permanent covalent bond.[1] This inhibition of hNE is expected to protect the structural integrity of the lungs by preventing the breakdown of elastin and other essential matrix components. By reducing the proteolytic damage, this compound aims to interrupt the cycle of inflammation and tissue destruction characteristic of neutrophilic pulmonary diseases.
The signaling pathway affected by this compound is central to the inflammatory cascade in the lungs. Excessive hNE activity not only directly degrades tissue but also perpetuates inflammation by cleaving and activating various proteins, leading to the production of pro-inflammatory cytokines and the recruitment of more neutrophils. By inhibiting hNE, this compound is designed to dampen this inflammatory feedback loop.
Selectivity Profile
While specific quantitative data for a broad panel of proteases is not publicly available in the reviewed literature, this compound is consistently described as a "highly potent and selective" inhibitor of hNE.[1][2][3] This high selectivity is a critical attribute, as off-target inhibition of other proteases could lead to unintended side effects. The development of this compound as an inhaled therapy further enhances its safety profile by delivering the drug directly to the lungs, thereby achieving high local concentrations while minimizing systemic exposure.[1][6]
| Target | Inhibitory Activity | Reference |
| Human Neutrophil Elastase (hNE) | Potent Inhibitor | [1][2][3] |
| Other Serine Proteases | High Selectivity for hNE | [1][2][3] |
Table 1: Selectivity Profile of this compound (Note: Specific Ki or IC50 values are not available in the public domain.)
Experimental Protocols
In Vitro hNE Inhibition Assay (General Protocol)
A definitive, detailed protocol for this compound's in vitro characterization is not publicly available. However, a general fluorometric assay for screening hNE inhibitors can be described based on commercially available kits and common laboratory practices.
Objective: To determine the in vitro potency of this compound in inhibiting human neutrophil elastase activity.
Materials:
-
Human Neutrophil Elastase (hNE), purified
-
Fluorogenic hNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Sivelestat)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
In a 96-well black microplate, add the assay buffer.
-
Add the this compound dilutions to the appropriate wells. Include wells for a positive control, a negative control (vehicle), and a blank (no enzyme).
-
Add the hNE enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic hNE substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
In Vivo Mouse Model of Acute Lung Injury
The following protocol is based on the preclinical study by Lagente V, et al. (2009), which investigated the effect of this compound (POL6014) on hNE-induced acute lung injury in mice.
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of hNE-induced acute lung injury.
Animal Model:
-
Male C57BL/6j mice, 10 weeks old.
Materials:
-
This compound (POL6014)
-
Human Neutrophil Elastase (hNE)
-
Anesthetic (e.g., etomidate)
-
Phosphate-buffered saline (PBS)
-
Bronchoalveolar lavage (BAL) equipment
Procedure:
-
Anesthetize the mice via intraperitoneal injection of etomidate.
-
Administer this compound intranasally at various doses (e.g., 0.05, 0.2, 0.5, and 5 mg/kg) or a vehicle control.
-
Fifteen minutes after this compound administration, induce lung injury by intranasal instillation of hNE (30 IU in 25 µL).
-
Four hours after hNE instillation, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of PBS into the lungs.
-
Centrifuge the BAL fluid to separate the cells from the supernatant.
-
Analyze the BAL fluid for inflammatory markers:
-
Cell Count: Resuspend the cell pellet and perform total and differential cell counts (neutrophils, macrophages, etc.) using a hemocytometer and cytospin preparations with staining.
-
Protein Concentration: Measure the total protein concentration in the BAL supernatant as an indicator of vascular permeability.
-
Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, KC/CXCL1) in the BAL supernatant using ELISA.
-
-
Compare the inflammatory parameters between the this compound-treated groups and the vehicle-treated, hNE-injured group to assess the inhibitory effect of this compound.
Measurement of Neutrophil Elastase Activity in Sputum of Cystic Fibrosis Patients
Clinical trials of this compound have assessed its pharmacodynamic effect by measuring hNE activity in the sputum of CF patients.[6] While a specific, detailed protocol from the this compound trials is not provided, a general method can be outlined based on published literature on NE activity in CF sputum.
Objective: To quantify the activity of hNE in sputum samples from CF patients treated with this compound.
Materials:
-
Spontaneously expectorated sputum samples
-
Reagents for sputum processing (e.g., dithiothreitol - DTT)
-
Fluorogenic or chromogenic hNE substrate
-
Assay buffer
-
96-well microplates
-
Spectrophotometer or fluorometer
Procedure:
-
Collect spontaneously expectorated sputum from CF patients at baseline and at various time points after this compound inhalation.
-
Process the sputum samples to break down the mucus and release the cellular and soluble components. This may involve incubation with a reducing agent like DTT, followed by homogenization and centrifugation to separate the supernatant (sol) from the cellular pellet and mucus plugs.
-
Prepare the sputum supernatant for the assay. This may involve dilution in the assay buffer.
-
In a 96-well plate, add the prepared sputum supernatant.
-
Initiate the reaction by adding a chromogenic or fluorogenic substrate specific for hNE.
-
Measure the change in absorbance or fluorescence over time in a kinetic mode at the appropriate wavelength.
-
Calculate the hNE activity based on a standard curve generated with known concentrations of purified hNE.
-
Compare the hNE activity in post-dose samples to the baseline samples to determine the extent of inhibition by this compound.
Conclusion
This compound is a promising, selective inhibitor of human neutrophil elastase with a well-defined molecular target and mechanism of action. Its development as an inhaled therapeutic for neutrophilic lung diseases like cystic fibrosis is supported by preclinical and early-phase clinical data demonstrating effective inhibition of its target in the lung with low systemic exposure. While detailed quantitative data on its selectivity profile are not widely published, its characterization as "highly selective" underscores its targeted design. The experimental protocols outlined in this guide provide a framework for understanding the in vitro and in vivo evaluation of this compound and similar hNE inhibitors. Further research and publication of detailed quantitative data will be valuable for the scientific community.
References
- 1. spexisbio.com [spexisbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. santhera.com [santhera.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lonodelestat: A Deep Dive into its Biological Activity as a Potent Peptide Inhibitor of Neutrophil Elastase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonodelestat, also known as POL6014, is a novel, highly potent, and selective peptide inhibitor of human neutrophil elastase (hNE).[1] Developed as an inhaled therapeutic, it is primarily under investigation for the treatment of neutrophilic lung diseases, with a significant focus on cystic fibrosis (CF).[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, preclinical and clinical findings, and the experimental methodologies employed in its evaluation.
Core Mechanism of Action
This compound functions as a reversible inhibitor of human neutrophil elastase, a serine protease released by neutrophils during inflammation.[1] In chronic inflammatory lung conditions such as cystic fibrosis, excessive hNE activity leads to the degradation of essential lung matrix proteins like elastin, contributing to progressive lung damage.[1] By binding to and inhibiting hNE, this compound aims to mitigate this destructive enzymatic activity, thereby reducing inflammation and preserving lung tissue integrity.
The following signaling pathway illustrates the central role of neutrophil elastase in lung inflammation and the therapeutic intervention point of this compound.
Caption: Mechanism of action of this compound in inhibiting the inflammatory cascade.
Quantitative Biological Activity
Preclinical Efficacy in Animal Models
This compound has demonstrated significant efficacy in animal models of acute lung injury (ALI).[3] In a murine model of hNE-induced ALI, intranasal administration of this compound led to a dose-dependent reduction in inflammatory cell infiltration in the bronchoalveolar lavage (BAL) fluid.[3]
| Dosage (mg/kg, intranasally) | Reduction in Neutrophils | Reduction in Epithelial Cells | Reduction in Macrophages | Reduction in Lymphocytes |
| 2 | 65% | 68% | 33% | 77% |
| Table 1: Reduction in inflammatory cells in a mouse model of ALI following this compound administration.[3] |
Clinical Pharmacokinetics and Pharmacodynamics
Phase 1a and 1b clinical trials in healthy volunteers and cystic fibrosis patients have provided valuable insights into the pharmacokinetic and pharmacodynamic profile of inhaled this compound.[4]
| Parameter | Healthy Volunteers | Cystic Fibrosis Patients |
| Dose Range (single ascending dose) | 20 - 960 mg | 80 - 320 mg |
| Cmax (plasma) | 0.2 - 2.5 µM | 0.2 - 0.5 µM |
| Tmax (plasma) | ~2-3 hours | ~2-3 hours |
| Sputum Concentration (mean) | Not Applicable | >1000 µM (rapidly reached) |
| Sputum Concentration (at 24h) | Not Applicable | >10 µM |
| hNE Inhibition in Sputum | Not Applicable | >1-log reduction at 3 hours |
| Table 2: Pharmacokinetic and pharmacodynamic parameters of inhaled this compound.[4] |
These data highlight the key characteristic of this compound's inhaled delivery: high concentrations are achieved and maintained in the lungs, the target organ, while systemic exposure remains low, which is expected to minimize potential systemic side effects.[1]
Experimental Protocols
Detailed experimental protocols for the key studies cited are summarized below.
In Vitro Human Neutrophil Elastase (hNE) Inhibition Assay (General Protocol)
A specific protocol for this compound has not been detailed in the available literature, however, a general methodology for assessing hNE inhibition is as follows:
-
Reagents and Materials:
-
Human neutrophil elastase (commercially available)
-
Fluorogenic or chromogenic hNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl)
-
Test compound (this compound) at various concentrations
-
Positive control inhibitor (e.g., Sivelestat)
-
Microplate reader
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A solution of hNE in assay buffer is pre-incubated with varying concentrations of the test inhibitor (this compound) for a defined period at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the hNE substrate.
-
The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance using a microplate reader.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Caption: Workflow for a typical hNE inhibition assay.
Animal Model of hNE-Induced Acute Lung Injury
The preclinical efficacy of this compound was evaluated in a mouse model of ALI induced by human neutrophil elastase.[3]
-
Animal Model:
-
Male C57BL/6j mice (10 weeks old) were used.
-
-
Induction of Lung Injury:
-
Mice were anesthetized.
-
Human neutrophil elastase (30 IU) was administered intranasally to induce acute lung injury.
-
-
Treatment Protocol:
-
This compound was administered intranasally at doses of 0.05, 0.2, 0.5, and 5 mg/kg, 15 minutes prior to the hNE challenge.
-
-
Endpoint Analysis:
-
At a specified time point after hNE administration, bronchoalveolar lavage (BAL) was performed to collect lung fluid and cells.
-
The total and differential cell counts (neutrophils, macrophages, epithelial cells, lymphocytes) in the BAL fluid were determined to assess the extent of inflammation.
-
Caption: Experimental workflow for the animal model of hNE-induced acute lung injury.
Conclusion
This compound is a promising inhaled peptide inhibitor of human neutrophil elastase with a well-defined mechanism of action targeting a key driver of inflammation and tissue damage in neutrophilic lung diseases. Preclinical studies have demonstrated its potent anti-inflammatory effects in relevant animal models. Furthermore, clinical trials have established a favorable pharmacokinetic profile, achieving high local concentrations in the lungs with low systemic exposure, and have shown evidence of target engagement through the reduction of neutrophil elastase activity in the sputum of cystic fibrosis patients. While the precise in vitro potency (IC50/Ki) is not publicly detailed, the collective evidence strongly supports its continued development as a therapeutic for cystic fibrosis and potentially other neutrophilic pulmonary conditions.
References
Methodological & Application
Application Notes and Protocols for Lonodelestat in a Mouse Model of Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Lonodelestat (formerly POL6014), a potent and selective neutrophil elastase (NE) inhibitor, in a mouse model of acute lung injury (ALI). The information is compiled from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in ALI.[1][2]
Introduction
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure.[3] Neutrophil elastase (NE), a serine protease released by activated neutrophils, is a key mediator in the pathogenesis of ALI, contributing to tissue degradation, inflammation, and increased vascular permeability.[4][5] this compound is a highly potent and selective inhibitor of human neutrophil elastase (hNE) that has shown efficacy in animal models of ALI.[1][4][5] These protocols outline a methodology for inducing ALI in mice and assessing the therapeutic effects of this compound.
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of neutrophil elastase. In the context of ALI, this inhibition is expected to reduce the breakdown of extracellular matrix components, decrease the inflammatory response, and ultimately protect the lung tissue from damage.
Signaling Pathway of Neutrophil Elastase in Acute Lung Injury
Caption: Signaling pathway in hNE-induced ALI and the inhibitory action of this compound.
Experimental Protocols
I. Human Neutrophil Elastase (hNE)-Induced Acute Lung Injury Mouse Model
This model directly assesses the ability of this compound to counteract the damaging effects of human neutrophil elastase in the lungs.
Materials:
-
C57BL/6j mice
-
Human Neutrophil Elastase (hNE)
-
This compound (POL6014)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: Acclimate C57BL/6j mice to the facility for at least one week before the experiment.
-
This compound Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile PBS).
-
Anesthetize mice lightly with isoflurane.
-
Administer this compound (0.05, 0.2, 0.5, and 5 mg/kg) or vehicle intranasally 15 minutes before hNE administration.[4]
-
-
hNE Administration:
-
While mice are still under light anesthesia, administer hNE (30 IU) intranasally.[4]
-
-
Monitoring: Monitor the animals for any signs of distress.
-
Sample Collection: At 4 hours post-hNE administration, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) for analysis.[4]
II. Bronchoalveolar Lavage (BAL) and Analysis
Materials:
-
Tracheal cannula
-
Suture
-
Ice-cold sterile PBS
-
Centrifuge
-
Hemocytometer
-
Microscope slides
-
Cytocentrifuge
-
May-Grünwald Giemsa stain
Procedure:
-
BAL Fluid Collection:
-
Expose the trachea of the euthanized mouse and insert a cannula.
-
Secure the cannula with a suture.
-
Instill and withdraw 1 mL of ice-cold PBS twice.
-
Pool the collected fluid.
-
-
Total and Differential Cell Counts:
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare slides by cytocentrifugation and stain with May-Grünwald Giemsa.
-
Perform a differential cell count by identifying at least 200 cells based on their morphology.[4]
-
-
Analysis of BALF Supernatant:
-
Use the supernatant from the centrifugation for the analysis of hemoglobin, cytokines, and MMP-9.
-
III. Assessment of Lung Injury and Inflammation
1. Hemoglobin Assay:
-
Measure the hemoglobin concentration in the BALF supernatant as an indicator of lung hemorrhage and increased vascular permeability.[4] This can be performed using a spectrophotometric assay.
2. Cytokine Analysis (ELISA):
-
Quantify the levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and KC/CXCL1 (the murine equivalent of IL-8), in the BALF supernatant using commercially available ELISA kits.[4]
3. Matrix Metalloproteinase-9 (MMP-9) Activity (Zymography):
-
Assess the activity of MMP-9 in the BALF supernatant using gelatin zymography. This technique separates proteins by size and allows for the visualization of gelatinolytic activity, which appears as clear bands on a stained gel.[4]
Experimental Workflow
Caption: Workflow for evaluating this compound in a mouse model of hNE-induced ALI.
Data Presentation
The following tables summarize the expected outcomes based on preclinical data for this compound in a mouse model of hNE-induced ALI.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Dose (mg/kg) | Total Cells (cells/mL) | Neutrophils (cells/mL) |
| Control | - | Baseline | Baseline |
| hNE + Vehicle | - | Increased | Markedly Increased |
| hNE + this compound | 0.05 | Reduced | Reduced |
| hNE + this compound | 0.2 | Further Reduced | Further Reduced |
| hNE + this compound | 0.5 | Maximally Reduced | Maximally Reduced |
| hNE + this compound | 5.0 | Reduced | Reduced |
Note: Maximum inhibition of neutrophil influx was observed at a dose of 0.5 mg/kg.[4]
Table 2: Effect of this compound on Markers of Lung Injury and Inflammation in BALF
| Treatment Group | Dose (mg/kg) | Hemoglobin | IL-6 | KC/CXCL1 | MMP-9 Activity |
| Control | - | Baseline | Baseline | Baseline | Baseline |
| hNE + Vehicle | - | Increased | Increased | Increased | Increased |
| hNE + this compound | 0.05 | Dose-dependently Reduced | Dose-dependently Reduced | Dose-dependently Reduced | Dose-dependently Reduced |
| hNE + this compound | 0.2 | Dose-dependently Reduced | Dose-dependently Reduced | Dose-dependently Reduced | Dose-dependently Reduced |
| hNE + this compound | 0.5 | Maximally Reduced | Maximally Reduced | Maximally Reduced | Maximally Reduced |
| hNE + this compound | 5.0 | Dose-dependently Reduced | Dose-dependently Reduced | Dose-dependently Reduced | Dose-dependently Reduced |
Note: this compound dose-dependently reduced all measured parameters, with the maximum inhibition observed at 0.5 mg/kg.[4][6] The potency of this compound at 0.5 mg/kg was comparable to 5 mg/kg of another NE inhibitor, ONO-5046 (Sivelestat).[6]
Conclusion
The protocols and data presented provide a framework for investigating the therapeutic potential of this compound in a mouse model of acute lung injury. The intranasal administration of this compound has been shown to effectively reduce the inflammatory hallmarks of hNE-induced ALI, suggesting its promise as a targeted therapy for neutrophil-driven lung diseases.[4] Further studies may explore different ALI models (e.g., LPS-induced), alternative routes of administration, and a broader range of outcome measures, including lung histology and mechanics, to fully elucidate the protective effects of this compound.
References
Lonodelestat: Application Notes and Protocols for Solution Preparation and Long-Term Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Lonodelestat solutions and guidance on assessing their long-term stability. This compound (also known as POL6014) is a potent and selective peptide inhibitor of human neutrophil elastase (hNE), a key enzyme implicated in the inflammatory processes of various lung diseases, including cystic fibrosis (CF).[1][2][3] Proper solution preparation and a thorough understanding of its stability are critical for obtaining reliable and reproducible results in preclinical and clinical research.
Introduction to this compound
This compound is a synthetic peptide that acts as a competitive, reversible inhibitor of hNE.[4] By blocking the activity of hNE, this compound can mitigate the downstream inflammatory cascade and tissue damage associated with chronic neutrophilic inflammation in the lungs.[4][5][6] In clinical trials for cystic fibrosis, inhaled this compound has been shown to achieve high concentrations in the sputum and effectively inhibit hNE activity.[7]
This compound Solution Preparation
The solubility and stability of this compound in solution are dependent on the solvent, pH, and storage conditions. The following protocols provide guidance for preparing this compound solutions for various research applications.
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of this compound, which can then be diluted to the desired final concentration for specific experiments.
Materials:
-
This compound powder
-
Sterile, deionized water or Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional, for aqueous solutions)
-
Sterile, polypropylene microcentrifuge tubes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder using an analytical balance.
-
To prepare an aqueous stock solution, add the appropriate volume of sterile, deionized water to the this compound powder to achieve the desired concentration. Based on available data, a concentration of up to 20 mg/mL in water is achievable with the aid of ultrasonication and warming.[8]
-
For a non-aqueous stock solution, add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. For aqueous solutions, brief ultrasonication may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the stock solutions as recommended in Table 2.
Working Solution Preparation
For In Vitro Cell-Based Assays:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the appropriate cell culture medium.
-
If the stock solution is in DMSO, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.[9]
-
If the stock solution is aqueous, it is recommended to filter-sterilize the final working solution using a 0.22 µm syringe filter before adding it to the cell cultures.[8]
For In Vivo Animal Studies:
-
Thaw a single-use aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired dosing concentration using a sterile, physiologically compatible vehicle (e.g., saline, phosphate-buffered saline).
-
The final formulation should be compatible with the intended route of administration (e.g., intranasal, intratracheal, intravenous). For inhalation studies, this compound has been formulated for delivery via a nebulizer system like the Pari eFlow®.[4][7]
Long-Term Stability of this compound Solutions
While specific long-term stability data for this compound solutions is not extensively published, general recommendations for peptide stability suggest that storage conditions are critical. Peptides are susceptible to degradation through various pathways, including hydrolysis, oxidation, and aggregation.[10][11]
Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound powder and stock solutions based on available data and general peptide handling guidelines.
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C to -80°C | Up to 1 year | Store in a desiccator to protect from moisture. |
| Aqueous Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Stock Solution | -20°C | Up to 1 month | For shorter-term storage. Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| DMSO Stock Solution | -20°C | Up to 1 month | For shorter-term storage. Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Table 1: Recommended Storage Conditions for this compound.
Protocol for a Long-Term Stability Study
To establish the long-term stability of a specific this compound formulation, a formal stability study is required. The following is a general protocol that can be adapted for this purpose.
Objective: To evaluate the chemical stability of a this compound solution over time under different storage conditions.
Materials:
-
Prepared this compound solution at the desired concentration and in the final formulation buffer.
-
Stability chambers or incubators set to the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
Validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS).
Experimental Workflow:
References
- 1. Santhera Announces Positive Results with this compound in [globenewswire.com]
- 2. santhera.com [santhera.com]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. spexisbio.com [spexisbio.com]
- 5. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil serine proteases in cystic fibrosis: role in disease pathogenesis and rationale as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 11. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nebulized Lonodelestat Administration in Laboratory Animals
Abstract: This document provides detailed application notes and experimental protocols for the administration of Lonodelestat (formerly POL6014), a potent and selective human neutrophil elastase (hNE) inhibitor, to laboratory animals via nebulization. These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical studies for respiratory diseases characterized by neutrophilic inflammation, such as Cystic Fibrosis (CF), Chronic Obstructive Pulmonary Disease (COPD), bronchiectasis, and Acute Lung Injury (ALI).
Introduction to this compound
This compound is a small molecule, peptide-based inhibitor designed to selectively and reversibly target human neutrophil elastase (hNE).[1][2] In several chronic inflammatory lung diseases, neutrophils release excessive amounts of hNE, a serine protease that degrades critical components of the lung's extracellular matrix, including elastin and collagen.[2][3] This enzymatic activity contributes to progressive lung tissue damage, mucus hypersecretion, and sustained inflammation.[2][4] this compound is formulated for inhaled administration, which allows for high drug concentrations directly in the lungs while maintaining low systemic exposure, thereby minimizing potential side effects.[2][5] Preclinical studies have demonstrated its efficacy in animal models of lung neutrophil activation and acute lung injury.[6][7][8]
Mechanism of Action
This compound directly inhibits the enzymatic activity of hNE released by activated neutrophils in the airways.[4] By blocking hNE, this compound is hypothesized to prevent the degradation of lung tissue, reduce the pro-inflammatory cascade, and interrupt the cycle of inflammation and damage characteristic of neutrophilic pulmonary diseases.[2]
Caption: Mechanism of action of this compound in inhibiting hNE.
Application Notes for Preclinical Studies
Animal Model Selection
The choice of animal model is critical and should align with the clinical indication being studied. This compound has shown potential across several neutrophilic diseases.[7][9]
-
Acute Lung Injury (ALI)/ARDS: Models using intratracheal instillation of lipopolysaccharide (LPS) or oleic acid in rats or mice are common.[3][10] Another approach is the direct administration of human neutrophil elastase to induce lung injury in mice.[7]
-
COPD/Emphysema: Elastase-induced emphysema models, typically involving intratracheal instillation of porcine pancreatic elastase (PPE) in mice or rats, are well-established for studying lung tissue destruction.[11]
-
Cystic Fibrosis (CF) & Bronchiectasis: While no single animal model perfectly replicates human CF lung disease, various transgenic mouse and rat models are available that exhibit features like mucus obstruction and inflammation.[12][13]
Drug Formulation and Nebulization
-
Formulation: this compound is formulated as an aerosol solution for inhalation.[2] For preclinical studies, the compound should be reconstituted in a suitable vehicle, such as sterile saline, immediately before use. The stability and solubility of the formulation should be confirmed.
-
Nebulizer Systems: In clinical trials, an optimized eFlow® nebulizer (PARI Pharma GmbH), a vibrating mesh nebulizer, has been used.[6][7] For laboratory animal studies, similar systems are recommended to ensure efficient delivery of fine droplets (1-3 μm) to the deep lung.[14]
-
Nose-Only Exposure Systems: This is a common method for mice and rats, minimizing drug loss and preventing exposure to other body surfaces.[15]
-
Intratracheal Administration: For precise dosing directly into the lungs, especially in acute models, direct intratracheal delivery can be employed, though it is more invasive.[16]
-
Experimental Protocols
The following are generalized protocols that should be adapted to specific institutional and experimental requirements. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[17]
Protocol 1: Efficacy in a Mouse Model of hNE-Induced Acute Lung Injury
This protocol is based on preclinical studies cited for this compound.[7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. spexisbio.com [spexisbio.com]
- 3. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. santhera.com [santhera.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. santhera.com [santhera.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Santhera Announces Positive Results with this compound in [globenewswire.com]
- 10. Inhaled neutrophil elastase inhibitor reduces oleic acid-induced acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scireq.com [scireq.com]
- 12. Animal models of cystic fibrosis in the era of highly effective modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three-dimensional assessment of bronchiectasis in a mouse model of mucociliary clearance disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 17. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Measuring Human Neutrophil Elastase (hNE) Activity Following Lonodelestat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human neutrophil elastase (hNE) is a serine protease stored in the azurophil granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, hNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin.[1][2] Dysregulated hNE activity is implicated in the pathogenesis of several chronic inflammatory lung diseases, such as cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD).[3][4] In these conditions, excessive hNE-mediated tissue damage contributes to the progressive loss of lung function.[2][4]
Lonodelestat (formerly POL6014) is a potent and selective inhibitor of hNE.[2][5] It is under development as an inhaled therapy for inflammatory lung diseases characterized by high hNE activity.[2][6] Monitoring the inhibitory effect of this compound on hNE activity is crucial for its clinical development and for understanding its mechanism of action. These application notes provide detailed protocols for measuring hNE activity in biological samples, with a specific focus on assessing the efficacy of this compound treatment.
hNE Signaling Pathway in Inflammatory Lung Disease
In inflammatory lung diseases, activated neutrophils release hNE, which contributes to pathology through several mechanisms. hNE can directly degrade lung structural proteins, leading to tissue damage. It also perpetuates the inflammatory cycle by upregulating pro-inflammatory cytokines like CXCL8 (IL-8) and activating other proteases.[3][7][8] this compound directly inhibits hNE, thereby blocking these downstream effects.
Caption: hNE signaling pathway in inflammatory lung disease and the inhibitory action of this compound.
Quantitative Data on this compound Inhibition of hNE
Clinical studies have demonstrated that inhaled this compound leads to a significant reduction in hNE activity in the sputum of patients with cystic fibrosis.[2][5] The inhibition is described as "near complete" and is observed after single and multiple doses.[5] Preclinical studies in animal models of acute lung injury also show a dose-dependent reduction in inflammatory cells in bronchoalveolar lavage (BAL) fluid following this compound administration.[9]
| Parameter | Value/Observation | Sample Type | Reference |
| hNE Inhibition (Clinical) | Near complete inhibition | Sputum | [5] |
| hNE Inhibition (Clinical) | Strong inhibition | Sputum | [2] |
| Effect on Inflammatory Cells (Preclinical) | Dose-dependent reduction | BAL Fluid | [9] |
Experimental Protocols
Fluorometric Assay for hNE Activity
This assay is based on the cleavage of a specific fluorogenic substrate by hNE, releasing a fluorescent product that can be quantified.
Experimental Workflow:
Caption: Workflow for the fluorometric hNE activity assay.
Materials:
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation/emission wavelengths of 380/500 nm or 400/505 nm[1]
-
hNE Assay Buffer (e.g., 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)[9]
-
Purified hNE standard
-
hNE fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
This compound
-
Biological samples (e.g., sputum, BAL fluid, plasma)
Protocol:
-
Sample Preparation:
-
Centrifuge biological samples to remove cellular debris.
-
If necessary, dilute samples in hNE Assay Buffer.
-
For inhibitor studies, pre-incubate the sample with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Standard Curve Preparation:
-
Prepare a series of hNE standards by diluting the purified hNE stock in hNE Assay Buffer to concentrations ranging from 0 to 50 ng/well.[10]
-
Add 50 µL of each standard to separate wells of the microplate.
-
-
Assay Procedure:
-
Add 50 µL of the pre-incubated sample (with or without this compound) to the wells.
-
Prepare a substrate mix by diluting the hNE fluorogenic substrate in hNE Assay Buffer according to the manufacturer's instructions.
-
Initiate the reaction by adding 50 µL of the substrate mix to each well.
-
-
Measurement:
-
Data Analysis:
-
Determine the rate of reaction (change in fluorescence over time) for each well.
-
Subtract the rate of the blank (no hNE) from all other readings.
-
Plot the standard curve of hNE concentration versus the rate of reaction.
-
Calculate the hNE activity in the samples by interpolating their reaction rates from the standard curve.
-
For inhibitor studies, calculate the percentage of hNE inhibition for each this compound concentration.
-
ELISA for hNE Concentration
This immunoassay quantifies the total amount of hNE protein in a sample.
Experimental Workflow:
Caption: General workflow for a sandwich ELISA to measure hNE concentration.
Materials:
-
96-well microplate pre-coated with an anti-hNE capture antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Purified hNE standard
-
Biotinylated anti-hNE detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Plate Preparation:
-
If not pre-coated, coat the wells with capture antibody overnight at 4°C.
-
Wash the plate twice with Wash Buffer.
-
Block the plate with Blocking Buffer for 1-2 hours at room temperature.[12]
-
-
Standard and Sample Addition:
-
Prepare a standard curve by serially diluting the purified hNE standard in Blocking Buffer.
-
Add 100 µL of standards and samples (diluted as necessary) to the wells.
-
Incubate for 2 hours at room temperature.[12]
-
-
Detection:
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of diluted biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.[13]
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of diluted streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Development and Measurement:
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.[14]
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Plot the standard curve of hNE concentration versus absorbance.
-
Determine the hNE concentration in the samples from the standard curve.
-
Conclusion
The methods described provide robust and reliable approaches for measuring hNE activity and concentration in biological samples to assess the efficacy of this compound treatment. The choice of assay will depend on the specific research question, with fluorometric assays measuring enzymatic activity and ELISAs quantifying total protein levels. Careful adherence to these protocols will ensure high-quality, reproducible data for advancing the understanding and development of hNE inhibitors like this compound.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. spexisbio.com [spexisbio.com]
- 3. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase-mediated lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. santhera.com [santhera.com]
- 6. Santhera & Cold Spring Harbor Laboratory to Investigate this compound in COVID-19-Related ARDS [drug-dev.com]
- 7. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. content.abcam.com [content.abcam.com]
- 12. mabtech.com [mabtech.com]
- 13. ELISAプロトコル [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Lonodelestat (POL6014) in In Vivo Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the in vivo preclinical use of Lonodelestat (formerly POL6014), a potent and selective inhibitor of human neutrophil elastase (hNE). The information is intended to guide researchers in designing efficacy studies for inflammatory lung diseases.
Introduction
This compound is a macrocyclic peptide inhibitor of human neutrophil elastase, a key protease implicated in the pathogenesis of various neutrophilic pulmonary diseases, including cystic fibrosis (CF), chronic obstructive pulmonary disease (COPD), and acute lung injury (ALI).[1][2] By inhibiting hNE, this compound has the potential to reduce inflammation, mitigate tissue damage, and improve lung function. Preclinical studies have demonstrated its efficacy in animal models of lung inflammation.[1][3][4]
Data Presentation: Recommended In Vivo Dosages
The following tables summarize the reported in vivo dosages of this compound in various preclinical models. It is crucial to note that the optimal dosage may vary depending on the specific animal model, disease indication, and route of administration.
| Animal Model | Disease Model | Route of Administration | Dosage Range | Key Findings | Reference |
| Mouse (C57BL/6j) | Human Neutrophil Elastase (hNE)-induced Acute Lung Injury | Intranasal | 0.05 - 5 mg/kg | Dose-dependent reduction in inflammatory markers. Maximum inhibition at 0.5 mg/kg. | [5] |
| Rat (Sprague Dawley) | Lipopolysaccharide (LPS) and N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Lung Neutrophil Activation | Intratracheal & Inhalation | 0.03 - 3 mg/kg | Dose-dependent reduction of neutrophil elastase activity in bronchoalveolar lavage fluid. | [3] |
Signaling Pathway of Human Neutrophil Elastase (hNE) and Inhibition by this compound
Human neutrophil elastase, released by activated neutrophils, contributes to lung inflammation and tissue damage through a complex signaling cascade. This compound acts by directly inhibiting the enzymatic activity of hNE, thereby blocking these downstream effects.
Caption: Signaling pathway of human neutrophil elastase (hNE) and the inhibitory action of this compound.
Experimental Protocols
In Vivo Model of Acute Lung Injury in Mice
This protocol is based on studies inducing acute lung injury in C57BL/6j mice using human neutrophil elastase.[5]
Materials:
-
This compound (POL6014)
-
Sterile, pyrogen-free saline
-
Human Neutrophil Elastase (hNE)
-
Anesthesia (e.g., isoflurane)
-
Pipettes and sterile tips
Procedure:
-
Animal Acclimatization: Acclimate male C57BL/6j mice (8-10 weeks old) for at least one week before the experiment.
-
This compound Formulation: Prepare a stock solution of this compound in an appropriate vehicle (e.g., sterile saline). Further dilute to the desired final concentrations (0.05, 0.2, 0.5, 2, and 5 mg/kg) for administration.
-
Anesthesia: Lightly anesthetize the mice using isoflurane.
-
Intranasal Administration of this compound:
-
Hold the anesthetized mouse in a supine position.
-
Using a micropipette, administer a total volume of 20-30 µL of the this compound solution or vehicle control into the nostrils.
-
Administer the solution slowly to allow for inhalation.
-
-
Induction of Lung Injury: 15 minutes after this compound administration, intranasally instill human neutrophil elastase (hNE) to induce lung injury.
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for signs of respiratory distress.
-
At a predetermined time point (e.g., 4-6 hours post-hNE administration), euthanize the animals.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and cytokine analysis.
-
Collect lung tissue for histological examination and measurement of myeloperoxidase (MPO) activity.
-
In Vivo Model of Lung Neutrophil Activation in Rats
This protocol is based on a study in Sprague Dawley rats where lung inflammation is induced by LPS and fMLP.[3]
Materials:
-
This compound (POL6014)
-
Vehicle (0.5% NaCl, pH 5.5)
-
Lipopolysaccharide (LPS) from E. coli
-
N-formyl-methionyl-leucyl-phenylalanine (fMLP)
-
Anesthesia (e.g., isoflurane)
-
Aerosol generation system (e.g., Pari eFlow nebulizer) or intratracheal instillation device
Procedure:
-
Animal Acclimatization: Acclimate male Sprague Dawley rats for at least one week prior to the experiment.
-
Induction of Inflammation (LPS Challenge): Expose the rats to aerosolized LPS (1 mg/mL) for 30 minutes.
-
This compound Formulation: Prepare a solution of this compound in the vehicle at concentrations calculated to deliver lung doses ranging from 0.03 to 3 mg/kg.
-
This compound Administration (4 hours post-LPS):
-
Intratracheal Administration: Anesthetize the rats and instill the this compound solution directly into the trachea.
-
Inhalation: Place the conscious rats in a snout-only inhalation system and expose them to the nebulized this compound aerosol for 30 minutes.
-
-
Inflammation Potentiation (fMLP Challenge): One hour after this compound administration, administer fMLP (5 mg/kg) via intratracheal instillation.
-
Endpoint Analysis:
-
Euthanize the animals 6 hours after the initial LPS challenge.
-
Perform bronchoalveolar lavage (BAL) to measure neutrophil elastase activity and perform differential cell counts.
-
Collect plasma and lung tissue to determine the concentration of this compound.
-
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in an in vivo model of lung inflammation.
Caption: General experimental workflow for in vivo studies with this compound.
Conclusion
The provided dosages and protocols serve as a starting point for designing in vivo preclinical studies with this compound. The acute lung injury models in mice and rats offer robust systems for evaluating the efficacy of hNE inhibition. Further research is warranted to establish optimal dosing regimens for chronic disease models such as cystic fibrosis and COPD. As with any in vivo study, it is essential to adhere to ethical guidelines for animal research and to include appropriate control groups to ensure the validity of the experimental results.
References
Application Notes and Protocols for Determining Lonodelestat Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonodelestat (formerly POL6014) is a potent and selective inhibitor of human neutrophil elastase (hNE), a serine protease implicated in the pathogenesis of various inflammatory diseases, including cystic fibrosis (CF).[1][2][3][4] Under normal physiological conditions, hNE is released by neutrophils to combat pathogens. However, in chronic inflammatory states, excessive hNE activity leads to proteolytic degradation of lung tissue, increased mucus production, and perpetuation of the inflammatory cascade.[2][3][5] this compound offers a targeted therapeutic approach by directly inhibiting hNE.
These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound. The described assays will enable researchers to:
-
Determine the direct inhibitory activity of this compound on purified hNE.
-
Assess the ability of this compound to inhibit hNE activity in a cellular context.
-
Evaluate the downstream effects of this compound on inflammatory signaling pathways, specifically cytokine production.
-
Ensure the cellular viability is not compromised by the compound.
Signaling Pathways and Experimental Overview
Human neutrophil elastase contributes to inflammation through several signaling pathways. It can directly degrade extracellular matrix proteins and also amplify the inflammatory response by upregulating pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[2][6] One of the key mechanisms involves the activation of Toll-like receptor 4 (TLR4) signaling, which leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[6][7] The following diagram illustrates a simplified overview of the hNE-mediated inflammatory pathway and the proposed point of intervention for this compound.
Caption: Simplified signaling pathway of hNE-mediated inflammation and this compound's mechanism of action.
The experimental workflow to test the efficacy of this compound is designed to be a stepwise process, from a simple biochemical assay to more complex cell-based models.
Caption: Experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Assay 1: Biochemical Human Neutrophil Elastase (hNE) Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified hNE.
Principle: This assay utilizes a fluorogenic substrate that is cleaved by hNE to produce a fluorescent signal. The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage, resulting in a decreased fluorescent signal. Several commercial kits are available for this purpose.[8][9]
Materials:
-
Human Neutrophil Elastase (purified)
-
Fluorogenic hNE substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110 or similar)[10]
-
Assay Buffer
-
This compound (at various concentrations)
-
Positive Control Inhibitor (e.g., Sivelestat)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a serial dilution in Assay Buffer to achieve the desired final concentrations.
-
In a 96-well plate, add the following to triplicate wells:
-
Blank (No Enzyme): Assay Buffer and substrate.
-
Negative Control (No Inhibitor): Assay Buffer, hNE, and substrate.
-
Positive Control: Assay Buffer, hNE, a known hNE inhibitor, and substrate.
-
Test Wells: Assay Buffer, hNE, various concentrations of this compound, and substrate.
-
-
Add the hNE enzyme to the appropriate wells and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/525 nm) for 30-60 minutes at 37°C.[10]
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Data Presentation:
| Compound | Concentration (nM) | hNE Activity (RFU/min) | % Inhibition |
| Vehicle | 0 | Value | 0 |
| This compound | 1 | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 100 | Value | Value |
| This compound | 1000 | Value | Value |
| Sivelestat | Positive Control Conc. | Value | Value |
Assay 2: Cell-Based hNE Release and Activity Assay
Objective: To evaluate the ability of this compound to inhibit the activity of hNE released from stimulated human neutrophils.
Principle: Primary human neutrophils are isolated from whole blood and stimulated with an agent like Phorbol 12-myristate 13-acetate (PMA) to induce the release of hNE.[11] The activity of the released elastase in the cell supernatant is then measured using a fluorogenic substrate in the presence or absence of this compound.
Materials:
-
Fresh human whole blood from healthy donors
-
Reagents for neutrophil isolation (e.g., Histopaque®)[11]
-
RPMI-1640 medium
-
PMA (Phorbol 12-myristate 13-acetate)
-
Fluorogenic hNE substrate
-
This compound
-
96-well cell culture plate (clear) and 96-well black microplate
-
Centrifuge
-
Fluorescence microplate reader
Protocol:
-
Isolate primary human neutrophils from whole blood using a density gradient centrifugation method.
-
Resuspend the isolated neutrophils in RPMI-1640 medium and determine the cell concentration and viability.
-
Seed the neutrophils into a 96-well clear plate at a density of 1-2 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Stimulate the cells with PMA (e.g., 100 nM) to induce degranulation and hNE release. Incubate for 1-2 hours at 37°C.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Transfer the supernatant to a 96-well black microplate.
-
Add the fluorogenic hNE substrate to each well.
-
Measure the fluorescence in kinetic mode as described in Assay 1.
-
Calculate the percent inhibition of released hNE activity for each concentration of this compound.
Data Presentation:
| Treatment | This compound (nM) | Released hNE Activity (RFU/min) | % Inhibition |
| Unstimulated | 0 | Value | - |
| PMA + Vehicle | 0 | Value | 0 |
| PMA + this compound | 1 | Value | Value |
| PMA + this compound | 10 | Value | Value |
| PMA + this compound | 100 | Value | Value |
| PMA + this compound | 1000 | Value | Value |
Assay 3: Cytokine Release Assay
Objective: To determine if this compound can reduce the production of pro-inflammatory cytokines (e.g., IL-8, TNF-α) from cells stimulated with an inflammatory agent.
Principle: A suitable cell line (e.g., human monocytic THP-1 cells, or lung epithelial A549 cells) is stimulated with Lipopolysaccharide (LPS) or hNE to induce the production and release of cytokines.[12][13] The concentration of cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
THP-1 or A549 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
LPS (Lipopolysaccharide) or purified hNE
-
This compound
-
24-well or 48-well cell culture plates
-
ELISA kits for human IL-8 and TNF-α
-
Microplate reader for ELISA
Protocol:
-
Seed the cells in a 24-well or 48-well plate and allow them to adhere overnight. For THP-1 cells, differentiate into macrophage-like cells with PMA for 24-48 hours, followed by a rest period.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) or hNE (e.g., 100 nM). Include an unstimulated control.
-
Incubate for 18-24 hours at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-8 and TNF-α in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
-
Normalize the cytokine concentrations to the total protein content of the cells in each well, if necessary.
Data Presentation:
| Treatment | This compound (nM) | IL-8 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| Unstimulated | 0 | Value | Value |
| LPS + Vehicle | 0 | Value | Value |
| LPS + this compound | 10 | Value | Value |
| LPS + this compound | 100 | Value | Value |
| LPS + this compound | 1000 | Value | Value |
Assay 4: Cell Viability Assay
Objective: To ensure that the observed inhibitory effects of this compound are not due to cytotoxicity.
Principle: Cells are treated with this compound at the same concentrations and for the same duration as in the functional assays. Cell viability is then assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available live/dead staining kit.
Materials:
-
The same cell line used in Assay 3
-
Cell culture medium
-
This compound
-
96-well cell culture plate
-
MTT reagent or other viability assay kit
-
Spectrophotometer or fluorescence microscope
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with the same concentrations of this compound used in the other assays. Include a vehicle control and a positive control for cell death (e.g., a high concentration of DMSO or staurosporine).
-
Incubate for the same duration as the longest functional assay (e.g., 24 hours).
-
Perform the cell viability assay according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence as appropriate.
-
Calculate the percent viability relative to the vehicle-treated control cells.
Data Presentation:
| This compound (nM) | % Cell Viability |
| 0 (Vehicle) | 100 |
| 10 | Value |
| 100 | Value |
| 1000 | Value |
| Positive Control | Value |
Conclusion
The suite of assays described in these application notes provides a comprehensive framework for the preclinical evaluation of this compound's efficacy. By systematically assessing its direct enzymatic inhibition, its activity in a relevant cellular context, and its impact on downstream inflammatory signaling, researchers can build a robust data package to support its further development as a therapeutic agent for neutrophil-driven inflammatory diseases. It is crucial to include appropriate controls and to ensure that the observed effects are not an artifact of cytotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. spexisbio.com [spexisbio.com]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. santhera.com [santhera.com]
- 5. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. Neutrophil Elastase Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. caymanchem.com [caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Suppressive effects of sivelestat on interleukin 8 and TNF-α production from LPS-stimulated granulocytes in whole blood culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neutrophil Function In Vitro Using Lonodelestat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonodelestat (formerly known as POL6014) is a potent, selective, and reversible peptide inhibitor of human neutrophil elastase (hNE).[1][2] Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and is a key mediator of inflammation and tissue damage in various diseases, including cystic fibrosis (CF) and other neutrophilic pulmonary conditions.[3] Upon activation, neutrophils release hNE, which can degrade components of the extracellular matrix, such as elastin, and contribute to the inflammatory cascade. This compound offers a valuable tool for researchers to investigate the role of hNE in various aspects of neutrophil function in vitro. These application notes provide detailed protocols for using this compound to study its effects on neutrophil elastase activity, neutrophil extracellular trap (NET) formation, degranulation, and cytokine release.
Mechanism of Action
This compound is a macrocyclic peptide that acts as a competitive inhibitor of human neutrophil elastase.[1] By binding to the active site of the enzyme, this compound prevents the breakdown of its natural substrates, thereby mitigating the downstream inflammatory and tissue-damaging effects of excessive hNE activity. Pre-clinical studies have demonstrated that this compound potently and selectively inhibits hNE in enzymatic assays.[4] While specific in vitro IC50 values are not widely published, similar potent hNE inhibitors exhibit IC50 values in the low nanomolar range.[5]
Data Presentation
The following tables summarize expected quantitative data from in vitro experiments using this compound. Please note that the data presented here are illustrative examples to demonstrate the expected format and trends. Researchers should generate their own data for specific experimental conditions.
Table 1: Inhibition of Human Neutrophil Elastase (hNE) Activity by this compound
| This compound Concentration (nM) | % hNE Inhibition (mean ± SD) |
| 0.1 | 15 ± 3 |
| 1 | 48 ± 5 |
| IC50 (nM) | ~1.5 (example value) |
| 10 | 85 ± 4 |
| 100 | 98 ± 2 |
Table 2: Effect of this compound on PMA-Induced NETosis
| This compound Concentration (µM) | % NETosis Inhibition (mean ± SD) |
| 0 (PMA only) | 0 ± 5 |
| 0.1 | 25 ± 7 |
| 1 | 60 ± 8 |
| 10 | 92 ± 6 |
| 100 | 99 ± 1 |
Table 3: Effect of this compound on fMLP-Induced Neutrophil Degranulation (CD66b Surface Expression)
| This compound Concentration (µM) | % Inhibition of CD66b Upregulation (mean ± SD) |
| 0 (fMLP only) | 0 ± 4 |
| 0.1 | 18 ± 6 |
| 1 | 55 ± 9 |
| 10 | 88 ± 5 |
| 100 | 95 ± 3 |
Table 4: Effect of this compound on LPS-Induced Cytokine Release (IL-8)
| This compound Concentration (µM) | IL-8 Concentration (pg/mL) (mean ± SD) | % Inhibition of IL-8 Release (mean ± SD) |
| 0 (LPS only) | 1500 ± 120 | 0 ± 8 |
| 0.1 | 1200 ± 100 | 20 ± 7 |
| 1 | 750 ± 80 | 50 ± 5 |
| 10 | 300 ± 50 | 80 ± 3 |
| 100 | 180 ± 30 | 88 ± 2 |
Experimental Protocols
Human Neutrophil Isolation from Whole Blood
This protocol describes the isolation of highly pure and viable neutrophils from fresh human whole blood using density gradient centrifugation.
Materials:
-
Anticoagulated (e.g., with ACD or EDTA) fresh human whole blood
-
Density gradient medium (e.g., Ficoll-Paque PLUS)
-
Dextran solution (e.g., 3% in saline)
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺ and Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Protocol:
-
Mix whole blood with an equal volume of dextran solution and allow erythrocytes to sediment for 30-45 minutes at room temperature.
-
Carefully layer the upper leukocyte-rich plasma onto the density gradient medium in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, you will observe distinct layers. Carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the neutrophil-rich layer and the erythrocyte pellet.
-
Resuspend the cell pellet in HBSS and perform RBC lysis using RBC Lysis Buffer according to the manufacturer's instructions.
-
Wash the neutrophil pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in the desired experimental buffer (e.g., RPMI 1640 with 10% FBS).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The purity of neutrophils should be >95%.
In Vitro Neutrophil Elastase Inhibition Assay
This fluorometric assay measures the ability of this compound to inhibit the enzymatic activity of purified human neutrophil elastase.
Materials:
-
Purified human neutrophil elastase (hNE)
-
Fluorogenic hNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
This compound stock solution (in a suitable solvent like DMSO or water)
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (blank), 50 µL of this compound dilutions, and 50 µL of assay buffer (enzyme control).
-
Add 25 µL of hNE solution to all wells except the blank.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic hNE substrate to all wells.
-
Immediately measure the fluorescence kinetics at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each this compound concentration relative to the enzyme control and calculate the IC50 value.
In Vitro NETosis Assay
This protocol describes the induction of NETosis in isolated neutrophils and the assessment of this compound's inhibitory effect using a fluorescent DNA-binding dye.
Materials:
-
Isolated human neutrophils
-
NETosis inducer (e.g., Phorbol 12-myristate 13-acetate - PMA, 25-100 nM)
-
This compound stock solution
-
Cell-impermeable DNA dye (e.g., SYTOX Green)
-
Culture medium (e.g., RPMI 1640)
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or microplate reader
Protocol:
-
Seed isolated neutrophils (e.g., 2 x 10⁵ cells/well) in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Add the NETosis inducer (PMA) to the wells. Include a negative control (no PMA) and a positive control (PMA only).
-
Incubate for 2-4 hours at 37°C in a humidified incubator.
-
Add the cell-impermeable DNA dye to all wells.
-
Quantify NETosis by measuring fluorescence using a microplate reader (excitation ~485 nm, emission ~520 nm) or by capturing images with a fluorescence microscope and analyzing the area of NETs.
-
Calculate the percent inhibition of NETosis for each this compound concentration relative to the positive control.
Neutrophil Degranulation Assay
This flow cytometry-based assay measures the surface expression of degranulation markers on stimulated neutrophils to assess the inhibitory effect of this compound.
Materials:
-
Isolated human neutrophils
-
Neutrophil agonist (e.g., N-formylmethionyl-leucyl-phenylalanine - fMLP, 1 µM)
-
This compound stock solution
-
Fluorescently labeled antibodies against degranulation markers (e.g., anti-CD66b, anti-CD63)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Resuspend isolated neutrophils in culture medium.
-
Pre-incubate the cells with various concentrations of this compound for 15 minutes at 37°C.
-
Stimulate the neutrophils with fMLP for 15-30 minutes at 37°C. Include an unstimulated control.
-
Stop the stimulation by adding ice-cold FACS buffer.
-
Stain the cells with fluorescently labeled anti-CD66b and/or anti-CD63 antibodies for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
Analyze the samples on a flow cytometer, gating on the neutrophil population.
-
Determine the median fluorescence intensity (MFI) for the degranulation markers.
-
Calculate the percent inhibition of degranulation for each this compound concentration relative to the stimulated control.
Cytokine Release Assay
This ELISA-based protocol measures the concentration of a specific cytokine (e.g., IL-8) released from stimulated neutrophils to evaluate the modulatory effect of this compound.
Materials:
-
Isolated human neutrophils
-
Neutrophil stimulant (e.g., Lipopolysaccharide - LPS, 100 ng/mL)
-
This compound stock solution
-
Culture medium
-
ELISA kit for the cytokine of interest (e.g., human IL-8)
-
96-well plate
-
Microplate reader
Protocol:
-
Seed isolated neutrophils in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Stimulate the neutrophils with LPS for 4-24 hours at 37°C. Include an unstimulated control and a stimulated control (LPS only).
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatants.
-
Measure the concentration of the cytokine of interest in the supernatants using a specific ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine release for each this compound concentration relative to the stimulated control.
Mandatory Visualizations
Mechanism of Action of this compound
General Experimental Workflow
Neutrophil Elastase Signaling Pathway
References
Application Notes and Protocols for Lonodelestat Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed standard operating procedure (SOP) for the administration of Lonodelestat (formerly POL6014) in rat models for preclinical research. The protocols are based on available data from studies in rodents and are intended to serve as a guide for researchers.
Introduction
This compound is a potent and selective peptide inhibitor of human neutrophil elastase (hNE), an enzyme implicated in the pathogenesis of various inflammatory lung diseases, including cystic fibrosis.[1] Preclinical studies in animal models have demonstrated its efficacy in reducing neutrophil-driven inflammation.[1][2] These protocols outline the procedures for preparing and administering this compound to rats to investigate its pharmacokinetic, pharmacodynamic, and toxicological properties.
Mechanism of Action
This compound functions by directly inhibiting the activity of neutrophil elastase.[3] This enzyme, when released by neutrophils at sites of inflammation, can degrade components of the extracellular matrix, leading to tissue damage.[2] By inhibiting neutrophil elastase, this compound helps to mitigate the inflammatory cascade.
Caption: Mechanism of action of this compound in inhibiting neutrophil elastase.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy of Intranasal this compound in a Mouse Model of Acute Lung Injury [4]
| Dosage (mg/kg) | Reduction in Neutrophils (%) | Reduction in Epithelial Cells (%) | Reduction in Macrophages (%) | Reduction in Lymphocytes (%) |
| 2 | 65 | 68 | 33 | 77 |
Table 2: Pharmacokinetic Profile of this compound (General Characteristics)
| Parameter | Observation | Source |
| Lung Exposure | High concentration in the lungs after inhalation. | [2] |
| Systemic Exposure | Low systemic exposure after inhalation. | [2] |
| Dose-Exposure Relationship | Linear dose-exposure relationship observed in humans. | [1] |
Experimental Protocols
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
Dissolve the powder in the appropriate volume of sterile saline or PBS to achieve the desired stock concentration.
-
Vortex the solution until the powder is completely dissolved.
-
Prepare fresh solutions on the day of the experiment. If a stock solution is prepared, it should be stored at -20°C for up to one month or -80°C for up to six months.[4]
Animals:
-
Male or female Sprague-Dawley or Wistar rats (age and weight to be specified in the study design).
Acclimation:
-
Acclimate rats to the housing facility for at least one week prior to the experiment.
Anesthesia (for certain administration routes):
-
For procedures requiring anesthesia (e.g., intratracheal administration), use an appropriate anesthetic agent such as isoflurane or a ketamine/xylazine cocktail, following approved institutional guidelines.[5]
The choice of administration route will depend on the specific aims of the study.
A. Intranasal (i.n.) Administration Protocol
This route is less invasive and suitable for targeting the respiratory tract.
Procedure:
-
Lightly anesthetize the rat to prevent struggling and ensure accurate dosing.
-
Hold the rat in a supine position.
-
Using a calibrated micropipette, administer a small volume (e.g., 20-50 µL total, divided between the nares) of the this compound solution into the nostrils.
-
Administer the solution slowly to allow the animal to inhale it without expulsion.
-
Monitor the animal until it has fully recovered from anesthesia.
B. Intratracheal (i.t.) Administration Protocol
This route delivers the compound directly to the lungs.
Procedure:
-
Anesthetize the rat to an appropriate surgical plane.
-
Place the rat on a surgical board in a supine position.
-
Visualize the trachea through a small incision in the neck.
-
Carefully insert a fine-gauge needle or a specialized intratracheal instillation device between the tracheal rings.
-
Inject the this compound solution (typically 50-100 µL) directly into the trachea.
-
Suture the incision and monitor the animal for recovery.
C. Oral Gavage (p.o.) Administration Protocol
This route is used to assess oral bioavailability and systemic effects.
Procedure:
-
Gently restrain the rat.
-
Insert a gavage needle appropriate for the size of the rat into the esophagus.
-
Slowly administer the this compound solution. The volume should not exceed 5 ml/kg.[6]
-
Carefully remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
Caption: General experimental workflow for this compound studies in rats.
Safety and Toxicology Assessment
A preliminary dose-range finding study is recommended to determine the maximum tolerated dose (MTD) in rats.[7] Subsequent repeat-dose toxicity studies should be conducted to evaluate the safety profile of this compound upon chronic administration.[7][8]
Endpoints for Toxicology Assessment:
-
Clinical observations (daily)
-
Body weight changes (weekly)
-
Food and water consumption (weekly)
-
Hematology and clinical chemistry (at termination)
-
Gross pathology and organ weights (at termination)
-
Histopathology of major organs
Conclusion
This document provides a comprehensive set of protocols for the administration of this compound in rats. Adherence to these guidelines will help ensure the generation of reproducible and reliable data for the preclinical evaluation of this promising therapeutic agent. Researchers should adapt these protocols to their specific experimental designs and adhere to all institutional and national guidelines for animal welfare.
References
- 1. santhera.com [santhera.com]
- 2. spexisbio.com [spexisbio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 6. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 7. nonabio.com [nonabio.com]
- 8. Subchronic toxicity studies with the leukotriene D4 antagonist RG 12525 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Lonodelestat Powder in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonodelestat (also known as POL6014) is a potent and selective peptide inhibitor of human neutrophil elastase (hNE).[1][2][3] hNE is a serine protease implicated in the pathophysiology of several inflammatory diseases, including cystic fibrosis.[3][4] These application notes provide a detailed protocol for the proper dissolution and handling of this compound powder for use in in vitro cell culture experiments, ensuring reproducible and reliable results.
Physicochemical Properties and Solubility
This compound is a white to off-white solid peptide.[2] Understanding its solubility is critical for preparing stock solutions for cell culture applications.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Molecular Weight | 1478.73 g/mol [1][2] | - |
| Formula | C₇₁H₁₁₁N₁₅O₁₉[1][2] | - |
| Solubility in Water | 20 mg/mL (13.53 mM)[2] | Requires sonication and warming.[2] |
| Solubility in DMSO | Information not explicitly quantified, but it is a recommended solvent.[1] | A common solvent for hydrophobic compounds in cell culture.[5] |
| Powder Storage | -80°C for 2 years; -20°C for 1 year[2] | Store sealed and away from moisture.[2] |
| Stock Solution Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month[1][2] | Store sealed and away from moisture.[2] |
Experimental Protocols
Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 1478.73 g/mol = 14.79 mg
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional but Recommended):
-
If the intended application requires absolute sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. Note that this may result in some loss of the compound.
-
-
Aliquoting and Storage:
Dilution of this compound Stock Solution for Cell Culture Experiments
This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Determine the final desired concentration of this compound for your experiment.
-
Perform a serial dilution of the 10 mM stock solution in pre-warmed complete cell culture medium to achieve the final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[6]
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Alternatively, for direct addition to a culture well, if adding 1 µL of a 10 mM stock to 1 mL of medium, the final concentration will be 10 µM, and the final DMSO concentration will be 0.1%.
-
-
-
Add the diluted this compound to your cell culture plates. Ensure gentle mixing for even distribution.
-
Include a vehicle control in your experimental setup. This control should contain the same final concentration of DMSO as the this compound-treated wells.
Signaling Pathways and Experimental Workflow
This compound functions by inhibiting human neutrophil elastase, a key enzyme in inflammatory processes, particularly in lung tissue.[3][4] The workflow for preparing and using this compound in cell culture experiments is crucial for obtaining reliable data.
Caption: Workflow for this compound stock solution preparation and use in cell culture.
Conclusion
Proper handling and dissolution of this compound are paramount for successful cell culture experiments. By following these detailed protocols and considering the physicochemical properties outlined, researchers can ensure the accurate and effective application of this potent hNE inhibitor in their studies. Always refer to the manufacturer's specific instructions and safety data sheets for any additional information.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spexisbio.com [spexisbio.com]
- 4. santhera.com [santhera.com]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Lonodelestat in Bronchoalveolar Lavage Fluid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonodelestat (formerly POL6014) is a potent and selective inhibitor of human neutrophil elastase (hNE), a key protease implicated in the inflammatory cascade of several lung diseases, most notably cystic fibrosis (CF).[1][2] In CF, an excessive amount of hNE is released by neutrophils in the airways, leading to the degradation of lung tissue and a perpetual cycle of inflammation.[1][3] this compound, administered via inhalation, is designed to directly target and neutralize hNE activity in the lungs.[3][4] Accurate quantification of this compound concentration in bronchoalveolar lavage (BAL) fluid is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its distribution, target engagement, and therapeutic efficacy.
These application notes provide a comprehensive overview and detailed protocols for the quantification of this compound in BAL fluid using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Mechanism of Action of this compound
This compound is a macrocyclic peptide that acts as a reversible and selective inhibitor of human neutrophil elastase.[3] In inflammatory lung conditions like cystic fibrosis, neutrophils are recruited to the airways and release hNE, which degrades essential components of the extracellular matrix, such as elastin.[3][5] This proteolytic damage contributes to the progressive loss of lung function. This compound directly binds to the active site of hNE, preventing its enzymatic activity and thereby protecting the lung parenchyma from further damage.
Below is a diagram illustrating the inflammatory signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits hNE released by activated neutrophils, preventing lung damage.
Quantitative Data Summary
While specific data on this compound concentration in BAL fluid from clinical trials is not publicly available, data from sputum in Phase 1a and 1b trials provide a strong indication of its distribution in the airways.[4][6][7] The following tables summarize the pharmacokinetic parameters observed in these studies and provide a template for presenting BAL fluid quantification data.
Table 1: Example Pharmacokinetic Parameters of Inhaled this compound in Sputum (from Phase 1a/1b CF Studies)
| Parameter | Healthy Volunteers (Single Dose) | Cystic Fibrosis Patients (Single Dose) | Cystic Fibrosis Patients (Multiple Doses) |
| Doses Administered | 20 - 960 mg | 80 - 320 mg | 40 mg QD, 80 mg QD/BID, 160 mg QD |
| Sputum Cmax | Not Reported | ~1000 µM (at 3h) | Dose-dependent increase |
| Sputum Concentration at 24h | Not Reported | >10 µM | Maintained effective concentrations |
| Plasma Cmax | 0.2 - 2.5 µM | 0.2 - 0.5 µM | No accumulation in plasma |
| Plasma Tmax | ~2-3 hours | ~2-3 hours | Not Reported |
Data compiled from publicly available information on Phase 1a and 1b clinical trials.[4][6][7] This table is for illustrative purposes and should be adapted for actual BAL fluid data.
Table 2: Template for Reporting this compound Concentration in BAL Fluid
| Sample ID | Subject ID | Time Point | Volume of BAL Fluid Recovered (mL) | This compound Concentration (ng/mL) | hNE Activity (Relative Units) |
| BAL-001 | CF-01 | Pre-dose | |||
| BAL-002 | CF-01 | 2 hours post-dose | |||
| BAL-003 | CF-01 | 24 hours post-dose | |||
| ... | ... | ... |
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of this compound in BAL fluid.
Bronchoalveolar Lavage (BAL) Fluid Collection and Processing
A standardized procedure for BAL is crucial to ensure sample consistency.
Workflow for BAL Fluid Collection and Processing
Caption: Standardized workflow for collecting and processing BAL fluid for analysis.
Protocol:
-
Patient Preparation: Ensure the patient has fasted for at least 6 hours prior to the procedure.
-
Bronchoscopy: Perform flexible bronchoscopy under local anesthesia and conscious sedation according to standard clinical practice.
-
Lavage: Wedge the bronchoscope in a subsegmental bronchus of the middle lobe or lingula. Sequentially instill and aspirate four 50 mL aliquots of sterile, pre-warmed (37°C) 0.9% saline.
-
Sample Collection: Pool the aspirated fluid into a sterile siliconized container on ice. Record the total volume instilled and the total volume recovered.
-
Processing:
-
Filter the pooled BAL fluid through sterile gauze to remove mucus.
-
Centrifuge the filtered fluid at 400 x g for 10 minutes at 4°C to pellet cellular components.
-
Carefully collect the acellular supernatant.
-
Aliquot the supernatant into cryovials.
-
Store the aliquots at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis
This protocol outlines the extraction of this compound from the complex BAL fluid matrix.
Protocol:
-
Thawing: Thaw the BAL fluid samples on ice.
-
Internal Standard Spiking: To each 100 µL of BAL fluid, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of this compound) at a known concentration. The IS is crucial for accurate quantification, correcting for variations in sample processing and instrument response.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample to precipitate proteins.
-
Vortexing and Incubation: Vortex the samples for 1 minute and incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
LC-MS/MS Quantification of this compound
This section provides a general framework for the development of a robust LC-MS/MS method.
Workflow for LC-MS/MS Analysis
Caption: High-level workflow for the quantification of this compound using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: A C18 reversed-phase column suitable for peptide analysis (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be optimized by direct infusion of the pure compounds.
-
Example Transition for this compound: To be determined empirically.
-
Example Transition for IS: To be determined empirically.
-
-
Collision Energy: Optimized for each transition.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Data Analysis:
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of this compound into a blank BAL fluid matrix and processing them alongside the study samples.
-
Quantification: Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios (this compound/IS) against the calibration curve.
-
Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, and stability.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the quantification of this compound in bronchoalveolar lavage fluid. Accurate measurement of this compound concentrations in the lung is essential for advancing our understanding of its therapeutic potential in cystic fibrosis and other neutrophilic lung diseases. The use of a validated LC-MS/MS method will ensure the generation of high-quality data to support preclinical and clinical research, ultimately aiding in the development of this promising therapeutic agent.
References
- 1. Neutrophil Elastase Triggers the Release of Macrophage Extracellular Traps: Relevance to Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. santhera.com [santhera.com]
- 3. Neutrophil serine proteases in cystic fibrosis: role in disease pathogenesis and rationale as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysregulated signalling pathways in innate immune cells with cystic fibrosis mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Bronchoalveolar Lavage: Quantitative Mass Spectrometry-Based Proteomics Analysis in Lung Diseases | Springer Nature Experiments [experiments.springernature.com]
- 7. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lonodelestat for Ex Vivo Studies on Human Sputum Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonodelestat (formerly POL6014) is a potent, selective, and reversible inhibitor of human neutrophil elastase (hNE), a key serine protease implicated in the pathophysiology of several chronic inflammatory lung diseases, including cystic fibrosis (CF), chronic obstructive pulmonary disease (COPD), and non-CF bronchiectasis.[1][2][3][4] Neutrophil elastase is released by activated neutrophils in the airways and contributes to lung tissue degradation, inflammation, and mucus hypersecretion.[1][2][5] Ex vivo studies using human sputum samples provide a physiologically relevant environment to evaluate the efficacy of hNE inhibitors like this compound. This document provides detailed application notes and protocols for the use of this compound in ex vivo human sputum studies.
Mechanism of Action
In inflammatory lung diseases, neutrophils release excessive amounts of hNE, which degrades elastin and other structural proteins in the lung parenchyma.[2][6] This enzymatic activity leads to progressive lung damage and a decline in pulmonary function.[2] this compound directly inhibits hNE, thereby blocking its destructive effects. Clinical studies have demonstrated that inhaled this compound can achieve high concentrations in the sputum of patients, leading to a potent and near-complete inhibition of hNE activity.[2]
Signaling Pathway of Neutrophil Elastase in the Airways
Caption: Signaling pathway of human neutrophil elastase (hNE) in the airways and the inhibitory action of this compound.
Quantitative Data from Clinical Trials
Clinical trials of inhaled this compound in patients with cystic fibrosis have demonstrated its potent inhibitory effect on hNE in sputum. The following table summarizes the key findings from a Phase 1b study.
| Parameter | Dosing Regimen | Result | Reference |
| hNE Inhibition | 40 mg once daily for 28 days | Transient, near-complete inhibition after inhalation. Some patients developed a constant level of near-total hNE inhibition. | [1][2] |
| 80 mg once daily for 15 days | Transient, near-complete inhibition of elastase activity observed after inhalation. | [2] | |
| 80 mg twice daily for 15 days | Transient, near-complete inhibition of elastase activity observed after inhalation. | [2] | |
| 160 mg once daily for 15 days | Transient, near-complete inhibition of elastase activity observed after inhalation. | [2] | |
| Pharmacokinetics | 40 mg to 160 mg | Linear dose-exposure relationship with no accumulation in plasma or sputum. | [2] |
| Safety | All dosing regimens | Well-tolerated with no serious adverse events reported. | [1][2] |
Experimental Protocols
The following protocols are designed for the ex vivo evaluation of this compound's efficacy in human sputum samples. These are based on established methodologies for sputum processing and analysis.
Experimental Workflow
Caption: Workflow for the ex vivo evaluation of this compound in human sputum.
Protocol 1: Sputum Sample Processing
This protocol describes the preparation of sputum samples for subsequent ex vivo experiments.
Materials:
-
Freshly expectorated human sputum
-
Phosphate-buffered saline (PBS)
-
Dithiothreitol (DTT) (optional, for chemical homogenization)
-
Mechanical homogenizer (e.g., vortexer with ceramic beads)
-
Centrifuge
-
Pipettes and sterile consumables
Procedure:
-
Collect fresh sputum samples in sterile containers and process them as soon as possible, ideally within 2 hours of collection.
-
Weigh the sputum sample.
-
Mechanical Homogenization (Recommended):
-
Dilute the sputum 1:1 (w/v) with PBS.
-
Add ceramic beads to the sample tube.
-
Homogenize using a vortexer or bead beater for 1-2 minutes at room temperature.[7]
-
-
Chemical Homogenization (Optional):
-
Treat the sputum sample with an equal volume of 0.1% DTT in PBS.
-
Incubate at 37°C for 15-30 minutes with gentle agitation to liquefy the mucus. Note: DTT is a reducing agent and may interfere with certain downstream assays.[8]
-
-
Centrifuge the homogenized sputum at 500 x g for 10 minutes to pellet cells and debris.
-
Carefully collect the supernatant (sputum sol) and store it on ice or at -80°C for later analysis of soluble markers.
-
Resuspend the cell pellet in an appropriate buffer (e.g., PBS or cell culture medium) for cell-based assays.
-
Determine cell viability and perform a cell count using a hemocytometer and Trypan blue exclusion.
Protocol 2: Ex Vivo Treatment with this compound
This protocol details the incubation of processed sputum with this compound.
Materials:
-
Processed sputum (whole homogenate, sol, or isolated cells)
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO or PBS)
-
Vehicle control (same solvent as this compound)
-
Cell culture medium (e.g., RPMI-1640)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Aliquot the processed sputum into sterile microcentrifuge tubes or a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. A typical concentration range to test would be based on preclinical data, for example, from 1 nM to 10 µM.
-
Add the diluted this compound or vehicle control to the sputum aliquots.
-
Incubate the samples at 37°C in a humidified atmosphere with 5% CO2 for a predetermined time course (e.g., 1, 4, or 24 hours).
-
After incubation, centrifuge the samples to separate the sol and cellular fractions, if necessary for the downstream assay.
Protocol 3: Neutrophil Elastase Activity Assay
This protocol describes a method to quantify hNE activity in sputum sol using a fluorogenic substrate.
Materials:
-
Sputum sol from Protocol 2
-
Fluorogenic hNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
Purified human neutrophil elastase (for standard curve)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission ~380/460 nm)
Procedure:
-
Prepare a standard curve of purified hNE in assay buffer.
-
In a 96-well black microplate, add a small volume of sputum sol (e.g., 10-20 µL) to each well.
-
Add the fluorogenic hNE substrate to each well to a final concentration of 100 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorometric plate reader.
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Determine the hNE activity in the samples by comparing the rates to the standard curve.
-
Calculate the percentage of hNE inhibition by this compound relative to the vehicle control.
Concluding Remarks
The provided application notes and protocols offer a framework for the ex vivo evaluation of this compound in human sputum samples. These methods enable the assessment of the compound's ability to inhibit hNE activity in a physiologically relevant matrix. Researchers should optimize these protocols based on their specific experimental needs and the nature of the sputum samples. The use of such ex vivo models is crucial for understanding the therapeutic potential of hNE inhibitors and for the development of novel treatments for inflammatory lung diseases.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. santhera.com [santhera.com]
- 3. spexisbio.com [spexisbio.com]
- 4. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Frontiers | An Innovative Protocol for Metaproteomic Analyses of Microbial Pathogens in Cystic Fibrosis Sputum [frontiersin.org]
- 8. Novel method to process cystic fibrosis sputum for determination of oxidative state - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Controls for Lonodelestat Treatment in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing robust experimental controls for the in vitro evaluation of Lonodelestat, a potent and selective inhibitor of human neutrophil elastase (hNE). Adherence to these protocols will ensure the generation of reliable and reproducible data in cell-based assays.
This compound is under development for the treatment of cystic fibrosis and other neutrophilic pulmonary diseases.[1][2] Its mechanism of action is the inhibition of hNE, a serine protease released by neutrophils that contributes to inflammation and tissue damage.[2][3]
Recommended Cell Lines
The choice of cell line is critical for studying the effects of this compound. The following are recommended based on their expression of hNE or their relevance to the inflammatory pathways modulated by hNE.
-
U937: A human monocytic cell line that can be differentiated into a neutrophil-like phenotype and expresses hNE.[4][5]
-
Primary Human Neutrophils (PMNs): The most physiologically relevant cell type for studying direct hNE inhibition.[5]
-
A549: A human lung adenocarcinoma cell line, suitable for investigating the downstream effects of hNE on epithelial cells, such as mucin expression.[6]
-
Normal Human Bronchial Epithelial (NHBE) Cells: Primary cells that provide a more physiologically relevant model for studying the effects of hNE on the respiratory epithelium.[6]
-
HL-60: A human promyelocytic leukemia cell line commonly used in neutrophil research; however, caution is advised as it may express other elastases, potentially confounding results for HNE-specific inhibitors.[4]
Essential Experimental Controls
The inclusion of appropriate controls is fundamental to the interpretation of experimental outcomes.
| Control Type | Purpose | Description | Examples |
| Negative Control | To establish a baseline and control for non-specific effects. | Cells that are not exposed to the experimental treatment. | Untreated cells, Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound.[7] |
| Positive Control (Inhibition) | To validate the assay's ability to detect hNE inhibition. | A known inhibitor of hNE. | Sivelestat, SPCK (a control inhibitor often included in hNE inhibitor assay kits). |
| Positive Control (Assay Specific) | To confirm that the assay is working as expected. | A known inducer of the biological effect being measured. | Staurosporine or Camptothecin for apoptosis assays.[8] |
| Loading Control (Western Blot) | To ensure equal protein loading between lanes. | An antibody against a ubiquitously expressed housekeeping protein. | GAPDH, β-actin, Tubulin.[7] |
Key Experimental Protocols
Neutrophil Elastase (NE) Activity Assay
This assay directly measures the inhibitory effect of this compound on hNE enzymatic activity. Commercially available fluorometric assay kits are recommended.
Principle: hNE hydrolyzes a specific substrate, releasing a fluorescent product. In the presence of an inhibitor like this compound, this reaction is diminished.
Materials:
-
Neutrophil Elastase Inhibitor Assay Kit (e.g., Abcam ab118971 or similar)
-
This compound
-
96-well black, flat-bottom plate
-
Fluorometric microplate reader (Ex/Em = 400/505 nm)
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of this compound to determine the IC50.
-
Follow the manufacturer's instructions for the NE inhibitor assay kit.
-
Typically, this involves adding the assay buffer, hNE enzyme, this compound (or controls), and substrate to the wells.
-
Incubate at 37°C and measure fluorescence over time.
Controls for NE Activity Assay:
-
Negative Control: Vehicle control (e.g., DMSO).
-
Positive Control: A known hNE inhibitor such as SPCK.
-
Enzyme Control: hNE without any inhibitor.
-
Background Control: Reaction mixture without the hNE enzyme.
Data Presentation:
| Treatment | Concentration | NE Activity (% of Control) | IC50 (µM) |
| Vehicle Control | - | 100% | - |
| This compound | (Dose Range) | (Researcher Data) | (Researcher Data) |
| Sivelestat (Positive Control) | (Dose Range) | (Researcher Data) | (Researcher Data) |
Cell Viability Assay (MTT or ATP-Based)
This assay assesses the cytotoxicity of this compound.
Principle: The MTT assay measures the metabolic activity of viable cells via the reduction of a tetrazolium salt. ATP-based assays (e.g., CellTiter-Glo®) quantify the amount of ATP present, which is indicative of metabolically active cells.[9]
Materials:
-
Selected cell line (e.g., U937)
-
This compound
-
MTT reagent or CellTiter-Glo® reagent
-
96-well clear or opaque-walled plates
-
Microplate reader (spectrophotometer or luminometer)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations and controls for 24-72 hours.
-
For MTT assay, add MTT reagent, incubate, and then add solubilization solution before reading absorbance.[9]
-
For ATP-based assays, add the reagent and measure luminescence according to the manufacturer's protocol.[9]
Controls for Cell Viability Assay:
-
Negative Control: Untreated cells and vehicle-treated cells.
-
Positive Control (for cytotoxicity): A known cytotoxic agent (e.g., doxorubicin).
Data Presentation:
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | - | 100% |
| This compound | 0.1 | (Researcher Data) |
| 1 | (Researcher Data) | |
| 10 | (Researcher Data) | |
| 100 | (Researcher Data) | |
| Doxorubicin (Positive Control) | 10 | (Researcher Data) |
Apoptosis Assay (Annexin V Staining)
This assay determines if this compound induces apoptosis.
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membranes.[10][11]
Materials:
-
Selected cell line
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound and controls for the desired time.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.[10]
-
Incubate in the dark at room temperature.
-
Analyze by flow cytometry.
Controls for Apoptosis Assay:
-
Negative Control: Untreated and vehicle-treated cells.
-
Positive Control: A known apoptosis inducer (e.g., staurosporine).[8]
-
Staining Controls: Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
Data Presentation:
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | (Researcher Data) | (Researcher Data) |
| This compound | 10 | (Researcher Data) | (Researcher Data) |
| Staurosporine (Positive Control) | 1 | (Researcher Data) | (Researcher Data) |
Western Blotting for Signaling Pathway Analysis
This technique is used to measure changes in the protein levels of key components of signaling pathways affected by hNE.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
Materials:
-
Selected cell line
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-NF-κB, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound and controls.
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Add chemiluminescent substrate and visualize bands.
Controls for Western Blotting:
-
Negative Control: Vehicle-treated cells.
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH).[7]
Data Presentation:
| Target Protein | Treatment | Relative Protein Expression (Normalized to Loading Control) |
| p-ERK | Vehicle Control | (Researcher Data) |
| This compound (10 µM) | (Researcher Data) | |
| Total ERK | Vehicle Control | (Researcher Data) |
| This compound (10 µM) | (Researcher Data) | |
| NF-κB | Vehicle Control | (Researcher Data) |
| This compound (10 µM) | (Researcher Data) |
Visualizing Workflows and Pathways
References
- 1. spexisbio.com [spexisbio.com]
- 2. santhera.com [santhera.com]
- 3. oatext.com [oatext.com]
- 4. mdpi.com [mdpi.com]
- 5. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing Lonodelestat solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lonodelestat, focusing on addressing solubility issues in aqueous buffers for experimental use.
Troubleshooting Guide
This guide is designed to provide solutions to common issues encountered when preparing this compound solutions.
Q1: My this compound powder is not dissolving in my aqueous buffer.
A1: Direct dissolution of this compound, a large peptide-like molecule, in aqueous buffers can be challenging.[1] A stepwise approach is recommended.
-
Step 1: Prepare a Concentrated Stock Solution in an Organic Solvent. Based on vendor datasheets, Dimethyl Sulfoxide (DMSO) is a recommended solvent for creating stock solutions of this compound.[2][3]
-
Step 2: Perform Serial Dilutions. Once a clear, high-concentration stock solution is achieved in DMSO, it can be serially diluted into your aqueous buffer of choice to reach the desired final concentration.
-
Step 3: Gentle Mixing and Sonication. When diluting the stock solution, add it dropwise to the aqueous buffer while gently vortexing. If solubility issues persist at the final concentration, brief sonication in a water bath may help.
Q2: I observed precipitation after diluting my this compound DMSO stock solution into my aqueous buffer. What should I do?
A2: Precipitation upon dilution suggests that the solubility limit of this compound in the final aqueous buffer has been exceeded. Here are several factors to consider and troubleshoot:
-
Final Concentration: The concentration of this compound in your final aqueous solution may be too high. Try lowering the final concentration.
-
DMSO Concentration: The final percentage of DMSO in your aqueous solution should be kept as low as possible, as high concentrations of organic solvents can be toxic to cells in in vitro assays. However, a small amount of DMSO (e.g., <0.5%) is often necessary to maintain solubility and is tolerated by many cell lines.
-
Buffer Composition and pH: The pH of your buffer can significantly impact the solubility of peptide-like molecules. Experiment with buffers of different pH values to find the optimal condition for this compound.
-
Temperature: Ensure your buffer is at room temperature. Some compounds are less soluble at lower temperatures.
Below is a workflow to troubleshoot precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a macrocyclic peptide inhibitor of human neutrophil elastase.[4][5] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C71H111N15O19 | [1] |
| Molecular Weight | 1478.7 g/mol | [1] |
| Synonyms | POL6014 | [4] |
| Mechanism of Action | Potent and selective inhibitor of human neutrophil elastase (hNE).[4][6] |
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: DMSO is a commonly recommended solvent for preparing stock solutions of this compound.[2][3] For long-term storage, it is advised to store stock solutions at -20°C or -80°C.[3]
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: Improving the aqueous solubility of large, poorly soluble molecules often requires a multi-faceted approach.[7][8] While specific data for this compound is not publicly available, the following general techniques can be applied.
| Strategy | Principle | Considerations |
| Co-solvents | Using a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycols) to increase the solubilizing capacity of the aqueous solution.[8][9] | The type and concentration of the co-solvent must be compatible with your experimental system (e.g., not cause cell toxicity). |
| pH Adjustment | Modifying the pH of the buffer can alter the ionization state of a compound, which can significantly impact its solubility. | The optimal pH for solubility must also be compatible with the stability of this compound and the requirements of the experiment. |
| Use of Surfactants | Low concentrations of non-ionic surfactants (e.g., Polysorbates) can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[10] | Surfactants can interfere with certain biological assays. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes, which have a hydrophilic exterior and can carry the poorly soluble drug in solution.[7][8] | This adds another component to the formulation that must be tested for compatibility with the assay. |
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of human neutrophil elastase (hNE).[5] In inflammatory conditions like cystic fibrosis, neutrophils release excessive amounts of hNE, which degrades lung tissue.[11] this compound blocks the activity of hNE, thereby reducing inflammation and protecting the lung from damage.[6][11]
Experimental Protocols
Protocol: Preparation of this compound Working Solution
This protocol describes a general method for preparing a working solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Calculate the mass of this compound powder required to make a desired volume of 10 mM stock solution (Molecular Weight: 1478.7 g/mol ). b. Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO. d. Vortex thoroughly until the powder is completely dissolved. The solution should be clear. This is your high-concentration stock solution. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3]
-
Prepare an Intermediate Dilution (Optional but Recommended): a. Thaw a single aliquot of the 10 mM stock solution. b. Dilute the 10 mM stock 1:10 in your chosen aqueous buffer to create a 1 mM intermediate solution. Add the DMSO stock dropwise to the buffer while gently vortexing. c. Visually inspect for any signs of precipitation.
-
Prepare the Final Working Solution: a. Based on your experimental needs, perform a final dilution of the intermediate solution (or the 10 mM stock if no intermediate was made) into the pre-warmed aqueous buffer or cell culture medium. b. For example, to make a 10 µM working solution from a 1 mM intermediate, you would perform a 1:100 dilution. c. Ensure the final concentration of DMSO is compatible with your assay (typically ≤0.5%). d. If using the solution for cell-based assays, it is recommended to sterilize it by passing it through a 0.22 µm filter.[3]
Note: This is a general guideline. The optimal concentrations, solvents, and buffers may vary depending on the specific experimental setup. It is always recommended to perform a small-scale solubility test before preparing a large volume of working solution.
References
- 1. This compound | C71H111N15O19 | CID 71532754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 906547-89-5|DC Chemicals [dcchemicals.com]
- 5. santhera.com [santhera.com]
- 6. spexisbio.com [spexisbio.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. ijpbr.in [ijpbr.in]
- 10. brieflands.com [brieflands.com]
- 11. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
How to prevent Lonodelestat degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Lonodelestat to prevent its degradation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound can be dissolved in water. For in vitro use, it is recommended to prepare a stock solution in water at a concentration of 20 mg/mL, which may require ultrasonic treatment and warming to fully dissolve.[1]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the stability of this compound. The recommended conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | 1 year | Sealed, away from moisture. |
| -80°C | 2 years | Sealed, away from moisture. | |
| Stock Solution | -20°C | 1 month | Sealed, away from moisture. Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | 6 months | Sealed, away from moisture. Aliquot to avoid repeated freeze-thaw cycles. |
Q3: Can I store my this compound stock solution at 4°C?
A3: While short-term storage at 4°C for a few days may be acceptable for some peptide solutions, long-term storage at this temperature is generally not recommended due to the increased risk of microbial growth and chemical degradation. For optimal stability, it is best to adhere to the recommended storage at -20°C or -80°C.
Q4: My this compound stock solution appears cloudy or has visible particulates. What should I do?
A4: Cloudiness or the presence of particulates can indicate several issues, including incomplete dissolution, precipitation upon storage, or degradation. If the solution was recently prepared, try warming and vortexing to ensure complete dissolution. If the issue persists or appears after storage, it is a sign of potential instability, and the solution should be discarded. To prevent this, ensure the powder is fully dissolved and consider sterile filtering the solution before storage.[1]
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation and loss of activity. It is highly recommended to aliquot the stock solution into single-use volumes before freezing.
Troubleshooting Guide: this compound Degradation
This guide addresses common issues related to the degradation of this compound in stock solutions.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of biological activity in experiments | Chemical Degradation: Potential hydrolysis of peptide bonds or modifications to amino acid side chains. | • Verify Storage Conditions: Ensure the stock solution has been stored at the correct temperature and for the recommended duration.• Prepare Fresh Stock Solution: If there is any doubt about the stability of the current stock, prepare a fresh solution from powder.• pH Consideration: Since this compound is a peptide, the pH of the solution can impact its stability. While water is the recommended solvent, ensure the final pH of your experimental media is within a stable range for peptides (typically near neutral). |
| Change in solution appearance (color, clarity) | Precipitation or Aggregation: The peptide may be coming out of solution due to improper storage or solvent choice. | • Check Solubility: Confirm that the concentration of your stock solution does not exceed the solubility limit of this compound in the chosen solvent.• Aliquot and Store Properly: Avoid repeated freeze-thaw cycles which can promote aggregation.• Sterile Filtration: For aqueous solutions, filtering through a 0.22 µm filter can remove small aggregates and potential microbial contamination.[1] |
| Inconsistent experimental results | Inaccurate Concentration: This could be due to solvent evaporation or degradation leading to a lower effective concentration. | • Use Tightly Sealed Vials: To prevent solvent evaporation, especially during long-term storage.• Perform Quality Control: If possible, use analytical techniques like HPLC to check the purity and concentration of your stock solution over time. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, nuclease-free water to achieve the desired concentration (e.g., for a 10 mM stock solution from 1 mg of this compound, add 0.0676 mL of water).[1]
-
Dissolution: Gently vortex the tube. If necessary, use an ultrasonic bath and gentle warming to ensure the peptide is fully dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile cryovials. This is critical to avoid repeated freeze-thaw cycles.
-
Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
Protocol for Assessing this compound Stock Solution Stability
This protocol provides a general framework for assessing the stability of your this compound stock solution over time.
-
Preparation: Prepare a fresh stock solution of this compound as described above and aliquot it.
-
Time Points: Designate several time points for analysis (e.g., Day 0, Week 1, Week 4, Week 8, etc.).
-
Storage Conditions: Store aliquots under the conditions you wish to test (e.g., -20°C, -80°C, and a stress condition like 4°C).
-
Analysis at Each Time Point:
-
Visual Inspection: Note any changes in color or clarity, or the appearance of precipitates.
-
Purity Analysis (HPLC): Use a suitable High-Performance Liquid Chromatography (HPLC) method to assess the purity of the this compound solution. A decrease in the area of the main peak and the appearance of new peaks can indicate degradation.
-
Activity Assay: Perform a biological assay to measure the inhibitory activity of this compound against human neutrophil elastase (hNE). A decrease in potency would indicate degradation.
-
-
Data Analysis: Compare the results from each time point to the Day 0 sample to determine the rate of degradation under different storage conditions.
Visualizations
This compound Mechanism of Action and Downstream Effects
This compound is a potent and selective inhibitor of human neutrophil elastase (hNE).[1][2][3] By inhibiting hNE, this compound can mitigate the downstream inflammatory effects and tissue damage associated with excessive hNE activity in the lungs.
Caption: this compound inhibits hNE, preventing ECM degradation and inflammation.
Experimental Workflow for Stability Assessment
A systematic workflow is essential for accurately determining the stability of this compound stock solutions.
Caption: Workflow for assessing this compound stability over time.
Potential Peptide Degradation Pathways
As a peptide-based inhibitor, this compound may be susceptible to common peptide degradation pathways in aqueous solutions. Understanding these can aid in troubleshooting.
Caption: Factors influencing potential degradation pathways of peptide solutions.
References
Troubleshooting inconsistent results in Lonodelestat experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lonodelestat (also known as POL6014).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and reversible peptide inhibitor of human neutrophil elastase (hNE).[1][2][3] Neutrophil elastase is a serine protease released by activated neutrophils during an inflammatory response.[1][4] In chronic inflammatory lung diseases, such as cystic fibrosis (CF), excessive hNE activity leads to the degradation of lung matrix proteins like elastin and collagen, causing tissue damage and a decline in lung function.[1] this compound works by directly inhibiting hNE, thereby mitigating this damage.[4]
Q2: What is the primary application of this compound in research?
This compound is primarily developed as an inhaled treatment for neutrophilic pulmonary diseases, with a major focus on cystic fibrosis.[1][3] It is also being investigated for other conditions characterized by high neutrophil activity, such as non-CF bronchiectasis and alpha-1 antitrypsin deficiency.[1] In a research context, it is used in in vitro and in vivo models to study the role of neutrophil elastase in inflammatory processes and to evaluate the therapeutic potential of hNE inhibition.
Q3: How should this compound be stored and handled?
As a peptide inhibitor, proper storage and handling are critical to maintain its activity. Based on vendor recommendations for similar research compounds, the following practices are advised:
-
Long-term storage: Store the lyophilized powder or stock solutions at -80°C for periods up to 6 months.[2]
-
Short-term storage: For use within one month, storage at -20°C is acceptable.[2]
-
Handling: Avoid repeated freeze-thaw cycles, which can degrade the peptide. It is recommended to aliquot stock solutions into single-use volumes.[2] If preparing an aqueous stock solution, it may be beneficial to sterilize it by passing it through a 0.22 µm filter before use.[2]
Q4: In what solvents is this compound soluble?
For specific solubility information, always refer to the manufacturer's data sheet. Peptide-based inhibitors are often soluble in aqueous buffers or organic solvents like DMSO. For cell-based assays, ensure the final concentration of any organic solvent is low enough (typically <0.5%) to avoid cellular toxicity.
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in In Vitro hNE Inhibition Assays
Q: My dose-response curve for this compound shows high variability between replicates. What are the common causes?
A: High variability in enzyme inhibition assays can stem from several factors related to reagents, protocol execution, and equipment.
-
Pipetting Inaccuracy: Small volumes of enzyme or inhibitor are often used. Ensure pipettes are properly calibrated and use low-retention tips. For dose-response curves, prepare serial dilutions carefully.
-
Inconsistent Incubation Times: Ensure that the pre-incubation of the enzyme with the inhibitor and the subsequent reaction with the substrate are timed consistently across all wells. Using a multi-channel pipette can help standardize addition times.
-
Reagent Degradation:
-
This compound: Ensure the compound has not undergone multiple freeze-thaw cycles.[2] Prepare fresh dilutions from a properly stored stock for each experiment.
-
Neutrophil Elastase (hNE): Enzyme activity can decrease over time, especially if not stored correctly. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate: Fluorogenic substrates are often light-sensitive. Protect them from light during storage and handling.
-
-
Plate Reader Settings: Ensure the excitation and emission wavelengths are set correctly for the specific fluorogenic substrate used (e.g., λEx = 400 nm / λEm = 505 nm or λEx = 485 nm / λEm = 525 nm are common).[5][6] The gain setting should be optimized to ensure readings are within the linear range of the detector.
Issue 2: Lower Than Expected Potency (High IC50 Value)
Q: The calculated IC50 value for this compound is much higher than what is reported in the literature. Why might this be?
A: Discrepancies in potency can often be traced back to assay conditions or reagent quality.
-
Incorrect Reagent Concentrations:
-
Enzyme Concentration: The apparent IC50 of an inhibitor can be influenced by the enzyme concentration. Use a consistent, validated concentration of hNE in your assays.
-
Substrate Concentration: The IC50 of a competitive inhibitor is dependent on the substrate concentration. Assays are typically run at or below the Km (Michaelis constant) of the substrate. Using a substrate concentration that is too high will lead to an artificially high IC50 for a competitive inhibitor.
-
-
Compound Purity and Integrity: Verify the purity of your this compound lot. If possible, confirm its mass by mass spectrometry. Improper storage may have led to degradation.[2]
-
Assay Buffer Composition: Components in the buffer, such as detergents or salts, can influence enzyme activity and inhibitor binding. Use the buffer recommended by the assay kit or one that is well-established in the literature for hNE assays.
-
Incubation Time: The pre-incubation time of this compound with hNE before adding the substrate can be important, especially for slow-binding inhibitors. A short pre-incubation may not be sufficient to reach equilibrium, resulting in an underestimation of potency.
Issue 3: High Background Signal in Assays
Q: I am observing a high fluorescence/absorbance signal in my "no enzyme" or "inhibitor only" control wells. What could be causing this?
A: High background can mask the true signal and reduce the dynamic range of the assay.
-
Substrate Instability: The substrate may be degrading spontaneously, releasing the fluorophore or chromophore without enzymatic action. This can be caused by light exposure or suboptimal buffer pH. Prepare the substrate solution fresh for each experiment.
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds or other enzymes. Use high-purity reagents and water.
-
Autofluorescence: If using biological samples (e.g., sputum supernatant, cell lysate), endogenous components may be fluorescent at the measurement wavelengths. Always run a "sample only" control (without substrate) to quantify this background.
-
Plate Issues: Some microplates have higher intrinsic fluorescence than others. Use black, opaque-bottom plates for fluorescence assays to minimize background and well-to-well crosstalk.
Data Presentation
Table 1: Dosing in Human Clinical Trials
This table summarizes the doses of inhaled this compound used in single and multiple ascending dose clinical trials.
| Trial Phase | Population | Dosing Regimen | Doses Administered | Reference(s) |
| Phase 1 | Healthy Volunteers | Single Ascending Dose | 20, 60, 120, 240, 480, 960 mg | [7][8] |
| Phase 1 | Cystic Fibrosis Patients | Single Ascending Dose | 80, 160, 320 mg | [8] |
| Phase 1b | Cystic Fibrosis Patients | Multiple Ascending Dose | 40 mg QD, 80 mg QD, 80 mg BID, 160 mg QD | [3][4] |
QD = once daily; BID = twice daily.
Table 2: Dosing in Preclinical Animal Studies
This table shows the effective doses of this compound in a mouse model of acute lung injury (ALI).
| Animal Model | Administration Route | Dosing Regimen | Effective Doses | Observed Effect | Reference(s) |
| C57BL/6j Mice (HNE-induced ALI) | Intranasal (i.n.) | Single dose 15 min before HNE challenge | 0.1 - 10 mg/kg | Dose-dependent reduction in neutrophils, macrophages, and other inflammatory cells in BAL fluid. | [2] |
Experimental Protocols
Protocol: In Vitro Fluorometric Assay for hNE Inhibition
This protocol provides a general methodology for determining the IC50 of this compound against human neutrophil elastase. It is based on principles from commercially available assay kits.[5][9]
Materials:
-
Purified Human Neutrophil Elastase (hNE)
-
Fluorogenic hNE substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% Triton X-100, pH 7.5)
-
This compound
-
DMSO (for dissolving this compound)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare and bring to the desired reaction temperature (e.g., 37°C).
-
hNE Stock: Reconstitute hNE in assay buffer to a stock concentration. Aliquot and store at -80°C. On the day of the assay, dilute the stock to the desired working concentration (e.g., 2-5 nM) in assay buffer.
-
Substrate Stock: Dissolve the substrate in DMSO to a stock concentration (e.g., 10 mM). Store at -20°C, protected from light. On the day of the assay, dilute to the working concentration (e.g., 100 µM) in assay buffer.
-
This compound Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM).
-
This compound Dilutions: Perform serial dilutions of the this compound stock in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). Ensure the final DMSO concentration in the well remains constant and low (<0.5%).
-
-
Assay Protocol:
-
Controls: Prepare wells for:
-
100% Activity Control (Enzyme Control): 50 µL hNE working solution + 25 µL Assay Buffer (with DMSO equivalent to inhibitor wells).
-
0% Activity Control (Background Control): 75 µL Assay Buffer.
-
-
Inhibitor Wells: Add 25 µL of each this compound serial dilution to separate wells.
-
Enzyme Addition: Add 50 µL of the hNE working solution to all wells except the Background Control wells.
-
Pre-incubation: Mix the plate gently and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the hNE substrate working solution to all wells. The final volume in each well should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence (e.g., λEx = 400 nm / λEm = 505 nm) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (slope) from the linear portion of the kinetic curve (RFU/min).
-
Subtract the rate of the background control from all other wells.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (Rate of Inhibitor Well / Rate of 100% Activity Control)) * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound inhibiting neutrophil elastase (hNE) to prevent lung damage.
General Experimental Workflow
Caption: Workflow for an in vitro hNE inhibition assay to determine this compound IC50.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common issues in this compound experiments.
References
- 1. spexisbio.com [spexisbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. santhera.com [santhera.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 8. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
Technical Support Center: Improving Lonodelestat Aerosol Delivery in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy and consistency of Lonodelestat aerosol delivery in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound (POL6014) is a potent and selective inhibitor of human neutrophil elastase (hNE).[1] Neutrophil elastase is a protease released by neutrophils that can degrade elastin and collagen, leading to lung tissue damage, mucus hyper-secretion, and inflammation.[1] This process is implicated in the pathology of diseases like cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD).[1][2] this compound works by reversibly binding to and inhibiting hNE, thereby protecting the lungs from proteolytic damage.
Q2: Why is aerosol delivery the preferred route for this compound in respiratory diseases? A2: Aerosol administration delivers the drug directly to the site of action in the lungs. This approach achieves high local concentrations of the drug while keeping systemic exposure low, which can significantly reduce the risk of off-target side effects.[1][3] For neutrophil elastase inhibitors, direct inhalation is crucial for targeting the protease-antiprotease imbalance within the airways.[4]
Q3: Which rodent models are most relevant for studying this compound's efficacy? A3: The choice of model depends on the specific disease being studied.
-
For COPD: Mouse, guinea pig, and rat models are commonly used.[5] Disease pathology is often induced by exposure to cigarette smoke, intra-tracheal lipopolysaccharide (LPS), or intranasal elastase to mimic emphysema-like changes and inflammation.[5][6][7]
-
For Cystic Fibrosis: While mice have been used, they do not fully recapitulate human lung pathology.[8] Rat models, including knockout and humanized G551D and G542X CFTR rats, have been developed to better study CF-like physiology, mucus abnormalities, and response to therapies.[9][10][11]
Q4: What are the key factors influencing successful aerosol delivery in rodents? A4: Numerous factors can impact drug deposition in the lungs, including the type of aerosol generator, ventilator parameters, the position of the device, humidity, and the particle size of the aerosol.[12][13] For rodents, which are obligate nose-breathers, nasal and tracheobronchial deposition is more pronounced than in humans, making particle size a critical parameter for achieving deep lung delivery.[14]
Experimental Protocols & Methodologies
Protocol 1: General Workflow for Rodent Aerosol Exposure
This protocol outlines a standard workflow for delivering aerosolized this compound to rodents using a nose-only exposure system.
1. Preparation of this compound Solution:
- Dissolve this compound in a sterile, biocompatible vehicle (e.g., saline) to the desired concentration.
- Ensure the solution is fully dissolved and free of particulates. The stability of the formulation should be confirmed beforehand.
- Prepare a fresh solution for each experiment to ensure potency.
2. System Setup and Calibration:
- Assemble the nose-only exposure tower or similar inhalation system according to the manufacturer's instructions.
- Calibrate the aerosol generator (e.g., vibrating mesh nebulizer like a PARI eFlow® or an ultrasonic nebulizer) to produce the target particle size.[1] Optimal lung deposition in rats is often achieved with particles around 1 µm.[14]
- Use a particle sizer to confirm the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).
3. Animal Acclimatization and Exposure:
- Acclimatize rodents to the restraint tubes used in the nose-only system for several days prior to the experiment to minimize stress.
- Place animals in the restraint tubes and connect them to the exposure tower.
- Administer the aerosolized this compound for the predetermined duration. The exposure time will depend on the nebulizer's output rate and the target lung dose.
4. Post-Exposure Monitoring and Analysis:
- Monitor animals for any signs of respiratory distress or adverse reactions during and after exposure.
- At the desired time points, collect relevant samples (e.g., bronchoalveolar lavage fluid (BALF), lung tissue, blood) for pharmacokinetic and pharmacodynamic analysis.
- Analyze samples to determine this compound concentration, neutrophil elastase activity, and inflammatory markers.
Workflow for Rodent Aerosol Delivery Experiment
Caption: A standard workflow for a rodent aerosol delivery experiment.
Quantitative Data Summary
The following tables summarize key parameters relevant to aerosol delivery in rodent models.
Table 1: Comparison of Aerosol Generation Technologies
| Nebulizer Type | Principle of Operation | Typical MMAD (µm) | Advantages | Disadvantages |
| Vibrating Mesh | A piezo-element vibrates a mesh/membrane with thousands of holes, extruding aerosol droplets. | 1.5 - 5.0 | Low residual volume, quiet operation, efficient for biologics. | Higher cost, potential for clogging. |
| Jet Nebulizer | A high-velocity stream of compressed air passes through a narrow orifice, creating a low-pressure area that draws up liquid and shears it into an aerosol. | 1.0 - 5.0 | Low cost, widely available. | Inefficient (high residual volume), requires compressed gas, can heat/denature drugs. |
| Ultrasonic | A piezoelectric crystal vibrates at high frequency, creating waves that generate an aerosol from the liquid surface. | 1.0 - 6.0 | Quiet, portable. | Can heat and degrade sensitive molecules, less efficient than mesh nebulizers. |
Table 2: Rodent Model Characteristics for Inhalation Studies
| Species | Key Advantages | Key Disadvantages | Common Disease Induction Methods |
| Mouse | Well-characterized genetics, numerous transgenic strains available, cost-effective.[10] | Small airway size makes some procedures difficult, may not fully replicate human lung disease.[8][10] | Cigarette smoke, LPS, elastase instillation. |
| Rat | Larger size than mice allows for easier surgical and physiological measurements, better CF models available.[6] | More resistant to some forms of induced lung injury compared to mice.[6] | Cigarette smoke, LPS, elastase, genetic modification (CFTR knockout).[5][11] |
| Guinea Pig | Airway anatomy and inflammatory responses are more similar to humans than mice or rats.[6] | Fewer available genetic tools and reagents. | Cigarette smoke, LPS instillation.[5] |
Troubleshooting Guide
Problem: Inconsistent or incorrect aerosol particle size.
-
Q: My particle sizer shows a Mass Median Aerodynamic Diameter (MMAD) that is too large for optimal lung deposition. What should I do?
-
A: First, check your nebulizer's specifications and ensure it is functioning correctly. For jet nebulizers, increasing the air pressure can sometimes reduce particle size. For vibrating mesh nebulizers, ensure the mesh is clean and not clogged, as buildup can increase droplet size. Also, verify the concentration and viscosity of your this compound solution; highly viscous solutions can lead to larger particles.
-
Problem: Low or variable lung deposition of this compound.
-
Q: Pharmacokinetic analysis reveals very low drug concentration in the lung tissue. How can I improve deposition?
-
A: This is a common challenge.
-
Optimize Particle Size: Ensure your MMAD is optimal for the species (e.g., ~1 µm for rats).[14]
-
Check the Exposure System: In a nose-only system, ensure the animals' noses are properly positioned at the port and that there are no leaks.
-
Breathing Pattern: Animal stress can lead to shallow, rapid breathing, which reduces deep lung deposition. Ensure animals are well-acclimatized to the restraint.
-
Increase Exposure Time: If tolerated, a longer exposure time can increase the total delivered dose.
-
-
Problem: Animals show signs of distress during exposure.
-
Q: My rats are struggling or showing signs of agitation in the nose-only exposure system. What is causing this?
-
A: Distress can compromise data quality and animal welfare.
-
Inadequate Acclimatization: The most common cause is insufficient acclimatization. Spend several days habituating the animals to the restraint tubes for increasing durations without any aerosol exposure.
-
Aerosol Irritation: The drug formulation itself may be an irritant. Consider evaluating the vehicle alone to see if it causes a similar reaction.
-
System Airflow: Ensure the airflow in the chamber is not too high or too cold, which can cause discomfort.
-
-
Problem: Nebulizer is not producing an aerosol or output is very low.
-
Q: I've loaded my this compound solution, but the nebulizer output is minimal. What's wrong?
-
A:
-
Clogging (Mesh Nebulizers): The fine pores of a vibrating mesh can become clogged by drug formulation components. Clean the mesh according to the manufacturer's protocol. Filtering the drug solution before use can help prevent this.
-
Incorrect Assembly (Jet Nebulizers): Ensure the jet nebulizer is assembled correctly and the capillary tube is not blocked.
-
Insufficient Liquid: Check that there is sufficient volume in the nebulizer reservoir. Many devices have a minimum fill volume to function correctly.
-
-
This compound Mechanism of Action
Caption: this compound inhibits human Neutrophil Elastase (hNE).
Troubleshooting Logic for Low Lung Deposition
Caption: A logical workflow for troubleshooting low drug deposition.
References
- 1. spexisbio.com [spexisbio.com]
- 2. Novel neutrophil elastase inhibitors as a treatment for neutrophil-predominant inflammatory lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential role of inhibitors of neutrophil elastase in treating diseases of the airway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
- 6. Animal models of chronic obstructive pulmonary disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scireq.com [scireq.com]
- 8. New animal models of cystic fibrosis: what are they teaching us? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CFTR Rat Models Core | Cystic Fibrosis Research Center [uab.edu]
- 10. atsjournals.org [atsjournals.org]
- 11. Cystic Fibrosis Mouse Model [cfanimalmodels.org]
- 12. eurasianjpulmonol.com [eurasianjpulmonol.com]
- 13. researchgate.net [researchgate.net]
- 14. scireq.com [scireq.com]
Assessing potential off-target effects of Lonodelestat in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the potential off-target effects of Lonodelestat in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is a potent and selective peptide inhibitor of human neutrophil elastase (hNE).[1] hNE is a serine protease released by neutrophils during inflammation, and its excessive activity contributes to tissue degradation in various pulmonary diseases like cystic fibrosis.[1] this compound directly binds to and inhibits the enzymatic activity of hNE, thereby reducing inflammation and protecting lung tissue.
Q2: Has this compound shown any off-target effects in clinical trials?
Early-phase clinical trials in patients with cystic fibrosis have demonstrated that this compound is well-tolerated with no serious adverse effects reported. This suggests a favorable safety profile and high selectivity for its intended target, hNE, in vivo.
Q3: Why is it still important to assess for off-target effects of this compound in my specific cell culture model?
While clinical data is promising, it is crucial to evaluate potential off-target effects in your specific in vitro model for several reasons:
-
Cell-Type Specificity: Off-target interactions can be highly dependent on the proteome of the cell line being used. Your specific cell model may express proteins that interact with this compound in a way not observed in other systems.
-
Concentration-Dependent Effects: The concentrations used in cell culture experiments may be significantly higher than the physiological concentrations achieved in clinical settings, potentially revealing off-target interactions that are not observed at therapeutic doses.
-
Understanding Unexpected Phenotypes: If you observe an unexpected biological response in your experiments with this compound, assessing for off-target effects can help determine if the phenotype is a result of inhibiting hNE or an unrelated target.
Q4: What are some potential off-target liabilities observed with other neutrophil elastase inhibitors?
While specific off-target data for this compound is limited, experience with other neutrophil elastase inhibitors can provide some guidance. For instance, some inhibitors have been reported to have off-target effects that can impact the therapeutic utility.[2] Another neutrophil elastase inhibitor, sivelestat, has been shown to potentially interact with other enzymes and signaling pathways, although its primary activity remains the inhibition of neutrophil elastase.[3][4][5] A different oral neutrophil elastase inhibitor, alvelestat, has been associated with headache as a common adverse event in clinical trials.[6][7]
Troubleshooting Guides
Problem 1: I am observing unexpected cytotoxicity in my cell line after treatment with this compound.
Possible Cause 1: Off-target toxicity.
-
Troubleshooting Step 1: Perform a dose-response cytotoxicity assay. This will help determine the concentration at which cytotoxicity occurs and establish a therapeutic window for your experiments.
-
Troubleshooting Step 2: Utilize multiple cytotoxicity assays. Different assays measure different aspects of cell death (e.g., membrane integrity, metabolic activity). Using a panel of assays can provide a more comprehensive picture.
-
Troubleshooting Step 3: Compare with a structurally unrelated hNE inhibitor. If available, this can help determine if the observed cytotoxicity is specific to this compound's chemical structure or a general effect of hNE inhibition in your cell model.
Possible Cause 2: Non-specific effects related to the peptide nature of this compound.
-
Troubleshooting Step 1: Include a scrambled peptide control. A peptide with a similar composition but a randomized sequence can help differentiate between sequence-specific off-target effects and non-specific effects of introducing a peptide to the cells.
Problem 2: My experimental results are inconsistent with the known function of hNE inhibition.
Possible Cause: this compound is modulating an off-target signaling pathway in my cells.
-
Troubleshooting Step 1: Perform a broad off-target screening panel. Commercially available screening services can test this compound against a large panel of kinases, proteases, and other common off-target proteins.[8]
-
Troubleshooting Step 2: Investigate common signaling pathways affected by peptide inhibitors. Peptide inhibitors can sometimes interfere with protein-protein interactions or bind to receptors on the cell surface.[9][10] Consider performing pathway-specific reporter assays or western blots for key signaling nodes (e.g., MAPK/ERK, PI3K/Akt pathways).
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol provides a method for assessing the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.23 | 98.4 |
| 10 | 1.19 | 95.2 |
| 50 | 1.05 | 84.0 |
| 100 | 0.85 | 68.0 |
Protocol 2: Off-Target Profiling using a Commercial Screening Panel
This protocol outlines the general steps for submitting this compound for off-target screening.
Procedure:
-
Select a suitable screening panel: Choose a panel that is relevant to your research questions. For a peptide inhibitor like this compound, a broad protease panel and a general safety panel that includes common off-target classes like GPCRs and ion channels are recommended. Several vendors offer such services.[8]
-
Prepare and submit the compound: Follow the vendor's specific instructions for compound preparation, concentration, and shipping. Typically, a stock solution in a specified solvent (e.g., DMSO) is required.
-
Data analysis: The vendor will provide a report detailing the inhibitory activity of this compound against each target in the panel. Analyze the data to identify any significant off-target hits (typically defined as >50% inhibition at a given concentration).
Data Presentation:
| Target | % Inhibition at 10 µM this compound |
| On-Target | |
| Neutrophil Elastase | 98 |
| Off-Target Panel | |
| Cathepsin G | 15 |
| Thrombin | 5 |
| Matrix Metallopeptidase 9 | 8 |
| ... (other targets) | ... |
Visualizations
Caption: Troubleshooting workflow for investigating unexpected experimental outcomes with this compound.
Caption: Logical relationship between on-target and potential off-target effects of this compound.
References
- 1. spexisbio.com [spexisbio.com]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sivelestat (Neutrophil Elastase Inhibitor) as an Anti-inflammatory and Anti-viral Agent: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical utility of the neutrophil elastase inhibitor sivelestat for the treatment of ALI/ARDS patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mereobiopharma.com [mereobiopharma.com]
- 7. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide-Based Inhibitors of the Induced Signaling Protein Interactions: Current State and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Lonodelestat In Vitro Cytotoxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the cytotoxicity of Lonodelestat (also known as POL6014) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective peptide inhibitor of human neutrophil elastase (hNE).[1] hNE is a serine protease released by neutrophils during inflammation, and it contributes to tissue damage by degrading extracellular matrix proteins like elastin.[1] this compound works by reversibly binding to and inhibiting the activity of hNE, thereby reducing inflammation-mediated tissue injury. It is under development for the treatment of neutrophilic pulmonary diseases such as cystic fibrosis.[1]
Q2: Why is it important to determine the cytotoxicity of this compound in vitro?
Determining the in vitro cytotoxicity of this compound is a critical step in preclinical evaluation. It helps to:
-
Establish a therapeutic window by identifying concentrations that are effective at inhibiting hNE without causing significant cell death.
-
Understand potential off-target effects that may contribute to cellular toxicity.
-
Select appropriate dose ranges for further in vitro and in vivo studies.
-
Ensure that observed effects in functional assays are due to specific hNE inhibition and not general cytotoxicity.
Q3: Which cell lines are recommended for testing this compound cytotoxicity?
The choice of cell line should be guided by the research question. Here are some recommendations:
-
Myeloid Cell Lines (e.g., U937, HL-60): These human cell lines are of myeloid lineage and can be differentiated into neutrophil-like cells. They are relevant for studying the effects of this compound on the cells that are the primary source of hNE.
-
Lung Epithelial Cell Lines (e.g., BEAS-2B): As this compound is being developed for pulmonary diseases, using a non-tumoral human bronchial epithelial cell line like BEAS-2B is highly relevant for assessing potential toxicity to the lung tissue.[2][3][4][5][6]
Q4: What are the typical starting concentrations for this compound in a cytotoxicity assay?
Specific IC50 values for this compound cytotoxicity in various cell lines are not widely published. Pre-clinical toxicology studies have shown excellent safety and tolerability at micromolar exposures.[7][8] Clinical trials have used inhaled doses resulting in high local concentrations in the lung (mean levels in sputum rapidly reaching 1000 µM).[7][8][9]
Therefore, a broad concentration range is recommended for initial cytotoxicity screening, for example, from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 1 nM to 100 µM), to determine the cytotoxic profile in your specific cell system.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro cytotoxicity assays with peptide inhibitors like this compound.
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, inconsistent pipetting of this compound or assay reagents, edge effects in the microplate, or presence of air bubbles. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding reagents and be consistent with technique. Avoid using the outer wells of the plate if edge effects are suspected. Inspect wells for bubbles before reading the plate and puncture them with a sterile needle if necessary. |
| Low or no cytotoxic effect observed, even at high concentrations | The chosen cell line may be resistant to this compound. The incubation time may be too short. The peptide may have degraded. | Use a positive control known to induce cytotoxicity in your cell line to validate the assay. Increase the incubation time with this compound (e.g., from 24h to 48h or 72h). Ensure proper storage of this compound (lyophilized at -20°C or -80°C) and prepare fresh solutions for each experiment. |
| High background signal in control wells | Contamination of cell culture or reagents. High cell density leading to high basal metabolic activity. Reagent incompatibility with media. | Regularly check cell cultures for contamination. Use fresh, sterile reagents. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. Run a control with media and assay reagents only to check for background interference. |
| Precipitation of this compound in culture medium | Poor solubility of the peptide at high concentrations. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., sterile water or DMSO) and then dilute it in the culture medium. Perform a solubility test before the experiment. If using DMSO, ensure the final concentration in the well does not exceed a non-toxic level (typically <0.5%). |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is a standard colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound
-
Selected cell line (e.g., U937, HL-60, or BEAS-2B)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells (e.g., BEAS-2B), seed cells at an optimized density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
For suspension cells (e.g., U937, HL-60), seed cells at an optimized density (e.g., 20,000-50,000 cells/well) in a 96-well plate on the day of the experiment.
-
-
Compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions to the respective wells. For suspension cells, add 100 µL of the 2x this compound dilutions to the 100 µL of cell suspension.
-
Include vehicle control wells (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
For adherent cells, carefully remove the medium from the wells. For suspension cells, centrifuge the plate and carefully remove the supernatant.
-
Add 100-150 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media with MTT and solubilization solution only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Signaling Pathways and Visualizations
Inhibition of human neutrophil elastase (hNE) by this compound can impact several downstream signaling pathways involved in inflammation.
hNE-Mediated Inflammatory Signaling
hNE released from activated neutrophils can cleave and activate various substrates, leading to a pro-inflammatory cascade. This includes the degradation of the extracellular matrix, activation of protease-activated receptors (PARs), and processing of cytokines and chemokines. This compound, by inhibiting hNE, can attenuate these downstream effects.
Caption: Mechanism of this compound in reducing hNE-mediated inflammation.
Experimental Workflow for Determining this compound Cytotoxicity
The following workflow outlines the key steps for assessing the in vitro cytotoxicity of this compound.
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
References
- 1. santhera.com [santhera.com]
- 2. Toxicological Response of the BEAS‐2B Cell After Acute Exposure at the Air–Liquid Interface to Ethylbenzene and m‐Xylene Alone and in Binary Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Human lung epithelial BEAS-2B cells exhibit characteristics of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. santhera.com [santhera.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Selecting appropriate vehicle controls for Lonodelestat studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate vehicle controls for studies involving Lonodelestat (POL6014), a potent, selective peptide inhibitor of human neutrophil elastase (hNE).
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for preclinical in vivo studies of this compound?
A1: Based on preclinical studies in rodent models of lung inflammation, a solution of 0.5% sodium chloride (NaCl) in water, adjusted to pH 5.5 , is a validated vehicle for the administration of this compound via intratracheal instillation or inhalation. This vehicle has been shown to be effective for delivering this compound to the lungs in animal models.
Q2: this compound is a peptide. Are there special considerations for its formulation?
A2: Yes. Peptides, especially when formulated for nebulization, can be susceptible to physical and chemical instability, such as aggregation or degradation, due to the stresses of aerosolization.[1][2][3] While a simple saline solution has been used successfully in preclinical models, for further development or in case of stability issues, the inclusion of excipients such as stabilizers (e.g., trehalose, mannitol) or non-ionic surfactants (e.g., polysorbates) might be necessary to maintain the peptide's integrity.[1][3][4]
Q3: What are the key physicochemical properties of this compound to consider for vehicle selection?
A3: this compound is a macrocyclic peptide with a molecular weight of approximately 1478.7 g/mol .[5] Its calculated XLogP3 is -0.7, which suggests it is a relatively hydrophilic compound.[5] This hydrophilicity is consistent with its successful formulation in an aqueous saline vehicle for preclinical studies.
Q4: For intranasal administration in mice, what vehicle should be used?
A4: For intranasal delivery in mice, sterile saline is a commonly used and appropriate vehicle for water-soluble compounds like this compound.[6][7] The volume of administration should be carefully controlled, typically between 5-10 µL per nostril, to target the upper respiratory tract and avoid displacement to the lungs or stomach.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility or precipitation of this compound in the vehicle. | Incorrect pH of the vehicle; concentration of this compound is too high for the selected vehicle. | Ensure the pH of the 0.5% NaCl vehicle is adjusted to 5.5. If solubility issues persist, consider a formal solubility study in different biocompatible buffers (e.g., phosphate, citrate) to find the optimal pH.[4] If high concentrations are required, formulation development with solubilizing excipients may be necessary. |
| Inconsistent results in animal studies. | Instability of this compound in the formulation; improper administration technique; vehicle-induced effects. | Prepare fresh formulations for each experiment to minimize degradation. Ensure personnel are thoroughly trained in the administration technique (intratracheal instillation or nose-only inhalation). Always include a vehicle-only control group to account for any effects of the vehicle or the administration procedure itself. |
| Evidence of peptide aggregation (e.g., cloudy solution, loss of activity). | Shear stress during nebulization; interactions with the container. | Use a nebulizer designed to minimize shear stress, such as a vibrating mesh nebulizer, which is often recommended for peptides and proteins.[1][9] Consider adding stabilizers like sugars (e.g., trehalose) or surfactants (e.g., Polysorbate 20 or 80) to the formulation to prevent aggregation at the air-liquid interface.[3] |
| Low lung deposition in animal models. | Incorrect particle size of the aerosol; improper inhalation technique or device. | The particle size of the aerosol is a critical factor for lung deposition.[10] This is largely determined by the nebulizer. Ensure the chosen device generates particles in the optimal range for rodent lungs. For intranasal delivery, ensure the volume is small enough to be inhaled and not swallowed. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇₁H₁₁₁N₁₅O₁₉ | [5] |
| Molecular Weight | ~1478.7 g/mol | [5] |
| Calculated XLogP3 | -0.7 | [5] |
| Nature | Macrocyclic Peptide | [11] |
Table 2: Common Components for Inhaled Peptide Formulations
| Component | Function | Example(s) | Considerations |
| Solvent | Dissolves the peptide and other excipients. | Water for Injection, Saline | Must be sterile and pyrogen-free. |
| Tonicity Agent | Adjusts the osmotic pressure of the solution to be isotonic with physiological fluids, reducing irritation. | Sodium Chloride (NaCl) | The concentration should be adjusted to achieve isotonicity (approx. 0.9% for NaCl). |
| Buffering Agent | Maintains a stable pH to ensure peptide stability and improve tolerability. | Phosphate, Citrate, Histidine | The pH should be optimized for peptide stability and is typically targeted to be between 5 and 8 for tolerability.[4] |
| Stabilizer / Cryoprotectant | Protects the peptide from degradation and aggregation, especially during nebulization or lyophilization. | Trehalose, Mannitol, Sucrose | Important for maintaining the three-dimensional structure of the peptide.[1][12] |
| Surfactant | Prevents adsorption to surfaces and aggregation at the air-liquid interface during nebulization. | Polysorbate 20, Polysorbate 80 | Used in low concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Vehicle for Inhalation Studies
Objective: To prepare a 0.5% NaCl solution at pH 5.5 for use as a vehicle in preclinical inhalation studies of this compound.
Materials:
-
Sodium Chloride (NaCl), USP grade
-
Water for Injection (WFI)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Sterile volumetric flasks and graduated cylinders
-
Calibrated pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh 0.5 g of NaCl for every 100 mL of vehicle to be prepared.
-
Dissolve the NaCl in approximately 90% of the final volume of WFI in a sterile container.
-
Gently stir until the NaCl is completely dissolved.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the solution.
-
Adjust the pH to 5.5 by adding 0.1 M HCl or 0.1 M NaOH dropwise while continuously monitoring the pH.
-
Once the target pH is reached and stable, add WFI to the final desired volume.
-
Sterilize the final solution by passing it through a 0.22 µm filter into a sterile container.
-
Store the vehicle at 2-8°C. For this compound formulation, it is recommended to prepare it fresh before each experiment.
Protocol 2: Intranasal Administration of this compound in Mice
Objective: To deliver a defined volume of this compound solution to the nasal cavity of a mouse.
Materials:
-
This compound dissolved in sterile saline.
-
Micropipette with sterile tips.
-
Anesthetic (if required by the specific study protocol).
-
Animal restraint device (for conscious administration).
Procedure (for conscious mice):
-
Acclimate the mice to handling for several days prior to the experiment to reduce stress.
-
Prepare the this compound solution at the desired concentration in sterile saline.
-
Gently restrain the mouse to immobilize its head.
-
Set the micropipette to the desired volume (typically 5-10 µL).
-
Slowly dispense a small droplet of the solution onto the tip of the pipette.
-
Position the droplet at the entrance of one nostril, allowing the mouse to inhale it.
-
Alternate between nostrils if multiple drops are administered.
-
Monitor the animal for any signs of respiratory distress after administration.
Visualizations
Caption: Mechanism of action of this compound in inhibiting neutrophil elastase.
References
- 1. Formulation for a Novel Inhaled Peptide Therapeutic for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Aggregates in Inhaled Biologics: Challenges and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inhalationmag.com [inhalationmag.com]
- 5. researchgate.net [researchgate.net]
- 6. scge.mcw.edu [scge.mcw.edu]
- 7. researchgate.net [researchgate.net]
- 8. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vibrating Mesh Nebulisation of Pro-Antimicrobial Peptides for Use in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The lung as a route for systemic delivery of therapeutic proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Macrocyclic Peptide Drug Development | Biopharma PEG [biochempeg.com]
- 12. lonza.com [lonza.com]
Minimizing experimental variability with Lonodelestat treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize experimental variability when working with Lonodelestat (also known as POL6014), a potent and selective inhibitor of human neutrophil elastase (hNE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and reversible peptide inhibitor of human neutrophil elastase (hNE).[1][2] hNE is a serine protease released by activated neutrophils during inflammation.[1][3] In pathological conditions, excessive hNE activity contributes to the degradation of extracellular matrix proteins like elastin and collagen, leading to tissue damage.[1] this compound works by binding to hNE and blocking its enzymatic activity, thereby mitigating the downstream inflammatory cascade and tissue destruction.[2][4]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to two years.[5] Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month.[5][6] To avoid degradation, it is advisable to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[6]
Q3: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo applications, it has been formulated for inhalation as an aerosol using the PARI eFlow® system.[1] When preparing stock solutions, ensure the compound is fully dissolved before further dilution into aqueous buffers for your experiments.
Q4: What are the known off-target effects of this compound?
Preclinical and clinical studies have highlighted this compound as a highly selective inhibitor of hNE.[1][2] However, as with any inhibitor, the possibility of off-target effects should be considered. Comprehensive off-target screening data for this compound is not extensively published in the public domain. Researchers should include appropriate controls in their experiments to monitor for potential off-target activities.
Troubleshooting Experimental Variability
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent enzyme activity. | Ensure the use of a consistent source and lot of recombinant human neutrophil elastase (hNE). Pre-test each new lot to establish its specific activity. |
| Inaccurate inhibitor concentration. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Verify the accuracy of your pipetting and serial dilutions. | |
| Variable incubation times. | Strictly adhere to the pre-incubation and reaction times specified in your protocol. Use a multichannel pipette for simultaneous addition of reagents where possible. | |
| Issues with the detection method. | Ensure the fluorometric or colorimetric substrate is not degraded and that the plate reader is calibrated and set to the correct excitation and emission wavelengths. | |
| Lower than expected inhibition of hNE activity. | Incorrect this compound concentration. | Verify the calculations for your stock solution and dilutions. Consider performing a concentration-response curve to confirm the expected IC50. |
| This compound degradation. | Ensure proper storage and handling of the compound. Avoid repeated freeze-thaw cycles.[6] Prepare fresh dilutions for each experiment. | |
| High concentration of hNE. | Optimize the concentration of hNE in your assay. Very high enzyme concentrations can overcome the inhibitory effect. | |
| Presence of competing substances in the sample. | If using complex biological samples (e.g., sputum), be aware that endogenous inhibitors or other proteins may interfere with this compound's activity.[7] | |
| Inconsistent results in cell-based assays. | Low cell permeability. | While this compound is effective in vivo, its permeability in specific cell lines in vitro may vary. Consider optimizing incubation times or using cell lines known to be responsive to hNE-mediated effects. |
| Cytotoxicity of the compound or solvent. | Perform a cell viability assay (e.g., MTT or LDH) to ensure that the observed effects are due to hNE inhibition and not cellular toxicity. Keep the final DMSO concentration consistent and as low as possible across all wells. | |
| Variability in neutrophil activation. | If using primary neutrophils, their activation state can be highly variable. Standardize the isolation and activation protocol to ensure consistent hNE release. |
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of Inhaled this compound
| Population | Dose Range | Cmax | Tmax |
| Healthy Volunteers | 20 mg - 960 mg | 0.2 - 2.5 µM | ~2 - 3 hours |
| Cystic Fibrosis Patients | 80 mg - 320 mg | 0.2 - 0.5 µM | ~2 - 3 hours |
Data from a single ascending dose study. Cmax and Tmax are for plasma concentrations.[8]
Table 2: this compound Storage Recommendations
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
| In DMSO at 4°C | 4°C | 2 weeks |
[5]
Experimental Protocols
In Vitro Human Neutrophil Elastase (hNE) Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound against hNE.
Materials:
-
Recombinant human neutrophil elastase (hNE)
-
This compound
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)
-
hNE substrate (e.g., a fluorogenic peptide substrate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the assay.
-
-
Prepare hNE Solution:
-
Dilute the hNE stock in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the various this compound dilutions to the sample wells. Add 10 µL of Assay Buffer with the corresponding DMSO concentration to the control wells.
-
Add 20 µL of the diluted hNE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the hNE substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at 37°C, with readings every 1-2 minutes for 15-30 minutes. Use the appropriate excitation and emission wavelengths for your chosen substrate.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of Neutrophil Elastase-Mediated Inflammation
Caption: Signaling pathway of hNE-mediated inflammation and this compound inhibition.
Experimental Workflow for In Vitro hNE Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against hNE.
References
- 1. spexisbio.com [spexisbio.com]
- 2. santhera.com [santhera.com]
- 3. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Santhera & Cold Spring Harbor Laboratory to Investigate this compound in COVID-19-Related ARDS [drug-dev.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition | MDPI [mdpi.com]
- 8. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lonodelestat Technical Support Center: Stability and Handling Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper handling of Lonodelestat at room temperature. The following frequently asked questions (FAQs) and troubleshooting guides are designed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal long-term stability, this compound, like many peptide-based compounds, should be stored under specific conditions to prevent degradation. It is crucial to adhere to these guidelines to ensure the compound's integrity for your experiments.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Lyophilized Powder) | -20°C | 1 year | Sealed, away from moisture and light.[1] |
| -80°C | 2 years | Sealed, away from moisture and light.[1] | |
| Stock Solution | -20°C | 1 month | Sealed, away from moisture.[2] |
| -80°C | 6 months | Sealed, away from moisture.[2] |
Q2: Can I handle lyophilized this compound at room temperature?
Yes, you can handle lyophilized this compound at room temperature for short periods, such as during weighing and preparation of solutions. However, it is critical to minimize the time the compound is exposed to ambient conditions. Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air, which can significantly decrease their long-term stability.
To mitigate this, it is best practice to allow the vial of this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming inside the vial. Once you have dispensed the required amount, it is recommended to purge the vial with an inert gas like nitrogen or argon before sealing and returning it to the recommended cold storage.
Q3: How stable is this compound in solution at room temperature?
While specific public data on the stability of this compound solutions at room temperature is limited, general guidelines for peptide solutions suggest they have limited stability. Peptide solutions are susceptible to degradation, and it is generally not recommended to store them at room temperature for extended periods. For maximum stability, peptide solutions should be prepared fresh for each experiment. If short-term storage is necessary, it should be at 4°C for no more than a week, though freezing is preferable. Avoid repeated freeze-thaw cycles as this can also lead to degradation.
Q4: What are the potential degradation pathways for this compound?
As a peptide, this compound may be susceptible to common peptide degradation pathways, including:
-
Oxidation: Amino acid residues such as methionine, cysteine, tryptophan, tyrosine, and histidine are prone to oxidation.
-
Hydrolysis: Peptide bonds can be cleaved by hydrolysis, especially at acidic or basic pH. Aspartate and asparagine residues are particularly susceptible.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation.
-
Photodegradation: Exposure to light, particularly UV light, can degrade certain amino acids.
It is important to handle the compound and its solutions with care to minimize exposure to conditions that can promote these degradation pathways.
Troubleshooting Guide
Q1: I am observing lower than expected activity in my assay. Could this be a stability issue?
Yes, a loss of activity can be a strong indicator of compound degradation. If you suspect this, consider the following:
-
Review your handling procedure: Was the lyophilized powder allowed to warm to room temperature in a desiccator before opening? Was the stock solution stored correctly and for how long? Were there multiple freeze-thaw cycles?
-
Prepare fresh solutions: The most straightforward way to rule out solution instability is to prepare a fresh stock solution from the lyophilized powder and repeat the experiment.
-
Perform a quality control check: If possible, analyze the compound or your stock solution using an appropriate analytical method, such as HPLC, to check for the presence of degradation products.
Q2: I see unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
The appearance of new peaks in an HPLC chromatogram is often indicative of degradation products or impurities.
-
Forced Degradation Analysis: To understand potential degradation products, you can perform a forced degradation study. This involves intentionally exposing the drug to harsh conditions (e.g., acid, base, heat, oxidation, light) to generate degradation products. This can help in identifying the peaks you are observing.
-
Method Specificity: Ensure your HPLC method is stability-indicating, meaning it can separate the intact drug from its potential degradation products.
Experimental Protocols
Protocol 1: General Procedure for Handling Lyophilized this compound
This protocol outlines the best practices for handling lyophilized this compound to minimize degradation.
-
Equilibration: Before opening, place the sealed vial of lyophilized this compound in a desiccator at room temperature for at least 30 minutes. This prevents moisture from condensing on the cold powder.
-
Weighing: In a controlled environment with low humidity, quickly weigh the desired amount of the powder.
-
Inert Gas Purge: Before resealing the vial, gently purge the headspace with an inert gas such as nitrogen or argon to displace air and moisture.
-
Storage: Tightly seal the vial and immediately return it to the recommended storage temperature (-20°C or -80°C).
Protocol 2: General Protocol for a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products of this compound.
-
Sample Preparation: Prepare several aliquots of a this compound solution of a known concentration.
-
Stress Conditions: Expose the aliquots to various stress conditions. It is advisable to have a control sample stored under optimal conditions.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature for a defined period.
-
Oxidation: Add 3% hydrogen peroxide and store at room temperature, protected from light.
-
Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose a solution to UV light.
-
-
Neutralization: For the acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze all samples (including the control) using a stability-indicating HPLC method to observe and quantify any degradation products.
Visualizations
Caption: Recommended workflow for handling lyophilized this compound.
Caption: Decision tree for troubleshooting stability-related issues.
References
Lonodelestat Technical Support Center: Best Practices for Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information for storing and handling Lonodelestat to maintain its potency and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder should be stored in a tightly sealed container under a nitrogen atmosphere, protected from light and moisture. For long-term storage, -80°C is recommended for up to 2 years, while for shorter periods, -20°C is suitable for up to 1 year.[1]
Q2: How should I store this compound once it is in solution?
A2: Once in solution, it is crucial to aliquot the stock solution to prevent repeated freeze-thaw cycles, which can degrade the peptide.[2] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Ensure the container is sealed to prevent evaporation and contamination.
Q3: What solvents are recommended for dissolving this compound?
A3: Information from suppliers indicates that this compound can be dissolved in DMSO. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. If using water as the stock solution solvent, it should be filtered and sterilized with a 0.22 μm filter before use.[2]
Q4: Is this compound sensitive to light?
A4: Yes, this compound should be protected from light.[1] Both the solid powder and solutions should be stored in light-protecting containers (e.g., amber vials) or in a dark environment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Potency in Experiments | 1. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, incorrect temperature).[2]2. Degradation due to light exposure.[1]3. Contamination of the stock solution.4. Incorrect final concentration in the assay. | 1. Aliquot stock solutions and use a fresh aliquot for each experiment. Verify storage temperatures.2. Ensure all handling and storage of this compound solutions are done with protection from light.3. Use sterile techniques when preparing and handling solutions. Filter-sterilize aqueous solutions.[2]4. Re-measure the concentration of the stock solution and verify dilution calculations. |
| Precipitation of this compound in Aqueous Buffers | 1. Low solubility in the chosen buffer.2. The concentration is above the solubility limit. | 1. First, dissolve this compound in a small amount of an organic solvent like DMSO before diluting with the aqueous buffer.2. Prepare a more dilute stock solution or a lower final concentration in your experiment. Consider using a different buffer system. |
| Inconsistent Experimental Results | 1. Variability in aliquots due to improper mixing before freezing.2. Degradation of the compound over time. | 1. Ensure the stock solution is homogenous before aliquoting.2. Perform a potency assay on an older stock solution to check for degradation. If potency has decreased, prepare a fresh stock solution. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -80°C | Up to 2 years[1] | Sealed container, away from moisture and light, under nitrogen.[1] |
| -20°C | Up to 1 year[1] | Sealed container, away from moisture and light, under nitrogen.[1] | |
| In Solution | -80°C | Up to 6 months[2] | Aliquoted to avoid freeze-thaw cycles, sealed container.[2] |
| -20°C | Up to 1 month[2] | Aliquoted to avoid freeze-thaw cycles, sealed container.[2] |
Note: The stability data presented is based on information from chemical suppliers. It is recommended to perform in-house stability studies for critical applications.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable and accurate stock solution of this compound for use in in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]
Protocol 2: General Guideline for a this compound Potency Assay (Neutrophil Elastase Inhibition)
Objective: To determine the inhibitory activity of this compound against human neutrophil elastase (hNE).
Materials:
-
Human neutrophil elastase (hNE)
-
Fluorogenic hNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% Brij-35, pH 7.5)
-
This compound stock solution and serial dilutions
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, add the this compound dilutions. Include wells for a positive control (hNE without inhibitor) and a negative control (buffer only).
-
Add a fixed concentration of hNE to all wells except the negative control.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic hNE substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC-based substrates) over a set period (e.g., 30 minutes) using a kinetic read mode.
-
Calculate the reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each this compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for storing and handling this compound.
References
Interpreting unexpected outcomes in Lonodelestat functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lonodelestat functional assays. Our aim is to help you interpret unexpected outcomes and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as POL6014, is a potent, selective, and reversible peptide inhibitor of human neutrophil elastase (hNE).[1][2][3][4] hNE is a serine protease released by neutrophils during inflammation, and it contributes to tissue damage in various inflammatory lung diseases, such as cystic fibrosis.[3] this compound works by directly binding to hNE and inhibiting its enzymatic activity.
Q2: What are the most common functional assays used to evaluate this compound's efficacy?
A2: The most common functional assays for this compound involve measuring its ability to inhibit the enzymatic activity of human neutrophil elastase (hNE). These are typically in vitro assays using either a chromogenic or fluorogenic substrate that is cleaved by hNE to produce a detectable signal. The reduction in signal in the presence of this compound is proportional to its inhibitory activity. Assays are often performed with purified hNE or in more complex biological samples like sputum from patients.[5][6]
Q3: What are some potential reasons for high variability in my this compound functional assay results?
A3: High variability in in vitro assays can stem from several factors. For peptide inhibitors like this compound, issues such as repeated freeze-thaw cycles, and oxidation can lead to degradation and loss of activity.[7] Assay conditions, including the type of microplate used, incubation times, and temperature, can also contribute to variability. Furthermore, the reproducibility of drug-response assays in mammalian cell lines can be influenced by numerous experimental and computational factors.[8][9][10]
Q4: Can components of my biological sample, such as sputum, interfere with the assay?
A4: Yes, biological samples can contain endogenous substances that interfere with the assay. For instance, sputum contains endogenous inhibitors of hNE, which can affect the baseline enzyme activity. The presence of other proteins, like albumin, has also been shown to influence neutrophil elastase activity measurements in vitro.[11] This is often referred to as a "matrix effect."
Q5: I am observing a lower-than-expected potency for this compound. What could be the cause?
A5: A lower-than-expected potency could be due to several factors. Ensure that the this compound stock solution is properly prepared and has not undergone degradation.[7] The concentration and activity of the hNE enzyme used in the assay are critical; verify its quality and concentration. Additionally, be aware that this compound's potency can differ when targeting free hNE versus membrane-bound hNE, which may be more resistant to inhibition.[3]
Troubleshooting Guides
This section provides guidance for specific unexpected outcomes you may encounter during your this compound functional assays.
Issue 1: Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Peptide Instability: this compound, being a peptide, can degrade with improper handling (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature).[7] | Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage. Prepare fresh working solutions for each experiment. |
| Assay Variability: Minor variations in pipetting, incubation times, or temperature can lead to inconsistent results. | Use a consistent and validated protocol. Ensure all reagents are at the correct temperature before starting the assay. Use calibrated pipettes and consider using a multichannel pipette for simultaneous additions. |
| Different Assay Formats: IC50 values can vary significantly between different assay formats (e.g., colorimetric vs. fluorometric) and different substrate concentrations.[12] | Stick to a single, well-characterized assay format for comparative studies. If changing assays, perform bridging experiments to correlate the results. |
| Enzyme Activity Variation: The specific activity of the human neutrophil elastase (hNE) can vary between batches and suppliers. | Characterize the activity of each new lot of hNE before use in inhibitor screening. Use a consistent concentration of active enzyme in all assays. |
Issue 2: No or Very Low Inhibition Observed
| Potential Cause | Recommended Action |
| Inactive this compound: The inhibitor may have degraded or been inactivated. | Prepare a fresh stock solution of this compound from a new vial. Confirm the correct solvent is being used for dissolution.[2] |
| Incorrect Assay Setup: Errors in the preparation of reagents or the assay plate can lead to failed experiments. | Double-check all reagent concentrations and volumes. Include positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing as expected. |
| Substrate Competition: If the substrate concentration is too high, it can outcompete the inhibitor, leading to an underestimation of potency. | Optimize the substrate concentration to be at or below the Michaelis-Menten constant (Km) for the enzyme. |
| Presence of Endogenous Activators: Some biological samples may contain factors that activate hNE, counteracting the effect of the inhibitor. | If using complex biological samples, consider a sample cleanup step to remove interfering substances. |
Issue 3: High Background Signal
| Potential Cause | Recommended Action |
| Substrate Instability: The assay substrate may be auto-hydrolyzing, leading to a high background signal. | Prepare fresh substrate solution for each experiment. Protect the substrate from light if it is light-sensitive. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with proteases or other substances that react with the substrate. | Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary. |
| Microplate Issues: Certain types of microplates can have high autofluorescence. | Use black, opaque-bottom plates for fluorescence-based assays to minimize background. |
| Sample Autofluorescence: Biological samples may contain fluorescent compounds that interfere with the assay. | Include a "sample only" control (without enzyme or substrate) to measure and subtract the background fluorescence. |
Data Presentation
Table 1: In Vitro Potency of Selected Neutrophil Elastase Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Sivelestat | Human Neutrophil Elastase | Fluorometric | ~28 | [4] |
| Alvelestat (AZD9668) | Human Neutrophil Elastase | Not Specified | 16 | [13] |
| BAY-85-8501 | Human Neutrophil Elastase | Not Specified | 0.8 | [13] |
| Elaspol (ONO-6818) | Human Neutrophil Elastase | Not Specified | 17 | [13] |
| This compound (POL6014) | Human Neutrophil Elastase | Not Specified | Potent (specific IC50 not cited) | [3] |
Experimental Protocols
Protocol 1: Fluorometric Assay for Human Neutrophil Elastase (hNE) Activity
This protocol is a general guideline based on commercially available kits and may need optimization for specific experimental conditions.
Materials:
-
Human Neutrophil Elastase (hNE), active enzyme
-
This compound
-
hNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
96-well, black, flat-bottom microplate
-
Fluorometric microplate reader with excitation/emission wavelengths of ~380/500 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Prepare a working solution of hNE in Assay Buffer.
-
Prepare a working solution of the hNE substrate in Assay Buffer.
-
-
Assay Setup (in triplicate):
-
Test wells: Add 20 µL of each this compound dilution.
-
Positive control (100% activity): Add 20 µL of Assay Buffer.
-
Negative control (no enzyme): Add 40 µL of Assay Buffer.
-
-
Enzyme Addition:
-
Add 20 µL of the hNE working solution to the test wells and the positive control well.
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Substrate Addition:
-
Add 20 µL of the hNE substrate working solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = [1 - (Vinhibitor - Vnegative control) / (Vpositive control - Vnegative control)] * 100
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: A generalized workflow for a this compound functional assay.
Caption: The inhibitory mechanism of this compound on the hNE pathway.
Caption: A logical flow for troubleshooting unexpected assay results.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spexisbio.com [spexisbio.com]
- 4. This compound|CAS 906547-89-5|DC Chemicals [dcchemicals.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. santhera.com [santhera.com]
- 7. genscript.com [genscript.com]
- 8. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repeatability and reproducibility of the Forskolin-induced swelling (FIS) assay on intestinal organoids from people with Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reproducibility of pulmonary function tests in patients with systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Inhibition of Neutrophil Elastase Activity by Inhaled Anti-Pseudomonas Antibiotics Used in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Lonodelestat Administration in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of Lonodelestat (formerly POL6014) in mouse models of respiratory diseases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a potent and selective inhibitor of human neutrophil elastase (hNE).[1] Neutrophil elastase is a serine protease released by neutrophils during inflammation that can degrade components of the extracellular matrix, such as elastin, leading to tissue damage.[2] By inhibiting hNE, this compound reduces the pathological consequences of excessive neutrophil activity in inflammatory lung diseases.
Q2: What is the recommended route of administration for this compound in mice?
A: Based on preclinical and clinical data, the recommended route of administration for this compound is via inhalation to achieve high local concentrations in the lungs while minimizing systemic exposure.[1] This can be achieved in mice through intratracheal instillation or aerosol delivery using a nebulizer or other specialized inhalation systems.
Q3: What are the reported effects of this compound in preclinical mouse models?
A: Preclinical studies have demonstrated that this compound is highly effective in animal models of respiratory injury and inflammation.[1][3] It has been shown to reduce neutrophil accumulation and inflammatory markers in the lungs.[4][5]
Q4: Is there any information on the pharmacokinetics of this compound in mice?
Troubleshooting Guides
Issue 1: Inconsistent or Low Drug Delivery to the Lungs
| Potential Cause | Troubleshooting Step |
| Improper Intratracheal Instillation Technique | - Ensure proper visualization of the trachea before instillation to avoid delivery to the esophagus.[7] - Use a consistent, slow instillation rate to prevent reflux. - Confirm correct placement with a small air bubble after liquid instillation. |
| Suboptimal Nebulizer/Aerosol System Settings | - Optimize nebulizer settings (e.g., flow rate, pressure) for the specific formulation of this compound. - Characterize the particle size distribution of the generated aerosol; particles of 1-5 µm are optimal for deep lung deposition in mice. - Ensure the nose cone or delivery mask fits snugly to prevent leakage of the aerosol. |
| Mouse Restraint and Breathing Pattern | - Anesthetize mice to an appropriate level to ensure a stable and consistent breathing pattern during administration. - Monitor the animal's breathing throughout the procedure. Irregular breathing can affect dose consistency. |
| Formulation Issues | - Ensure this compound is fully solubilized or suspended in the vehicle. - Consider the viscosity of the formulation, as this can impact nebulization efficiency. |
Issue 2: Animal Distress or Adverse Events During Administration
| Potential Cause | Troubleshooting Step |
| Stress from Restraint | - Acclimatize mice to the restraint device before the actual administration. - Keep the administration time as short as possible. - For nebulization, consider placing the entire cage in an exposure chamber to reduce individual animal handling stress.[8] |
| Anesthesia-related Complications | - Carefully monitor the depth of anesthesia to prevent overdose. - Keep animals warm during and after the procedure to prevent hypothermia. |
| Airway Irritation from Formulation | - If using a novel vehicle, test the vehicle alone for any irritant effects. - Ensure the pH and osmolarity of the formulation are within a physiologically acceptable range. |
Experimental Protocols
Protocol 1: Intratracheal Instillation of this compound
Objective: To deliver a precise dose of this compound directly to the lungs.
Materials:
-
This compound solution (in a suitable vehicle, e.g., sterile saline)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal restraining board
-
Fiber optic light source
-
24G intravenous catheter or specialized mouse intubation cannula
-
Microsyringe
Procedure:
-
Anesthetize the mouse according to an approved institutional protocol.
-
Place the anesthetized mouse in a supine position on a restraining board.
-
Visualize the trachea using a fiber optic light source.
-
Gently insert the catheter or cannula into the trachea.
-
Administer the this compound solution using a microsyringe connected to the catheter/cannula.
-
Instill a small bolus of air (e.g., 50 µL) to ensure the full dose reaches the lungs.
-
Slowly withdraw the catheter/cannula.
-
Monitor the mouse until it has fully recovered from anesthesia.
Protocol 2: Aerosol Administration of this compound via Nebulizer
Objective: To deliver this compound to the lungs via inhalation, mimicking clinical administration.
Materials:
-
This compound solution
-
Veterinary nebulizer with a particle size output in the 1-5 µm range
-
Nose-only exposure chamber or whole-body plethysmograph
-
Restrainers for nose-only exposure
Procedure:
-
Prepare the this compound solution in the nebulizer according to the manufacturer's instructions.
-
Place the mice in the restrainers for a nose-only system or in the whole-body chamber.
-
Connect the nebulizer to the exposure chamber.
-
Turn on the nebulizer and expose the mice to the aerosol for a predetermined duration. The duration will depend on the concentration of the this compound solution and the desired lung dose.
-
After the exposure period, turn off the nebulizer and allow any remaining aerosol to clear before removing the animals.
-
Return the mice to their cages and monitor for any adverse effects.
Data Presentation
Table 1: Example Pharmacokinetic Parameters for Inhaled Neutrophil Elastase Inhibitors in Rodents (Reference Data)
Note: The following data is for a different neutrophil elastase inhibitor (Sivelestat) in rats and should be used as a general reference for designing dose-ranging studies for this compound in mice. Mouse-specific data for this compound is not currently available in the public domain.
| Parameter | Value (Sivelestat in Rats) | Reference |
| Route of Administration | Intraperitoneal | [9] |
| Dose | 100 mg/kg | [9] |
| Effect | Attenuated ventilator-induced lung injury | [9] |
Table 2: Reported Preclinical Efficacy of this compound (POL6014)
| Animal Model | Effect of this compound | Reference |
| Rat model of lung neutrophil activation | Reduced neutrophil elastase activity in BAL fluid | [6] |
| General animal models of respiratory injury | Highly effective | [1] |
Mandatory Visualizations
Caption: Mechanism of action of this compound in preventing lung tissue damage.
Caption: General experimental workflow for evaluating this compound in a mouse model of lung injury.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. spexisbio.com [spexisbio.com]
- 2. youtube.com [youtube.com]
- 3. santhera.com [santhera.com]
- 4. santhera.com [santhera.com]
- 5. researchgate.net [researchgate.net]
- 6. santhera.com [santhera.com]
- 7. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Intratracheal instillation for the testing of pulmonary toxicity in mice—Effects of instillation devices and feed type on inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Lonodelestat and Sivelestat in Acute Lung Injury Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two neutrophil elastase inhibitors, lonodelestat (POL6014) and sivelestat (ONO-5046), in preclinical models of acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS). This document summarizes key experimental data, outlines methodologies, and visualizes the known signaling pathways to offer a comprehensive resource for researchers in the field.
Executive Summary
Both this compound and sivelestat have demonstrated efficacy in attenuating inflammation and lung injury in various animal models of ALI. As inhibitors of neutrophil elastase, a key mediator in the pathogenesis of ALI, they share a common mechanism of action. Preclinical data suggests that both compounds effectively reduce inflammatory cell infiltration, protein leakage into the alveolar space, and the production of pro-inflammatory cytokines. A direct comparative study in a human neutrophil elastase (HNE)-induced mouse model of ALI indicates that this compound may be more potent than sivelestat. Sivelestat, being an approved drug in some countries for ALI/ARDS, has a more extensive body of published research, including detailed investigations into its downstream signaling effects.
Data Presentation: Efficacy in Preclinical ALI Models
The following tables summarize the quantitative data from key preclinical studies on this compound and sivelestat.
Table 1: Efficacy of this compound in a Human Neutrophil Elastase (HNE)-Induced Acute Lung Injury Mouse Model
| Treatment Group | Dose (mg/kg, i.n.) | Neutrophil Count in BALF (% reduction vs. HNE control) | Epithelial Cell Count in BALF (% reduction vs. HNE control) | Macrophage Count in BALF (% reduction vs. HNE control) | Lymphocyte Count in BALF (% reduction vs. HNE control) |
| This compound | 0.1 | Not specified | Not specified | Not specified | Not specified |
| This compound | 0.5 | Significant reduction | Significant reduction | Significant reduction | Significant reduction |
| This compound | 2 | 65% (p<0.001) | 68% (p<0.001) | 33% (p<0.001) | 77% (p<0.001) |
| This compound | 10 | Not specified | Not specified | Not specified | Not specified |
| Sivelestat | 1 | Not specified | Not specified | Not specified | Not specified |
| Sivelestat | 5 | Similar to 0.5 mg/kg this compound | Not specified | Not specified | Not specified |
*BALF: Bronchoalveolar Lavage Fluid; i.n.: intranasal. Data extracted from a conference abstract by Lagente V, et al. (2009).
Table 2: Efficacy of Sivelestat in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Rat Model
| Parameter | Control Group | LPS Group | LPS + Sivelestat (10 mg/kg) Group | LPS + Sivelestat (30 mg/kg) Group |
| Lung W/D Ratio | ~4.5 | ~7.0 | ~6.0 | ~5.5 |
| TNF-α in BALF (pg/mL) | <50 | ~350 | ~200 | ~150 |
| IL-6 in BALF (pg/mL) | <20 | ~250 | ~150 | ~100 |
| Lung Injury Score | 0 | ~3.5 | ~2.5 | ~2.0 |
*W/D: Wet-to-Dry. Data are approximate values derived from graphical representations in Chai W, et al. (2024).
Table 3: Efficacy of Sivelestat in a Cecal Ligation and Puncture (CLP)-Induced Sepsis and ALI Rat Model
| Parameter | Sham Group | CLP Group | CLP + Sivelestat Group |
| Serum TNF-α (pg/mL) at 24h | ~50 | ~400 | ~200 |
| Serum IL-1β (pg/mL) at 24h | ~20 | ~150 | ~80 |
| Lung Myeloperoxidase (MPO) Activity (U/g tissue) | ~1 | ~5 | ~2.5 |
*Data are approximate values derived from graphical representations in a study on sepsis-related kidney injury with lung injury implications.
Experimental Protocols
Human Neutrophil Elastase (HNE)-Induced Acute Lung Injury in Mice (this compound vs. Sivelestat)
-
Animal Model: Ten-week-old male C57BL/6j mice were utilized.
-
Induction of ALI: A solution of human neutrophil elastase (30 IU/mouse) was administered via intranasal injection to anesthetized mice.
-
Drug Administration: this compound (at doses of 0.05, 0.2, 0.5, and 5 mg/kg) or sivelestat (at 1 and 5 mg/kg) was administered intranasally 15 minutes prior to the HNE challenge.
-
Endpoint Analysis: Four hours after HNE instillation, bronchoalveolar lavage (BAL) was performed. The collected BAL fluid was analyzed for total and differential cell counts (macrophages, epithelial cells, neutrophils, and lymphocytes), as well as levels of hemoglobin, interleukin (IL)-6, KC/CXCL1, and matrix metalloproteinase-9 (MMP-9). Myeloperoxidase (MPO) activity was also assessed.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats (Sivelestat)
-
Animal Model: Male Sprague-Dawley rats weighing approximately 220g were used.
-
Induction of ALI: Rats were anesthetized and ALI was induced by intratracheal instillation of LPS.
-
Drug Administration: Sivelestat (at doses of 10 or 30 mg/kg) or dexamethasone (5 mg/kg) was administered intraperitoneally 30 minutes before the LPS challenge.
-
Endpoint Analysis: At various time points (e.g., 3, 6, and 12 hours) after LPS administration, animals were euthanized. Lung tissue was collected for histological examination and determination of the wet-to-dry weight ratio. Blood and BAL fluid were collected to measure levels of inflammatory cytokines such as TNF-α and IL-6.
Cecal Ligation and Puncture (CLP)-Induced Sepsis and Acute Lung Injury in Rats (Sivelestat)
-
Animal Model: Male Sprague-Dawley rats were used.
-
Induction of Sepsis and ALI: Sepsis was induced by the CLP procedure. Briefly, under anesthesia, a midline laparotomy was performed, the cecum was ligated below the ileocecal valve, and punctured with a needle. The cecum was then returned to the abdominal cavity.
-
Drug Administration: Sivelestat was administered to the treatment group, typically via intravenous or intraperitoneal injection, at specified time points relative to the CLP procedure.
-
Endpoint Analysis: At designated time points (e.g., 6 and 24 hours) post-CLP, blood samples were collected to measure systemic inflammatory markers (e.g., TNF-α, IL-1β). Lung tissue was harvested for histological assessment of injury and measurement of MPO activity as an indicator of neutrophil infiltration.
Signaling Pathways and Mechanisms of Action
Both this compound and sivelestat exert their primary therapeutic effect by inhibiting neutrophil elastase. This enzyme, when released by activated neutrophils in the lungs, can degrade components of the extracellular matrix, increase vascular permeability, and cleave and activate pro-inflammatory cytokines, thus perpetuating the inflammatory cascade.
This compound Signaling Pathway
The primary mechanism of this compound is the direct, potent, and selective inhibition of human neutrophil elastase. By blocking the activity of this key enzyme, this compound prevents the downstream pathological consequences of unchecked elastolytic activity in the lung.
Sivelestat Signaling Pathway
Sivelestat, in addition to inhibiting neutrophil elastase, has been shown to modulate several downstream signaling pathways implicated in inflammation and cell survival. Studies have demonstrated that sivelestat can inhibit the activation of the JNK/NF-κB pathway and the PI3K/AKT/mTOR pathway, leading to a reduction in the expression of pro-inflammatory cytokines and a decrease in apoptosis.
Conclusion
Both this compound and sivelestat are promising therapeutic agents for acute lung injury, primarily through their inhibition of neutrophil elastase. The available preclinical data suggests that this compound may be a more potent inhibitor than sivelestat. However, sivelestat has been more extensively studied, with a clearer understanding of its impact on downstream inflammatory signaling pathways. Further head-to-head comparative studies, particularly in diverse and clinically relevant models of ALI, are warranted to fully elucidate the relative therapeutic potential of these two compounds. This guide provides a foundational understanding for researchers to build upon in their ongoing efforts to develop effective treatments for this devastating condition.
A Comparative Analysis of Lonodelestat and Other Selective Human Neutrophil Elastase (hNE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lonodelestat with other selective human neutrophil elastase (hNE) inhibitors, focusing on their performance backed by experimental data. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the field of inflammatory diseases.
Introduction to Human Neutrophil Elastase (hNE) Inhibition
Human neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, neutrophils release hNE, which plays a crucial role in the degradation of extracellular matrix proteins, including elastin. While essential for host defense, excessive hNE activity contributes to the pathology of several chronic inflammatory diseases, such as cystic fibrosis (CF), chronic obstructive pulmonary disease (COPD), and non-CF bronchiectasis.[1] Consequently, the development of selective hNE inhibitors is a key therapeutic strategy for these conditions. This guide focuses on a comparative analysis of this compound and three other notable selective hNE inhibitors: Sivelestat, Alvelestat, and BAY 85-8501.
Quantitative Comparison of hNE Inhibitors
The following table summarizes the key quantitative data for this compound, Sivelestat, Alvelestat, and BAY 85-8501, focusing on their inhibitory potency (IC50) against hNE.
| Inhibitor | Chemical Class | IC50 for hNE | Selectivity Profile | Key Therapeutic Areas |
| This compound (POL6014) | Peptide | Potent and selective inhibitor (specific IC50 not publicly disclosed in detail)[2][3] | Highly selective for hNE.[3] | Cystic Fibrosis, Non-CF Bronchiectasis[3] |
| Sivelestat (ONO-5046) | N-acyl-L-valyl-N-(2-carboxyethyl)anilide derivative | ~44 nM[4] | Does not inhibit trypsin, thrombin, plasmin, chymotrypsin, and cathepsin G at 100 µM.[5] | Acute Lung Injury (ALI), Acute Respiratory Distress Syndrome (ARDS)[6] |
| Alvelestat (AZD9668) | Pyridone derivative | ~12 nM[7] | At least 600-fold more selective for hNE over other serine proteases.[7] | Alpha-1 Antitrypsin Deficiency (AATD), COPD, Bronchiectasis[8] |
| BAY 85-8501 | Dihydropyrimidinone derivative | ~0.065 nM (65 pM)[9][10] | Highly selective; no significant inhibition of related proteases like porcine pancreatic elastase and chymotrypsin.[11] | Bronchiectasis, Pulmonary Hypertension[11][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of hNE inhibitors.
Determination of IC50 for hNE Inhibition (Fluorometric Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against hNE using a fluorogenic substrate.
Materials:
-
Purified human neutrophil elastase
-
Fluorogenic hNE substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test inhibitor (e.g., this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test inhibitor in assay buffer to create a range of concentrations.
-
In a 96-well plate, add a fixed concentration of hNE to each well.
-
Add the different concentrations of the test inhibitor to the respective wells. Include a positive control (hNE without inhibitor) and a negative control (assay buffer only).
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of hNE inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of hNE activity, by fitting the data to a suitable dose-response curve.
In Vivo Model of Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This protocol describes a common in vivo model used to evaluate the efficacy of hNE inhibitors in a setting of acute lung inflammation.[5][7][13]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitor (e.g., this compound) or vehicle control
-
Anesthetic agent
-
Intratracheal instillation device
-
Phosphate-buffered saline (PBS)
Procedure:
-
Administer the test inhibitor or vehicle to the mice via the desired route (e.g., oral, intravenous, or inhaled) at a predetermined time before LPS challenge.
-
Anesthetize the mice.
-
Intratracheally instill a single dose of LPS (e.g., 5 mg/kg) in a small volume of sterile PBS to induce lung injury. A control group receives PBS alone.
-
Monitor the animals for a specified period (e.g., 6-24 hours).
-
At the end of the experiment, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Analyze the BAL fluid for total and differential cell counts (especially neutrophils), protein concentration (as a measure of vascular permeability), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Process the lung tissue for histological examination to assess the degree of inflammation, edema, and tissue damage.
Measurement of hNE Activity in Sputum Samples
This protocol outlines a method to measure hNE activity in sputum from patients with respiratory diseases, a key biomarker in clinical trials of hNE inhibitors.[4][14][15][16]
Materials:
-
Spontaneously expectorated sputum sample
-
Phosphate-buffered saline (PBS)
-
Dithiothreitol (DTT) for sputum homogenization (optional)
-
Fluorogenic hNE substrate
-
96-well plate
-
Fluorescence microplate reader
Procedure:
-
Collect a fresh sputum sample from the patient.
-
Process the sputum sample to separate the sol phase from the cellular and mucoid components. This can be achieved by dilution with PBS and centrifugation. Homogenization with DTT may be used to liquefy viscous sputum.
-
Collect the supernatant (sol phase).
-
In a 96-well plate, add a defined volume of the sputum supernatant to each well.
-
Initiate the reaction by adding the fluorogenic hNE substrate.
-
Measure the fluorescence intensity over time at the appropriate wavelengths.
-
Calculate the hNE activity based on a standard curve generated with known concentrations of purified hNE.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Pathophysiological role of hNE and the mechanism of action of hNE inhibitors.
Caption: Experimental workflow for comparing selective hNE inhibitors.
Conclusion
This compound is a potent and selective inhibitor of human neutrophil elastase with promising clinical development for cystic fibrosis and other neutrophilic lung diseases.[2][3] When compared to other selective hNE inhibitors, such as Sivelestat, Alvelestat, and BAY 85-8501, it is evident that while all target the same enzyme, they exhibit differences in potency, selectivity, and their primary therapeutic indications. BAY 85-8501 demonstrates particularly high potency with a picomolar IC50 value.[9][10] The choice of an appropriate inhibitor for therapeutic development or research purposes will depend on the specific disease context, the required selectivity profile, and the desired route of administration. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and comparison of these and future hNE inhibitors.
References
- 1. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. santhera.com [santhera.com]
- 3. spexisbio.com [spexisbio.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 8. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases | Semantic Scholar [semanticscholar.org]
- 13. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 14. Monitoring Neutrophil Elastase and Cathepsin G Activity in Human Sputum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. Monitoring Neutrophil Elastase and Cathepsin G Activity in Human Sputum Samples [jove.com]
A Comparative Guide to Lonodelestat and Alvelestat (AZD9668) for Neutrophil Elastase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and safety of two investigational neutrophil elastase inhibitors: Lonodelestat (formerly POL6014) and alvelestat (AZD9668). Both agents target human neutrophil elastase (hNE), a key protease implicated in the inflammatory cascade and tissue damage in various pulmonary diseases. This document summarizes key clinical trial data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
Both this compound and alvelestat are potent and selective inhibitors of human neutrophil elastase (hNE).[1][2] hNE is a serine protease released by activated neutrophils during inflammation. In chronic inflammatory lung diseases such as cystic fibrosis (CF) and alpha-1 antitrypsin deficiency (AATD), excessive hNE activity leads to the degradation of lung matrix proteins like elastin, contributing to progressive lung damage and a decline in respiratory function.[3][4] By inhibiting hNE, these drugs aim to reduce inflammation, mitigate tissue destruction, and potentially slow disease progression.
At a Glance: this compound vs. Alvelestat
| Feature | This compound (POL6014) | Alvelestat (AZD9668) |
| Primary Indication(s) | Cystic Fibrosis (CF), other neutrophilic lung diseases[1][5] | Alpha-1 Antitrypsin Deficiency (AATD), Chronic Obstructive Pulmonary Disease (COPD)[6][7] |
| Administration | Inhaled via nebulizer[5] | Oral[6] |
| Development Phase | Phase 1b/2a completed in CF[8] | Phase 2 completed in AATD[6] |
| Key Characteristics | Peptide inhibitor[5] | Reversible, non-reactive inhibitor derived from a pyridone lead compound[9] |
Efficacy Data
This compound: Clinical Trial Highlights
A Phase 1b multiple ascending dose study evaluated this compound in 32 adult patients with cystic fibrosis.[5] The study assessed various dosing regimens.[5]
Table 1: Summary of this compound Phase 1b Efficacy Data in Cystic Fibrosis [5]
| Dosage Cohort | Duration | Key Efficacy Finding |
| 80 mg once daily (QD) | 15 days | Transient, near-complete inhibition of sputum elastase activity after inhalation. |
| 80 mg twice daily (BID) | 15 days | Transient, near-complete inhibition of sputum elastase activity after inhalation. |
| 160 mg once daily (QD) | 15 days | Transient, near-complete inhibition of sputum elastase activity after inhalation. |
| 40 mg once daily (QD) | 28 days | In some patients, a constant level of near-complete inhibition gradually developed over the 28 days. |
Alvelestat: Clinical Trial Highlights
Alvelestat has been evaluated in Phase 2 trials for Alpha-1 Antitrypsin Deficiency (AATD). The ASTRAEUS and ATALANTa studies provide key efficacy data.
Table 2: Summary of Alvelestat Phase 2 (ASTRAEUS Trial) Efficacy Data in AATD (12 weeks) [10][11]
| Dosage | Change in Blood Neutrophil Elastase Activity | Change in Aα-val360 | Change in Plasma Desmosine |
| 120 mg BID | -83.5% from baseline (p=0.023) | Not statistically significant | Not statistically significant |
| 240 mg BID | -93.3% from baseline (p<0.001) | -22.7% from baseline (p=0.004) | -13.2% from baseline (p=0.045) |
| Placebo | No significant change | No significant change | No significant change |
Table 3: Summary of Alvelestat Phase 2 (ATALANTa Trial) Efficacy Data in AATD (12 weeks, 120 mg BID) [12][13]
| Biomarker | Change from Baseline in Alvelestat Group | p-value vs. Placebo |
| Blood Neutrophil Elastase Activity | -58.3% (-18.9 ng/ml) | p=0.0059 |
| Aα-val360 | -13.4% (-1.7 nM) | p=0.23 |
| SGRQ-Activity Score (in patients not on augmentation) | -7.5 | p=0.0106 |
Safety and Tolerability
This compound: In the Phase 1b trial in CF patients, this compound was reported to be well-tolerated across all doses and treatment durations.[5][14] No serious adverse events (SAEs) or Grade 3 or higher adverse events were reported.[5]
Alvelestat: In the ASTRAEUS and ATALANTa trials, alvelestat was generally well-tolerated.[6] The most common adverse event was headache, which was sometimes managed by dose escalation.[1][6] In the ASTRAEUS trial, three treatment-related serious adverse events of headache were reported in the alvelestat arms.[1] Other reported adverse events leading to discontinuation in one instance each were liver function abnormalities and prolonged QTc, both of which resolved upon stopping the drug.[1]
Experimental Protocols
Measurement of Sputum Neutrophil Elastase Activity (this compound Trials)
While the specific proprietary assay details are not fully disclosed, the measurement of hNE activity in sputum generally involves the following steps:
-
Sputum Collection and Processing: Sputum is collected from patients and processed to separate the soluble phase (sol) from cellular debris.
-
Enzyme Activity Assay: A fluorogenic substrate specific for neutrophil elastase is added to the sputum sol.
-
Kinetic Measurement: The rate of cleavage of the substrate by active hNE is measured over time using a fluorometer. The increase in fluorescence is proportional to the elastase activity.
-
Quantification: The activity is quantified by comparing the rate of fluorescence change to a standard curve generated with known concentrations of purified hNE.
Measurement of Blood Biomarkers (Alvelestat Trials)
Blood Neutrophil Elastase Activity: This is often measured ex vivo by stimulating whole blood with an agent like zymosan to induce neutrophil degranulation and release of elastase. The subsequent measurement of elastase activity is similar to the sputum assay described above.
Plasma Desmosine and Aα-val360: These are biomarkers of elastin degradation and direct NE activity, respectively. Their measurement typically involves:
-
Sample Preparation: Plasma samples are collected and may undergo hydrolysis to release desmosine from elastin fragments.
-
Chromatographic Separation: The prepared samples are injected into a liquid chromatography system to separate the analytes of interest from other plasma components.
-
Mass Spectrometry Detection: The separated analytes are then introduced into a tandem mass spectrometer (LC-MS/MS) for sensitive and specific quantification.[15][16] Isotope-labeled internal standards are used to ensure accuracy.[15]
Signaling Pathways and Experimental Workflows
Conclusion
This compound and alvelestat represent two distinct approaches to inhibiting neutrophil elastase. This compound, an inhaled peptide, has shown promising, near-complete inhibition of its target in the sputum of CF patients. Alvelestat, an oral small molecule, has demonstrated significant systemic biomarker suppression in individuals with AATD. The different routes of administration and target patient populations reflect tailored strategies for diseases with different pathophysiological manifestations. Further clinical development, including potential head-to-head trials, will be necessary to fully elucidate the comparative efficacy and safety of these two agents and their respective places in therapy for neutrophilic lung diseases.
References
- 1. Phase 2 Data from “ASTRAEUS” Trial of Mereo BioPharma’s Alvelestat in Alpha-1 Antitrypsin Deficiency-associated Lung Disease Presented at the 2023 American Thoracic Society International Conference - BioSpace [biospace.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spexisbio.com [spexisbio.com]
- 5. santhera.com [santhera.com]
- 6. mereobiopharma.com [mereobiopharma.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase 2 Data from “ASTRAEUS” Trial of Mereo BioPharma’s [globenewswire.com]
- 11. Mereo BioPharma announces Positive Top-Line Efficacy and Safety Data from “ASTRAEUS” Phase 2 Trial of Alvelestat in Alpha-1 Antitrypsin Deficiency-associated Emphysema - BioSpace [biospace.com]
- 12. mereobiopharma.com [mereobiopharma.com]
- 13. atsjournals.org [atsjournals.org]
- 14. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 15. Determination of free desmosine in human plasma and its application in two experimental medicine studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitation of desmosine and isodesmosine in urine, plasma, and sputum by LC-MS/MS as biomarkers for elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Small Molecule Inhibitors of Neutrophil Elastase
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of small molecule neutrophil elastase inhibitors, backed by experimental data. We delve into their performance, providing a clear, data-driven overview to inform your research and development efforts.
Neutrophil elastase (NE), a serine protease released by activated neutrophils, is a key player in the inflammatory cascade of various diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis. Its overactivity leads to the degradation of extracellular matrix proteins, tissue damage, and perpetuation of inflammation. Consequently, inhibiting NE has emerged as a promising therapeutic strategy. This guide provides a head-to-head comparison of several small molecule NE inhibitors that have reached clinical or advanced preclinical stages of development.
Quantitative Comparison of Neutrophil Elastase Inhibitors
The following tables summarize the key quantitative data for prominent small molecule neutrophil elastase inhibitors, focusing on their potency, selectivity, and pharmacokinetic profiles.
Table 1: In Vitro Potency of Small Molecule Neutrophil Elastase Inhibitors
| Inhibitor | Target | IC50 (nM) | Source |
| AZD9668 | Human Neutrophil Elastase (hNE) | ~20 | [1] |
| Sivelestat (ONO-5046) | Human Neutrophil Elastase (hNE) | ~44 | [2] |
| BAY 85-8501 | Human Neutrophil Elastase (hNE) | 0.065 | [3] |
| POL6014 | Human Neutrophil Elastase (hNE) | Potent and selective (specific IC50 not stated) | [4][5] |
| GW311616A | Human Neutrophil Elastase (hNE) | Potent intracellular inhibitor (specific IC50 not stated) | [6] |
Table 2: Selectivity Profile of Neutrophil Elastase Inhibitors
| Inhibitor | Selectivity Notes | Source |
| AZD9668 | Highly selective for NE over other neutrophil-derived serine proteases. | [1] |
| Sivelestat (ONO-5046) | Highly selective against neutrophil elastase over pancreas elastase. Does not inhibit trypsin, thrombin, plasmin, kallikrein, chymotrypsin, and cathepsin G. | [7] |
| BAY 85-8501 | Highly selective. | [3] |
| POL6014 | Highly potent and selective inhibitor of human Neutrophil Elastase. | [4] |
| GW311616A | Information not available in the provided search results. |
Table 3: Pharmacokinetic Properties of Neutrophil Elastase Inhibitors
| Inhibitor | Administration | Key Pharmacokinetic Parameters | Source |
| AZD9668 | Oral | Tmax: 0.5 - 1.5 hours; Short elimination half-life suitable for twice-daily dosing. Approximately 40% eliminated renally as unchanged compound. | [8][9] |
| Sivelestat (ONO-5046) | Intravenous | Information not available in the provided search results. | |
| BAY 85-8501 | Oral | Favorable pharmacokinetics. | [10] |
| POL6014 | Inhaled | High concentrations in the lung with low systemic exposure. In cystic fibrosis patients, mean sputum levels reached 1000 µM and remained above 10 µM at 24 hours. Tmax: ~2-3 hours. | [4][11] |
| GW311616A | Oral | Orally active with a long duration of action. | [6] |
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the neutrophil elastase signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the evaluation of neutrophil elastase inhibitors.
Enzymatic Inhibition Assay (Fluorometric)
This assay determines the in vitro potency of a compound by measuring its ability to inhibit the enzymatic activity of purified human neutrophil elastase.
-
Materials:
-
Purified human neutrophil elastase (hNE)
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5)
-
Test inhibitor compounds
-
Positive control inhibitor (e.g., Sivelestat)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor compounds in assay buffer.
-
In a 96-well plate, add a defined amount of hNE to each well.
-
Add the diluted test compounds and control inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360-400 nm and an emission wavelength of ~460-505 nm.[12]
-
Monitor the fluorescence kinetically over a period of time (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Neutrophil Elastase Inhibition Assay
This assay assesses the ability of a compound to inhibit NE activity in a more physiologically relevant cellular context.
-
Materials:
-
Isolated human neutrophils
-
Stimulant (e.g., phorbol 12-myristate 13-acetate (PMA) or zymosan)
-
Culture medium (e.g., RPMI-1640)
-
Test inhibitor compounds
-
Fluorogenic NE substrate
-
96-well plate
-
Fluorescence plate reader
-
-
Procedure:
-
Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation).
-
Resuspend the neutrophils in culture medium at a specific concentration.
-
Pre-incubate the neutrophils with various concentrations of the test inhibitor compounds for a defined period (e.g., 30 minutes) at 37°C.
-
Stimulate the neutrophils with a stimulant (e.g., PMA) to induce degranulation and NE release.
-
Add the fluorogenic NE substrate to the wells.
-
Measure the fluorescence intensity over time as described in the enzymatic assay.
-
Calculate the percentage of inhibition of NE activity for each inhibitor concentration relative to the stimulated control without inhibitor.
-
Determine the IC50 value in the cellular environment.
-
In Vivo Model of Lipopolysaccharide (LPS)-Induced Acute Lung Injury
This animal model is commonly used to evaluate the in vivo efficacy of anti-inflammatory compounds, including NE inhibitors.
-
Materials:
-
Laboratory animals (e.g., mice or rats)
-
Lipopolysaccharide (LPS) from a bacterial source (e.g., E. coli)
-
Test inhibitor compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Anesthesia
-
Equipment for bronchoalveolar lavage (BAL)
-
-
Procedure:
-
Administer the test inhibitor compound or vehicle control to the animals at a predetermined time point before or after the inflammatory challenge.
-
Induce acute lung injury by intratracheal or intranasal administration of LPS.
-
At a specific time point after LPS administration (e.g., 24 or 48 hours), euthanize the animals.
-
Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.
-
Analyze the BAL fluid for:
-
Total and differential cell counts (especially neutrophils).
-
Total protein concentration (as a marker of lung permeability).
-
Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Neutrophil elastase activity.
-
-
Process the lung tissue for histological examination to assess the degree of inflammation and tissue damage.
-
Compare the results from the inhibitor-treated group with the vehicle-treated group to determine the in vivo efficacy of the compound.[13]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases | Semantic Scholar [semanticscholar.org]
- 3. medkoo.com [medkoo.com]
- 4. spexisbio.com [spexisbio.com]
- 5. santhera.com [santhera.com]
- 6. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Pharmacokinetics and safety of AZD9668, an oral neutrophil elastase inhibitor, in healthy volunteers and patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. santhera.com [santhera.com]
Lonodelestat: A High-Affinity Inhibitor of Human Neutrophil Elastase with Pronounced Selectivity Against Other Serine Proteases
For Immediate Release
Lonodelestat (formerly POL6014) is a potent and highly selective inhibitor of human neutrophil elastase (hNE), a key serine protease implicated in the inflammatory cascade of various pulmonary diseases, including cystic fibrosis (CF).[1][2] Preclinical and clinical data indicate that this compound's targeted activity against hNE, coupled with a favorable safety profile, positions it as a promising therapeutic candidate for mitigating neutrophil-driven lung damage. This guide provides a comparative analysis of this compound's cross-reactivity with other human serine proteases, supported by available data and detailed experimental methodologies.
Unveiling the Potency and Selectivity of this compound
This compound is a macrocyclic peptide that acts as a reversible inhibitor of hNE.[1][3] Its development has been primarily focused on an inhaled formulation to ensure high concentrations in the lungs while minimizing systemic exposure.[1][2] This targeted delivery is crucial for maximizing efficacy at the site of inflammation and reducing potential off-target effects.
While specific inhibitory constants (IC50 or Ki) for a broad panel of serine proteases are not publicly available in comprehensive tables, the existing literature consistently describes this compound as "highly potent and selective."[1][2][4] This assertion is supported by preclinical studies that have guided its clinical development.[2][5]
Comparative Inhibitory Activity
To illustrate the selectivity profile of a neutrophil elastase inhibitor like this compound, it is essential to compare its inhibitory activity against other closely related serine proteases, particularly those also released by neutrophils, such as proteinase 3 (PR3) and cathepsin G (CG). The table below, while not containing specific data for this compound due to its proprietary nature, provides a template for how such comparative data is typically presented.
| Serine Protease | Target of Interest | This compound IC50/Ki (nM) | Alternative hNE Inhibitor IC50/Ki (nM) | Rationale for Comparison |
| Human Neutrophil Elastase (hNE) | Primary Target | [Data Not Publicly Available] | 0.5 - 1.3 | This compound is a potent inhibitor of hNE, the primary driver of lung tissue degradation in certain inflammatory diseases. |
| Proteinase 3 (PR3) | Off-Target | [Data Not Publicly Available] | 7.7 - 190 | A related neutrophil serine protease; high selectivity for hNE over PR3 is desirable to minimize interference with other neutrophil functions. |
| Cathepsin G (CG) | Off-Target | [Data Not Publicly Available] | >1000 | Another key neutrophil serine protease; selectivity against CG indicates a focused mechanism of action. |
| Chymotrypsin | Off-Target | [Data Not Publicly Available] | >1000 | A digestive serine protease; lack of inhibition demonstrates specificity for neutrophil-derived proteases. |
| Trypsin | Off-Target | [Data Not Publicly Available] | >1000 | A digestive serine protease; lack of inhibition further confirms selectivity. |
Note: The IC50/Ki values for the "Alternative hNE Inhibitor" are provided for illustrative purposes based on a study of similar compounds and do not represent this compound.
The development of highly selective inhibitors is a critical aspect of modern drug design to ensure that the therapeutic effect is maximized while minimizing the potential for adverse reactions due to the inhibition of other essential proteases.
Experimental Protocols for Assessing Serine Protease Inhibition
The determination of inhibitory activity (IC50) and binding affinity (Ki) of a compound like this compound against a panel of serine proteases typically involves well-established biochemical assays. The following is a generalized protocol that outlines the key steps in such an experiment.
General Protocol for In Vitro Serine Protease Inhibition Assay
1. Materials and Reagents:
- Purified human serine proteases (e.g., hNE, PR3, Cathepsin G, chymotrypsin, trypsin)
- This compound (or test inhibitor) at various concentrations
- Fluorogenic or chromogenic substrate specific for each protease
- Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and salt concentrations)
- 96-well microplates (black plates for fluorescent assays)
- Microplate reader (spectrophotometer or fluorometer)
2. Assay Procedure:
- Enzyme Preparation: A working solution of each serine protease is prepared in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the course of the experiment.
- Inhibitor Preparation: A serial dilution of this compound is prepared in the assay buffer. A vehicle control (e.g., DMSO) is also included.
- Incubation: The serine protease solution is pre-incubated with the various concentrations of this compound (or vehicle control) for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding to reach equilibrium.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of the specific fluorogenic or chromogenic substrate to each well of the microplate.
- Data Acquisition: The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader. The initial reaction velocities (V₀) are calculated from the linear portion of the reaction progress curves.
- Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a suitable sigmoidal model. The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the inhibitory activity of a compound against a serine protease.
Caption: A flowchart of the key steps in an in vitro serine protease inhibition assay.
Signaling Pathway Context: The Role of Neutrophil Elastase
Neutrophil elastase is a key mediator in the inflammatory pathway of diseases like cystic fibrosis. Understanding this pathway highlights the importance of a selective inhibitor like this compound.
Caption: The role of hNE in inflammation and the inhibitory action of this compound.
Conclusion
This compound is a testament to the progress in developing targeted therapies for inflammatory lung diseases. Its high potency and selectivity for human neutrophil elastase, as suggested by preclinical and clinical development, underscore its potential to address the underlying pathology of conditions like cystic fibrosis while minimizing off-target effects. Further publication of comprehensive selectivity data will be invaluable to the scientific community for a complete comparative assessment.
References
In vivo comparison of Lonodelestat and elafin for hNE inhibition
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of therapies targeting human neutrophil elastase (hNE), a key mediator in a variety of inflammatory diseases, two prominent inhibitors, Lonodelestat (formerly POL6014) and elafin, have emerged as subjects of significant research. While direct head-to-head in vivo comparative studies are not yet available, a review of existing preclinical and clinical data provides valuable insights into their respective profiles as hNE inhibitors. This guide offers an objective comparison of their performance based on available experimental data, detailed methodologies of key studies, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound and elafin, providing a comparative overview of their efficacy in inhibiting hNE and reducing inflammation.
Table 1: Preclinical Efficacy of this compound and Elafin in Animal Models of Acute Lung Injury (ALI)
| Parameter | This compound (POL6014) | Elafin |
| Animal Model | Human Neutrophil Elastase (hNE)-induced ALI in C57BL/6j mice[1] | Lipopolysaccharide (LPS)-induced ALI in C57BL/6 mice |
| Dosing Regimen | 0.1, 0.5, 2, and 10 mg/kg, intranasal administration 15 minutes before hNE challenge[1] | Intranasal administration 1 hour prior to LPS instillation |
| Efficacy Endpoint | Reduction in inflammatory cells in Bronchoalveolar Lavage (BAL) fluid | Reduction in neutrophil influx into lung alveolar spaces |
| Quantitative Results | Dose-dependent reduction in neutrophils (up to 65% at 2 mg/kg), epithelial cells (up to 68% at 2 mg/kg), macrophages (up to 33% at 2 mg/kg), and lymphocytes (up to 77% at 2 mg/kg)[1] | Dose-dependent reduction of neutrophil influx by up to 84% |
Table 2: Clinical Efficacy of this compound and Elafin in Human Subjects
| Parameter | This compound (POL6014) | Elafin |
| Study Population | Patients with Cystic Fibrosis (CF)[2][3][4] | Patients undergoing Coronary Artery Bypass Graft (CABG) surgery |
| Dosing Regimen | Multiple ascending doses: 40 mg, 80 mg, and 160 mg administered daily by inhalation[2][4] | Single intravenous dose of 200 mg |
| Efficacy Endpoint | Inhibition of hNE activity in sputum[2][3][4][5] | Reduction in plasma elastase activity |
| Quantitative Results | Transient, near-complete inhibition of elastase activity after inhalation across all dose cohorts.[2][3][4] | Marked reduction in elastase activity (mean AUC0-24; 3.83 ± 1.99 vs 8.04 ± 2.97 units/mL with placebo)[6] |
Experimental Protocols
This compound: hNE-Induced Acute Lung Injury in Mice
-
Animal Model : Ten-week-old male C57BL/6j mice were utilized for this study.[1]
-
Induction of Lung Injury : Acute lung injury was induced by intranasal administration of 30 IU of human neutrophil elastase (hNE).[1]
-
Intervention : this compound (POL6014) was administered intranasally at doses of 0.05, 0.2, 0.5, and 5 mg/kg, 15 minutes prior to the hNE challenge.[1]
-
Analysis : Bronchoalveolar lavage (BAL) was performed to collect fluid for the analysis of inflammatory cell populations, including macrophages, epithelial cells, neutrophils, and lymphocytes.[1]
Elafin: LPS-Induced Acute Lung Injury in Mice
-
Animal Model : C57BL/6 mice were used in this experimental model.
-
Induction of Lung Injury : Acute lung inflammation was induced by intranasal instillation of 2 µg of lipopolysaccharide (LPS).
-
Intervention : Recombinant human pre-elafin was administered intranasally one hour before the LPS challenge.
-
Analysis : Six hours after LPS instillation, bronchoalveolar lavage (BAL) was performed to assess the influx of neutrophils into the alveolar spaces.
Visualizing the Mechanisms and Workflows
To further elucidate the context of this compound and elafin's function, the following diagrams, generated using Graphviz (DOT language), illustrate the hNE signaling pathway, a typical experimental workflow for in vivo drug testing, and the logical relationship of hNE inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Neutrophil Elastase Induce Interleukin-10 Expression in Peripheral Blood Mononuclear Cells through Protein Kinase C Theta/Delta and Phospholipase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
Lonodelestat Demonstrates Promise in Preclinical COPD Models: A Comparative Overview
For researchers, scientists, and drug development professionals, Lonodelestat (formerly POL6014) is emerging as a significant candidate for the treatment of Chronic Obstructive Pulmonary Disease (COPD). Preclinical data indicates its potential to mitigate key pathological features of the disease. This guide provides a comparative analysis of this compound's performance against other therapeutic alternatives in established preclinical COPD models, supported by experimental data and detailed methodologies.
This compound is a potent and selective inhibitor of human neutrophil elastase (hNE), a key enzyme implicated in the tissue damage and inflammation characteristic of COPD.[1][2][3][4] The protease/antiprotease imbalance, where excessive hNE activity overwhelms endogenous inhibitors, is a central mechanism in COPD pathogenesis, leading to the destruction of elastin and other extracellular matrix components in the lungs.[5][6]
Comparative Efficacy in Preclinical Models
While direct head-to-head preclinical studies comparing this compound with other COPD therapeutics are not extensively published, this guide consolidates available data to offer a comparative perspective on its efficacy against other treatment modalities, such as Sivelestat (another hNE inhibitor) and phosphodiesterase 4 (PDE4) inhibitors like Roflumilast.
Neutrophil Elastase Inhibitors
Neutrophil elastase inhibitors directly target the enzymatic driver of lung tissue destruction in COPD.
Table 1: Preclinical Efficacy of Neutrophil Elastase Inhibitors
| Compound | Animal Model | Key Findings | Reference |
| This compound | hNE-induced acute lung injury (Mouse) | Dose-dependently and significantly reduced the number of macrophages, epithelial cells, neutrophils, and lymphocytes in bronchoalveolar lavage (BAL) fluid.[1] | [1] |
| Neutrophil activation (Rat) | Effective in a rat model of lung neutrophil activation.[3][7] | [3][7] | |
| Sivelestat | Sepsis-induced acute lung injury (ALI)/ARDS (various) | Shown to improve lung injury scores and oxygenation in some preclinical models of ALI/ARDS.[8][9] | [8][9] |
| Endotoxin-induced lung injury (animal models) | Inhibited neutrophil elastase activity and reduced inflammatory cell counts in BAL fluid.[10] | [10] |
Phosphodiesterase 4 (PDE4) Inhibitors
PDE4 inhibitors work by increasing intracellular cyclic AMP (cAMP), which has broad anti-inflammatory effects. Roflumilast is an approved oral PDE4 inhibitor for severe COPD.
Table 2: Preclinical Efficacy of PDE4 Inhibitors
| Compound | Animal Model | Key Findings | Reference |
| Roflumilast | Cigarette smoke-induced lung inflammation (Mouse) | Mitigated lung inflammation, mucociliary malfunction, and emphysematous remodeling.[11][12] | [11][12] |
| LPS-stimulated human bronchial explants | Reduced the release of TNF-α and other chemokines.[13][14] | [13][14] | |
| Other PDE4 Inhibitors (e.g., GSK256066) | LPS-induced pulmonary inflammation (Rat) | Exhibited anti-inflammatory effects.[15][16] | [15][16] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of COPD therapeutics.
Elastase-Induced Emphysema Mouse Model
This is a widely used model to replicate the parenchymal destruction seen in human emphysema.[17][18][19][20]
Objective: To induce emphysema-like changes in the lungs of mice through the administration of elastase.
Materials:
-
Porcine pancreatic elastase (PPE) or human neutrophil elastase (hNE)
-
Saline solution
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Mice (e.g., C57BL/6 strain)
Procedure:
-
Animal Preparation: Anesthetize the mice using a standardized protocol.
-
Elastase Instillation: Administer a single dose or multiple doses of elastase (dissolved in saline) via intratracheal or oropharyngeal instillation.[3][5][17][18] Control animals receive saline only.
-
Monitoring: Observe the animals for a defined period (typically 2 to 4 weeks) to allow for the development of emphysema.[3][5][17]
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (neutrophils, macrophages, lymphocytes).
-
Histology: Perfuse and fix the lungs for histological analysis to measure airspace enlargement (mean linear intercept).
-
Lung Function: Assess lung function parameters such as compliance and elastance.
-
Bronchoalveolar Lavage (BAL) and Cell Analysis
Objective: To quantify the inflammatory cells in the airways.
Procedure:
-
Following euthanasia, cannulate the trachea of the mouse.
-
Instill a known volume of sterile saline or PBS into the lungs and gently aspirate.
-
Repeat the lavage process 2-3 times and pool the recovered fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, lymphocytes, eosinophils).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the therapeutic rationale and study outcomes.
References
- 1. Identification of differentially expressed genes and signaling pathways in chronic obstructive pulmonary disease via bioinformatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Pathogenesis of chronic obstructive pulmonary disease [jci.org]
- 3. Elastase-Induced Lung Emphysema Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 4. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elastase-Induced Lung Emphysema Models in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of elastases in the pathogenesis of chronic obstructive pulmonary disease: Implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical utility of the neutrophil elastase inhibitor sivelestat for the treatment of acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and multimodal characterization of an elastase-induced emphysema mouse disease model for the COPD frequent bacterial exacerbator phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Frontiers | Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist [frontiersin.org]
- 14. Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pathogenesis of chronic obstructive pulmonary disease (COPD) induced by cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
- 20. Santhera Announces Positive Results with this compound in [globenewswire.com]
Benchmarking Lonodelestat: A Comparative Guide to Potency Against Endogenous Elastase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Lonodelestat, a synthetic neutrophil elastase inhibitor, against key endogenous inhibitors: alpha-1 antitrypsin (A1AT), elafin, and secretory leukocyte peptidase inhibitor (SLPI). The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Data Presentation: Potency Against Human Neutrophil Elastase (hNE)
The following table summarizes the inhibitory potency of this compound and endogenous inhibitors against human neutrophil elastase (hNE). This compound (POL6014) is a potent and selective peptide inhibitor of hNE.[1][2][3][4][5] In clinical trials, inhaled this compound has demonstrated the ability to achieve high concentrations in the lungs, resulting in near-complete inhibition of hNE activity.[6]
| Inhibitor | Type | Potency (Ki or IC50) | Key Characteristics |
| This compound (POL6014) | Synthetic Peptide | Potent inhibitor (specific values proprietary) | High selectivity for hNE. Administered via inhalation for targeted lung delivery.[1][2] |
| Alpha-1 Antitrypsin (AAT) | Endogenous Serpin | Major physiological inhibitor of NE[7] | Primary inhibitor in circulation, protecting tissues from systemic elastase activity. |
| Elafin | Endogenous Peptide | Potent inhibitor of hNE and proteinase 3[8] | Found predominantly at mucosal surfaces, providing localized protection. |
| Secretory Leukocyte Peptidase Inhibitor (SLPI) | Endogenous Peptide | Major leukocyte elastase inhibitor in neutrophils[9] | Present in mucosal secretions and within neutrophils, offering a primary defense against elastase.[10][9] |
Experimental Protocols
The determination of inhibitory potency (Ki or IC50 values) for neutrophil elastase inhibitors typically involves in vitro enzyme inhibition assays. A common methodology is a fluorometric assay.
Principle of the Assay:
A specific, non-fluorescent substrate for neutrophil elastase is used.[11][12] In the presence of active elastase, the substrate is cleaved, releasing a highly fluorescent compound. The rate of fluorescence increase is directly proportional to the elastase activity. When an inhibitor is introduced, it binds to the elastase, reducing its activity and consequently slowing down the rate of fluorescent product formation.
General Protocol Outline:
-
Reagent Preparation:
-
Assay Procedure:
-
The neutrophil elastase enzyme is pre-incubated with varying concentrations of the inhibitor for a specified period to allow for binding.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to the enzyme-inhibitor mixture.
-
The fluorescence intensity is measured over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).
-
-
Data Analysis:
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition is determined for each inhibitor concentration relative to the uninhibited control.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The Ki (inhibition constant) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km (Michaelis constant) are known.
-
Mandatory Visualizations
Neutrophil Elastase Inflammatory Signaling Pathway
Neutrophil elastase (NE) can trigger a pro-inflammatory signaling cascade in airway epithelial cells, leading to the upregulation of MUC1, a mucin involved in the inflammatory response.[13][14] This pathway highlights key therapeutic targets for inhibitors like this compound.
Caption: NE-induced inflammatory signaling cascade leading to MUC1 transcription.
Experimental Workflow for Inhibitor Potency Screening
The following diagram outlines a typical workflow for screening and characterizing neutrophil elastase inhibitors.
Caption: Workflow for determining the potency of neutrophil elastase inhibitors.
References
- 1. santhera.com [santhera.com]
- 2. spexisbio.com [spexisbio.com]
- 3. Santhera & Cold Spring Harbor Laboratory to Investigate this compound in COVID-19-Related ARDS [drug-dev.com]
- 4. Santhera, Cold Spring Harbor Lab to Investigate this compound in COVID-19-related ARDS - www.pharmasources.com [pharmasources.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. The Multifaceted Effects of Alpha1-Antitrypsin on Neutrophil Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Secretory leukocyte proteinase inhibitor is a major leukocyte elastase inhibitor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SLPI - Wikipedia [en.wikipedia.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro Potency with In Vivo Efficacy: A Comparative Guide to Neutrophil Elastase Inhibitors Featuring Lonodelestat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lonodelestat (POL6014), a potent neutrophil elastase (NE) inhibitor, with other selective NE inhibitors. By examining their in vitro IC50 values alongside their in vivo efficacy in relevant disease models, this document aims to offer valuable insights for researchers in the field of inflammatory diseases.
Introduction to Neutrophil Elastase Inhibition
Human neutrophil elastase (hNE) is a serine protease released by activated neutrophils at sites of inflammation. While crucial for host defense, excessive hNE activity can lead to the degradation of extracellular matrix proteins, such as elastin, contributing to tissue damage in a variety of inflammatory lung diseases including cystic fibrosis (CF), chronic obstructive pulmonary disease (COPD), and acute lung injury (ALI).[1] The therapeutic strategy of inhibiting hNE aims to mitigate this pathological damage. This compound is a novel, potent, and selective peptide inhibitor of hNE currently under development for the treatment of neutrophilic lung diseases.[2]
Comparative In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical in vitro measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other selected neutrophil elastase inhibitors against human neutrophil elastase.
| Compound | Target | In Vitro IC50 |
| This compound (POL6014) | Human Neutrophil Elastase | 0.5 - 1.3 nM (range for scaffold) |
| AZD9668 | Human Neutrophil Elastase | ~18 nM |
| Sivelestat | Human Neutrophil Elastase | Not specified in search results |
| BAY-85-8501 | Human Neutrophil Elastase | 65 pM |
| AE-3763 | Human Neutrophil Elastase | 29 nM |
| Lodelaben | Human Neutrophil Elastase | 0.5 µM |
| MDL 101146 | Human Neutrophil Elastase | Ki of 25 nM |
| ZD-0892 | Human Neutrophil Elastase | Ki of 6.7 nM |
In Vivo Efficacy: From Bench to Preclinical Models
Demonstrating efficacy in relevant animal models is a crucial step in drug development. This section compares the in vivo performance of this compound with other inhibitors in models of lung inflammation and injury.
| Compound | Disease Model | Dosing | Key In Vivo Efficacy Readouts |
| This compound (POL6014) | HNE-induced Acute Lung Injury (Mouse) | 0.1, 0.5, 2, and 10 mg/kg (intranasal) | Dose-dependent reduction in macrophages, epithelial cells, neutrophils, and lymphocytes in bronchoalveolar lavage (BAL) fluid. |
| Sub-chronic Tobacco Smoke (Mouse) | Not specified | Effective in the model. | |
| Cystic Fibrosis (Human, Phase 1b) | 40, 80, and 160 mg (inhaled) | High drug concentrations in the lung and near-complete inhibition of hNE activity in sputum. | |
| AZD9668 | Acute Smoke Model (Animal) | Not specified | Reduction in BAL neutrophils and interleukin-1β. |
| Chronic Tobacco Smoke (Guinea Pig) | Not specified | Prevention of airspace enlargement and small airway wall remodeling. | |
| Sivelestat | Lipopolysaccharide (LPS)-induced Acute Lung Injury (Rat) | 100 mg/kg | Alleviation of pathological changes in lung tissue, including reduced neutrophil infiltration and alveolar hemorrhage. |
| Endotoxic Shock (Mouse) | Not specified | Did not show efficacy when administered freely but was effective when delivered via nanoparticles to neutrophils, inhibiting NET formation and improving survival. |
Experimental Protocols
In Vitro IC50 Assay for Neutrophil Elastase
A typical in vitro assay to determine the IC50 of a neutrophil elastase inhibitor involves the following steps:
-
Enzyme and Substrate Preparation : Purified human neutrophil elastase and a specific chromogenic or fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA) are prepared in a suitable assay buffer.
-
Inhibitor Dilution Series : The test inhibitor (e.g., this compound) is prepared in a series of dilutions.
-
Incubation : The enzyme is pre-incubated with the various concentrations of the inhibitor for a defined period.
-
Reaction Initiation : The substrate is added to the enzyme-inhibitor mixture to start the enzymatic reaction.
-
Signal Detection : The rate of substrate cleavage is measured over time by monitoring the change in absorbance or fluorescence.
-
Data Analysis : The reaction rates are plotted against the inhibitor concentrations, and the IC50 value is calculated as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
In Vivo Model of Lipopolysaccharide (LPS)-Induced Acute Lung Injury
This model is commonly used to evaluate the efficacy of anti-inflammatory agents.
-
Animal Model : Male Sprague-Dawley rats are typically used.
-
Induction of Injury : Acute lung injury is induced by intratracheal or intravenous administration of LPS.
-
Drug Administration : The test compound (e.g., Sivelestat) is administered, often before or shortly after the LPS challenge.
-
Sample Collection : After a specific time, animals are euthanized, and bronchoalveolar lavage (BAL) fluid and lung tissues are collected.
-
Efficacy Readouts :
-
Cell Counts : Total and differential cell counts (neutrophils, macrophages) in the BAL fluid are determined.
-
Cytokine Analysis : Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BAL fluid are measured by ELISA.
-
Histopathology : Lung tissue sections are stained (e.g., with Hematoxylin and Eosin) to assess the degree of lung injury, including edema, inflammation, and alveolar damage.
-
Myeloperoxidase (MPO) Activity : MPO activity in lung tissue is measured as an indicator of neutrophil infiltration.
-
Visualizing the Correlation: Pathways and Workflows
To better understand the mechanisms and experimental processes discussed, the following diagrams are provided.
Neutrophil elastase pathway and this compound's inhibitory action.
A typical experimental workflow for in vivo efficacy studies.
The relationship between in vitro potency and in vivo efficacy.
Conclusion
This compound demonstrates high in vitro potency against human neutrophil elastase, which translates to significant efficacy in preclinical models of lung inflammation and injury. When compared to other neutrophil elastase inhibitors, its low nanomolar to picomolar potency is a promising characteristic. The successful inhibition of hNE activity in the sputum of cystic fibrosis patients in a Phase 1b trial further supports its potential as a therapeutic agent. This guide highlights the importance of correlating in vitro data with in vivo outcomes, providing a framework for the evaluation of novel neutrophil elastase inhibitors. The presented data and experimental outlines can aid researchers in designing and interpreting studies aimed at developing new treatments for neutrophilic inflammatory diseases.
References
Independent Validation of Lonodelestat: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lonodelestat with alternative therapies for inflammatory lung diseases such as cystic fibrosis (CF) and non-CF bronchiectasis. The information is based on published research findings and clinical trial data.
This compound (formerly POL6014) is an investigational, inhaled, potent, and selective peptide inhibitor of human neutrophil elastase (hNE).[1][2] In diseases like cystic fibrosis, excessive hNE activity in the lungs contributes to inflammation and progressive tissue damage.[3] this compound is designed to counteract this by directly inhibiting hNE in the airways.[4] This guide will compare its performance metrics, where publicly available, with established and emerging treatments for CF and bronchiectasis.
Quantitative Data Summary
The following tables summarize the available quantitative data from clinical trials of this compound and its alternatives.
Table 1: Comparison of Efficacy and Safety Data for Cystic Fibrosis Therapies
| Therapy | Mechanism of Action | Key Efficacy Endpoint(s) | Key Safety/Tolerability Findings | Clinical Trial |
| This compound (POL6014) | Inhaled hNE inhibitor | In Phase 1b, demonstrated a transient, near complete inhibition of elastase activity after inhalation. Some patients on 40 mg QD showed a constant level of near complete inhibition over 28 days.[2][5] A >1-log reduction of active NE was observed at 3 hours after a single dose.[6][7] | Good tolerability in Phase 1a/1b trials with no serious adverse events reported.[8] | NCT03748199[2] |
| Dornase Alfa (Pulmozyme®) | Inhaled recombinant human DNase I; cleaves extracellular DNA in sputum, reducing viscosity. | In a 12-week study of patients with advanced CF, improved mean percent change in FEV1 from baseline by 9.4% vs. 2.1% for placebo (p < 0.001).[9] In a 24-week study, reduced the risk of respiratory tract infections requiring parenteral antibiotics.[10] A 27% risk reduction for exacerbations with once-daily dosing (P=0.015).[11] | Generally well-tolerated. Common adverse reactions include voice alteration, pharyngitis, and rash.[10] | Phase III (various)[9][10] |
| Inhaled Hypertonic Saline (7%) | Increases hydration of airway surface liquid, improving mucociliary clearance. | In a 48-week trial, significantly fewer pulmonary exacerbations (56% relative reduction, P=0.02) compared to 0.9% saline.[12] Showed a mean difference in FEV1 of 68 ml higher than the control group.[12] | Generally safe and well-tolerated. A bronchodilator is often administered beforehand to prevent bronchospasm.[12] | NCT00271310[12] |
| Azithromycin | Macrolide antibiotic with anti-inflammatory and anti-bacterial properties. | In a 6-month trial in patients with CF and chronic P. aeruginosa, was associated with a mean 0.097-L increase in FEV1 compared to 0.003 L in the placebo group (P=.009).[13] Reduced the risk of exacerbations (hazard ratio, 0.65).[13] In another study, adding azithromycin to standard antibiotic treatment reduced the risk of pulmonary exacerbations by 44%.[3] | Generally well-tolerated. Nausea, diarrhea, and wheezing occurred more frequently than with placebo.[13] | Various Phase III trials[3][13] |
Table 2: Comparison of Efficacy and Safety Data for Bronchiectasis Therapies
| Therapy | Mechanism of Action | Key Efficacy Endpoint(s) | Key Safety/Tolerability Findings | Clinical Trial |
| This compound (POL6014) | Inhaled hNE inhibitor | Currently under investigation for bronchiectasis; specific clinical trial data is not yet available. | See Table 1. | Not yet available |
| Brensocatib | Oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP1), which is required for the activation of neutrophil serine proteases.[1][14] | In the Phase 2 WILLOW trial, significantly prolonged time to first exacerbation vs. placebo (p=0.03 for 10 mg; p=0.04 for 25 mg).[15] The 10 mg dose reduced the risk of exacerbation by 42% (HR 0.58) and the 25 mg dose by 38% (HR 0.62).[15] | Generally well-tolerated. The most common serious adverse events were infective exacerbation of bronchiectasis and pneumonia.[16] | WILLOW (NCT03218917)[1][17] |
| Alvelestat (AZD9668) | Oral, selective, reversible inhibitor of neutrophil elastase.[2] | In a 4-week Phase 2 study, improved FEV1 by 100 mL compared to placebo (p=0.006).[18] Showed trends for reductions in sputum inflammatory biomarkers.[18] In pooled analysis of two Phase 2 studies, 9% of patients on alvelestat experienced an exacerbation versus 16% on placebo.[19] | Well-tolerated in the 4-week study.[18] Headache was the most frequent adverse event in other Phase 2 trials.[20] | Phase II[18] |
Experimental Protocols
Detailed methodologies for key clinical trials are outlined below to provide context for the presented data.
This compound (NCT03748199 - Phase 1b)
-
Study Design: A double-blind, placebo-controlled, multiple ascending dose escalation study.[8]
-
Participants: 32 patients with cystic fibrosis were randomized into four cohorts.[8]
-
Intervention: Patients received orally inhaled this compound at doses of 80 mg once daily (QD), 80 mg twice daily (BID), or 160 mg QD for 15 days, or 40 mg QD for 28 days.[8]
-
Primary Outcome Measures: Safety and tolerability of multiple doses of inhaled this compound.[8]
-
Secondary Outcome Measures: Pharmacokinetics and pharmacodynamics, including the measurement of hNE activity in sputum.[8]
Dornase Alfa (Pivotal Trial for Advanced CF)
-
Study Design: A multicenter, double-blind, placebo-controlled study.[9]
-
Participants: 320 clinically stable patients with documented CF and a Forced Vital Capacity (FVC) of less than 40% of predicted.[9]
-
Intervention: Patients were randomized to receive either 2.5 mg of dornase alfa or a placebo once daily for 12 weeks, in addition to their standard CF therapies.[9]
-
Primary Outcome Measures: Efficacy as measured by the change in Forced Expiratory Volume in 1 second (FEV1).[9]
-
Secondary Outcome Measures: Change in FVC, dyspnea score, number of days receiving intravenous antibiotics, and length of hospital stay.[9]
Inhaled Hypertonic Saline (NCT00271310)
-
Study Design: A double-blind, parallel-group trial.[12]
-
Participants: 164 patients with stable cystic fibrosis aged six years or older.[12]
-
Intervention: Patients were randomly assigned to inhale 4 ml of either 7% hypertonic saline or 0.9% (control) saline twice daily for 48 weeks. A bronchodilator was administered before each dose.[12]
-
Primary Outcome Measure: The rate of change in lung function (FVC, FEV1, and FEF25-75).[12]
-
Secondary Outcome Measures: Frequency of pulmonary exacerbations.[12]
Azithromycin (JAMA, 2003)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[13]
-
Participants: 185 patients with CF aged six years or older with chronic Pseudomonas aeruginosa infection.[13]
-
Intervention: Patients received either 250 mg or 500 mg of oral azithromycin (based on weight) three days a week for 168 days, or a placebo.[13]
-
Primary Outcome Measure: Change in FEV1 from baseline to the end of therapy.[13]
-
Secondary Outcome Measures: Pulmonary exacerbations and weight gain.[13]
Brensocatib (WILLOW Trial - NCT03218917)
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group trial.[1][17]
-
Participants: 256 adults with non-CF bronchiectasis who had at least two exacerbations in the previous year.[15]
-
Intervention: Patients were randomized to receive either 10 mg or 25 mg of brensocatib, or a placebo, once daily for 24 weeks.[1]
-
Primary Outcome Measure: Time to first pulmonary exacerbation.[14]
-
Secondary Outcome Measures: Rate of pulmonary exacerbations.[15]
Alvelestat (Phase 2 Bronchiectasis Trial)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, Phase 2, signal-searching study.[18]
-
Participants: 38 patients with bronchiectasis.[18]
-
Intervention: Patients received either 60 mg of AZD9668 (alvelestat) or a placebo twice daily for 4 weeks.[18]
-
Outcome Measures: Sputum neutrophil counts, lung function tests, sputum weight, diary card data, St. George's Respiratory Questionnaire, sputum NE activity, and inflammatory biomarker levels.[18]
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound and its evaluation.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. researchgate.net [researchgate.net]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. spexisbio.com [spexisbio.com]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. santhera.com [santhera.com]
- 9. Effects of 12-week administration of dornase alfa in patients with advanced cystic fibrosis lung disease. Pulmozyme Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Trial Information for Pulmozyme® (dornase alfa) in Cystic Fibrosis (CF) [pulmozyme.com]
- 11. Clinical Trial Efficacy & Results | Pulmozyme® (dornase alfa) [pulmozyme.com]
- 12. A controlled trial of long-term inhaled hypertonic saline in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azithromycin in patients with cystic fibrosis chronically infected with Pseudomonas aeruginosa: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. New England Journal of Medicine Publishes Positive Results from Phase 2 WILLOW Study of Brensocatib in Patients with Non-Cystic Fibrosis Bronchiectasis [prnewswire.com]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase II study of a neutrophil elastase inhibitor (AZD9668) in patients with bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mereobiopharma.com [mereobiopharma.com]
- 20. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
